6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Description
Properties
IUPAC Name |
6-amino-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEOSDMZQDEVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one chemical properties
An In-depth Technical Guide to 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, this compound. Given the limited specific literature on this compound, this document synthesizes information from foundational knowledge of the isoindolinone scaffold, predictive chemical modeling, and established synthetic methodologies. It is intended for researchers, medicinal chemists, and drug development professionals interested in exploring new chemical space within a privileged pharmacophore.
Introduction: The Isoindolinone Scaffold
The isoindolinone core is a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidinone ring.[1] This structural motif is of significant interest in medicinal chemistry as it is present in a variety of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Prominent examples include lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma, which features a modified isoindolinone core.[3] The versatility of the isoindolinone scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
This guide focuses on a specific, less-explored derivative: This compound . The introduction of gem-dimethyl groups at the C3 position and an amino group on the benzene ring at the C6 position presents a unique combination of structural features that may confer novel biological activities.
Caption: Chemical structures of the parent compound (top) and the target molecule (bottom).
Physicochemical Properties: A Comparative Prediction
| Property | 6-amino-2,3-dihydro-1H-isoindol-1-one (CAS: 675109-45-2)[4] | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₈N₂O | C₁₀H₁₂N₂O | Addition of two methyl groups (C₂H₄) |
| Molecular Weight | 148.16 g/mol | 176.22 g/mol | Increased mass from the two methyl groups |
| XLogP3 | 0.8 | ~1.8 | The two methyl groups are expected to increase lipophilicity. |
| Hydrogen Bond Donors | 2 | 2 | The primary amine and the lactam N-H remain. |
| Hydrogen Bond Acceptors | 2 | 2 | The carbonyl oxygen and the primary amine nitrogen remain. |
| Rotatable Bond Count | 0 | 0 | The core structure remains rigid. |
The introduction of the gem-dimethyl group at the C3 position is expected to increase the lipophilicity of the molecule, which may influence its solubility, membrane permeability, and pharmacokinetic profile.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound can be envisioned starting from 4-nitro-o-xylene. The following multi-step synthesis is proposed, employing established organic chemistry transformations.
Caption: Potential derivatization pathways of the target molecule.
Potential Applications in Drug Development
The isoindolinone scaffold is a well-established pharmacophore with a broad range of biological activities. [1][2]Based on the activities of related compounds, this compound and its derivatives could be investigated for the following therapeutic areas:
-
Oncology: As analogues of lenalidomide and pomalidomide, they could be investigated as modulators of the E3 ubiquitin ligase cereblon, which has implications in the treatment of hematological malignancies. [3]* Inflammation and Immunology: Many isoindolinone derivatives have shown anti-inflammatory properties, potentially through the inhibition of cytokine production. [5]* Central Nervous System (CNS) Disorders: Some isoindolinones have been explored for their anxiolytic and hypnotic effects. [2]
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on the GHS classification for the parent compound, 6-amino-2,3-dihydro-1H-isoindol-1-one, this derivative may cause skin and eye irritation and may be harmful if swallowed. [4]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents a novel and intriguing molecule within the medicinally important class of isoindolinones. While experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential therapeutic applications based on established chemical principles and data from related structures. The unique combination of an aromatic amine and a gem-dimethylated lactam offers exciting possibilities for the development of new chemical probes and drug candidates. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
References
-
The chemistry of isoindole natural products. National Institutes of Health. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem, National Institutes of Health. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
POLYMORPHIC FORMS OF 3-(4-AMINO-1-OXO-1,3 DIHYDROISOINDOL-2-YL)-PIPERIDINE-2,6-DIONE. European Patent Office. [Link]
-
1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... ResearchGate. [Link]
-
A One-Pot Synthesis of 3-Amino-1H-isoindol-1-one Thiazol-2-ylhydrazones. ResearchGate. [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. [Link]
-
Polyvinylidene fluoride. Wikipedia. [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Wiley Online Library. [Link]
-
6-amino-2,3-dihydro-1H-inden-1-one. PubChem, National Institutes of Health. [Link]
-
1 H NMR spectra of compound 3d in DMSO- d . 6. ResearchGate. [Link]
-
3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione. PubChem, National Institutes of Health. [Link]
-
2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione. National Institutes of Health. [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Mechanism of Action and Investigational Roadmap for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide addresses the mechanism of action of the novel chemical entity 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. It must be stated at the outset that, as of the date of this publication, there is no publicly available scientific literature detailing the specific biological targets or pharmacological effects of this compound. Consequently, this document is structured to serve two primary functions: first, to propose a scientifically grounded, putative mechanism of action based on its structural analogy to a well-characterized class of therapeutic agents; and second, to provide a comprehensive, field-proven experimental roadmap for the rigorous elucidation of its true mechanism of action. We will draw heavily on the established pharmacology of isoindolinone derivatives, particularly the immunomodulatory imide drugs (IMiDs), to construct a testable hypothesis and the requisite experimental framework.
Introduction: The Isoindolinone Scaffold and Its Therapeutic Precedent
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds.[1][2] Its derivatives have been investigated for diverse therapeutic applications, including antipsychotic, anti-inflammatory, and potent antitumor activities.[1][2] The most profound therapeutic impact of this scaffold has been realized through the class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[3][4]
These agents, originally associated with the tragic teratogenicity of thalidomide, have been repurposed and refined into powerful therapies for hematological malignancies, most notably multiple myeloma.[4] Their complex mechanism, elucidated decades after their initial use, involves the hijacking of the cellular protein degradation machinery, a mode of action that has opened new frontiers in targeted drug development.[3][5]
The structure of this compound shares the core isoindolinone ring system, suggesting that its mechanism of action might converge on similar cellular pathways. This guide will therefore use the IMiD mechanism as a foundational hypothesis for investigation.
The Precedent: Mechanism of Action of Immunomodulatory Imide Drugs (IMiDs)
The definitive mechanism of action for IMiDs like lenalidomide and pomalidomide is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][7] This complex is a key component of the ubiquitin-proteasome system, which tags cellular proteins for degradation.
Core Components of the Pathway:
-
Cereblon (CRBN): The primary molecular target of IMiDs, CRBN acts as the substrate receptor for the E3 ligase complex.[3][8]
-
CRL4 (Cullin 4-RING Ligase): The scaffold of the E3 ligase, which brings together the substrate receptor (CRBN), the E2 ubiquitin-conjugating enzyme, and the target protein.
-
Neosubstrates: In their native state, proteins like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are not recognized by the CRBN complex.[6]
The IMiD-Induced Mechanism:
-
Binding: The IMiD molecule binds to a specific pocket on the Cereblon (CRBN) protein.[3][9]
-
Conformational Change: This binding event alters the conformation of the CRBN substrate-binding surface.
-
Neosubstrate Recruitment: The altered surface now possesses high affinity for "neosubstrate" proteins that it would not normally recognize, such as IKZF1 and IKZF3 in multiple myeloma cells.[6][7]
-
Ubiquitination: The E3 ligase complex polyubiquitinates the recruited neosubstrate.
-
Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.
The degradation of these key transcription factors is catastrophic for multiple myeloma cells, leading to apoptosis and cell cycle arrest.[6][10] This targeted protein degradation is the cornerstone of the IMiDs' potent anti-myeloma activity.
Caption: IMiD-mediated hijacking of the CRL4-CRBN E3 ligase complex.
A Proposed Investigational Roadmap for this compound
Given the structural precedent, the primary hypothesis is that this compound functions as a Cereblon modulator. The following experimental workflow is designed to rigorously test this hypothesis and uncover its mechanism of action, from initial target engagement to downstream cellular effects.
Caption: Proposed experimental workflow to elucidate the mechanism of action.
Detailed Experimental Protocols
The following protocols represent self-validating systems for interrogating the proposed mechanism.
Phase 1: Cereblon Binding Affinity
Objective: To quantitatively determine if the compound directly binds to Cereblon.
Methodology: Isothermal Titration Calorimetry (ITC)
This gold-standard biophysical assay measures the heat released or absorbed during a binding event, allowing for the direct determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Protein Preparation: Express and purify recombinant human CRBN protein (often in complex with DDB1 for stability). Dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute into the final ITC buffer to a working concentration (e.g., 500 µM), ensuring the final DMSO concentration is matched in the protein solution (e.g., <2%).[11]
-
Degassing: Thoroughly degas both the protein and compound solutions immediately before the experiment to prevent bubble formation.[11]
-
ITC Experiment:
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe (typically 10-15x the protein concentration).
-
Perform a series of small, timed injections (e.g., 2-3 µL each) of the compound into the protein solution while monitoring the heat changes.
-
A control experiment titrating the compound into buffer alone must be performed to correct for the heat of dilution.[11]
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate K
D.
Alternative High-Throughput Method: HTRF® Cereblon Binding Assay This assay uses a GST-tagged CRBN, a Europium cryptate-labeled anti-GST antibody (donor), and a red-labeled thalidomide analog (acceptor). Unlabeled compounds compete with the labeled tracer, causing a decrease in the HTRF signal.[12]
Phase 2: In Vitro Ubiquitination Assay
Objective: To determine if the compound modulates the E3 ligase activity of the CRL4^CRBN^ complex, leading to neosubstrate ubiquitination.
Protocol:
-
Reaction Components:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Test Compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl
2, 1 mM DTT)
-
-
Reaction Setup (per 25 µL reaction):
-
Incubation: Incubate the reaction at 37°C for 30-90 minutes.[13]
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Resolve the proteins via SDS-PAGE.
-
Perform a Western blot using a primary antibody against the neosubstrate (e.g., anti-IKZF1).
-
A positive result is the appearance of a high-molecular-weight smear or laddering pattern above the unmodified substrate band in the compound-treated lane, indicating polyubiquitination.
-
Phase 3: Cellular Activity
Objective: To measure the downstream functional consequences of the compound's activity in a relevant cell line (e.g., MM.1S multiple myeloma cells).
Methodology: Cell Viability Assay (Resazurin Reduction) This assay measures the metabolic activity of living cells, which is a proxy for cell viability and proliferation.
Protocol:
-
Cell Plating: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[15]
-
Compound Treatment: Prepare a serial dilution of the test compound. Add the compound solutions to the wells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO
2atmosphere.[15] -
Assay: Add Resazurin solution (final concentration ~0.05 mg/mL) to each well and incubate for an additional 4-6 hours.[15]
-
Measurement: Read the fluorescence (Ex/Em ~570/600 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to calculate the IC
50(half-maximal inhibitory concentration).
Data Presentation: Comparative Activity of Known Isoindolinone Derivatives
To provide context for potential results, the following table summarizes the activities of established isoindolinone-based drugs.
| Compound | Primary Target | Key Neosubstrates | Primary Indication | IC |
| Lenalidomide | Cereblon (CRBN) | IKZF1, IKZF3, CK1α | Multiple Myeloma | ~1 µM |
| Pomalidomide | Cereblon (CRBN) | IKZF1, IKZF3 | Multiple Myeloma | ~0.1 µM |
| Thalidomide | Cereblon (CRBN) | SALL4, IKZF1, IKZF3 | Multiple Myeloma | >10 µM |
Note: IC50 values are approximate and can vary based on specific assay conditions.[3][15]
Conclusion and Forward Outlook
The structural features of this compound provide a compelling rationale for hypothesizing its function as a modulator of the Cereblon E3 ubiquitin ligase complex. This guide presents a logical, multi-phased experimental strategy designed to rigorously test this hypothesis. By progressing from direct target engagement assays to the identification of specific neosubstrates and the characterization of downstream cellular effects, researchers can systematically and definitively elucidate the compound's mechanism of action. The successful execution of this workflow will not only define the pharmacology of this novel molecule but also determine its potential as a new therapeutic agent in oncology or other fields where targeted protein degradation holds promise.
References
-
Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. (2015). ResearchGate. [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature. [Link]
-
Molecular mechanisms of thalidomide and its derivatives. (n.d.). PubMed Central. [Link]
-
Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. (2013). PubMed Central. [Link]
-
Cereblon Binding Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]
-
De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). PubMed Central. [Link]
-
The novel mechanism of lenalidomide activity. (n.d.). PubMed Central. [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2024). ResearchGate. [Link]
-
Examples of biologically active isoindolinone derivatives. (n.d.). ResearchGate. [Link]
-
Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... (n.d.). ResearchGate. [Link]
-
In vitro Protein Ubiquitination Assays. (n.d.). Bio-protocol. [Link]
-
Lenalidomide. (n.d.). Wikipedia. [Link]
-
Pomalidomide. (n.d.). Wikipedia. [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (n.d.). National Institutes of Health. [Link]
-
Thalidomide. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). JOCPR. [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PubMed Central. [Link]
-
Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (2015). American Society of Clinical Oncology. [Link]
-
Full article: Thalidomide: Mechanisms of Action. (2009). Taylor & Francis Online. [Link]
-
Cereblon E3 ligase modulator. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Pomalidomide? (2024). Patsnap Synapse. [Link]
-
Pomalidomide. (2013). ASH Publications. [Link]
-
Mechanism of action of lenalidomide in hematological malignancies. (2015). ResearchGate. [Link]
-
A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. (2016). ACS Publications. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. [Link]
-
In vitro Auto- and Substrate-Ubiquitination Assays. (n.d.). PubMed Central. [Link]
-
Thalidomide. (2023). NCBI Bookshelf. [Link]
-
New Algorithm Accurately Predicts Drug Mechanism of Action. (2015). Columbia Systems Biology. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]
-
Mechanism of action of thalidomide elucidated. (2014). MyScience.ch. [Link]
-
Cereblon is a novel E3 ubiquitin ligase regulator of CD28 signaling in T cells. (n.d.). The Journal of Immunology. [Link]
-
Protocol for in vitro ubiquitylation assay. (n.d.). Studylib. [Link]
-
Cereblon E3 Ligase Pathway. (n.d.). Gosset. [Link]
-
(PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide - Wikipedia [en.wikipedia.org]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. As experimental spectra for this specific molecule are not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we can construct a reliable spectroscopic profile. This approach is crucial for guiding synthesis, purification, and further investigation of this and similar molecules.
The isoindolinone core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of an amino group and a gem-dimethyl moiety at specific positions is anticipated to modulate its physicochemical and pharmacological properties. Therefore, a thorough understanding of its structural features through spectroscopy is paramount.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of this compound. The structure consists of a bicyclic isoindolinone core, with an amino group at the 6-position of the aromatic ring and a gem-dimethyl group at the 3-position of the five-membered ring.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula: C₁₀H₁₂N₂O), high-resolution mass spectrometry (HRMS) is indispensable for confirming its identity.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is preferred due to the presence of the amino group and the amide nitrogen, which are readily protonated.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and compare it with the theoretical calculated mass.
Predicted Mass Spectrometric Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Monoisotopic Mass | 176.09496 Da |
| Predicted [M+H]⁺ Ion | 177.10277 m/z |
Interpretation and Predicted Fragmentation
The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.10277. The high-resolution measurement will be critical to distinguish it from other species with the same nominal mass.
The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is initiated by the loss of a methyl group, which is a common fragmentation for compounds with a gem-dimethyl group.
Caption: Predicted MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amino group, the amide carbonyl, and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3400-3200 | Two bands, symmetric and asymmetric stretching |
| N-H (Amide) | ~3200 | Stretching vibration |
| C=O (Amide) | 1680-1660 | Carbonyl stretching |
| C=C (Aromatic) | 1600-1450 | Ring stretching |
| C-N | 1350-1250 | Stretching vibrations |
Interpretation of the Predicted IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. The presence of two distinct bands in the 3400-3200 cm⁻¹ region will be characteristic of the primary amino group (-NH₂). The amide N-H stretch is expected around 3200 cm⁻¹. A strong absorption band between 1680 and 1660 cm⁻¹ will be indicative of the lactam (cyclic amide) carbonyl group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will be essential for the complete structural assignment of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: For unambiguous assignment, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₂ | ~1.3 | s | 6H |
| -NH₂ | ~5.0-5.5 | br s | 2H |
| Ar-H (ortho to NH₂) | ~6.5-6.7 | m | 2H |
| Ar-H (ortho to C=O) | ~7.2-7.4 | d | 1H |
| -NH (amide) | ~8.0-8.5 | s | 1H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Gem-dimethyl Group: The two methyl groups at the 3-position are chemically equivalent and will appear as a sharp singlet integrating to six protons at approximately 1.3 ppm. This is a key signature of the gem-dimethyl moiety.
-
Amino Group: The protons of the amino group will likely appear as a broad singlet in the range of 5.0-5.5 ppm. The chemical shift can be concentration and temperature-dependent.
-
Aromatic Protons: The aromatic region will show a pattern consistent with a 1,2,4-trisubstituted benzene ring. The protons ortho to the electron-donating amino group will be shifted upfield (lower ppm), while the proton ortho to the electron-withdrawing carbonyl group will be shifted downfield (higher ppm).
-
Amide Proton: The amide proton is expected to be downfield, appearing as a singlet between 8.0 and 8.5 ppm.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₂ | ~25-30 |
| -C(CH₃)₂ | ~45-50 |
| Aromatic CH | ~110-130 |
| Aromatic C (quaternary) | ~130-150 |
| C=O (Amide) | ~170-175 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aliphatic Carbons: The two methyl carbons will give a signal in the upfield region (25-30 ppm). The quaternary carbon to which they are attached (-C(CH₃)₂) will appear around 45-50 ppm.
-
Aromatic Carbons: The aromatic region will show six signals, three for the protonated carbons and three for the quaternary carbons. The carbon attached to the amino group will be shifted upfield due to the electron-donating effect.
-
Carbonyl Carbon: The lactam carbonyl carbon will be the most downfield signal, expected in the 170-175 ppm range.
Caption: A typical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted data for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are based on sound chemical principles and data from analogous structures. This information should serve as a valuable resource for any researcher working on the synthesis, isolation, or characterization of this and related compounds, enabling them to confirm its structure and purity with confidence.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59276246, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22064627, 6-amino-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link].[1]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a detailed prediction and interpretation of the ¹H NMR spectrum for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. As no experimentally acquired and published spectrum for this specific compound was found during the literature search, this document is intended to serve as an expert-level predictive guide. All chemical shifts, coupling constants, and multiplicities are based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification is essential for confirming the precise spectral parameters.
Introduction
This compound is a substituted isoindolinone. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Accurate structural elucidation is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton and establishing a framework for experimental spectral assignment.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound presents a unique set of proton environments that give rise to a characteristic ¹H NMR spectrum. The prediction of this spectrum is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects on aromatic systems.[2]
Caption: Molecular structure with proton labeling.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hc | ~1.40 | singlet | - | 6H | gem-dimethyl |
| Hf | ~4.30 | singlet | - | 2H | -CH₂- |
| He | ~5.20 | broad singlet | - | 2H | -NH₂ |
| Ha | ~6.80 | doublet | J(ab) ≈ 8.0 (ortho) | 1H | Ar-H |
| Hb | ~6.90 | doublet of doublets | J(ba) ≈ 8.0 (ortho), J(bd) ≈ 2.0 (meta) | 1H | Ar-H |
| Hd | ~7.50 | doublet | J(db) ≈ 2.0 (meta) | 1H | Ar-H |
| H-N (amide) | ~8.00 | broad singlet | - | 1H | -NH-C=O |
Justification of Predicted Chemical Shifts and Multiplicities
-
Gem-dimethyl Protons (Hc): The two methyl groups at the C3 position are equivalent and not coupled to any other protons. Therefore, they are expected to appear as a single, sharp peak (singlet) with an integration of 6H. Their chemical shift is predicted to be around 1.40 ppm, which is typical for methyl groups attached to a quaternary carbon.
-
Methylene Protons (Hf): The two protons of the methylene group at the C2 position are also equivalent and are not coupled to other protons, thus they should appear as a singlet with an integration of 2H. Being adjacent to a nitrogen atom and part of the lactam ring, these protons are deshielded and are predicted to resonate at approximately 4.30 ppm.
-
Amino Protons (He): The protons of the primary amine group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but a range of 3.5-5.5 ppm is expected. We predict a value of around 5.20 ppm. These protons will readily exchange with deuterium upon addition of D₂O, leading to the disappearance of their signal, which is a key method for their identification.
-
Aromatic Protons (Ha, Hb, Hd): The aromatic region of the spectrum is predicted to show three distinct signals for the three protons on the benzene ring.
-
The amino group is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing a shielding effect (upfield shift) on the attached protons.[3][4] The lactam ring fusion and the carbonyl group act as electron-withdrawing groups, which would cause a deshielding effect (downfield shift).
-
Ha: This proton is ortho to the electron-donating amino group and will be the most shielded of the aromatic protons. It is expected to appear as a doublet due to coupling with the adjacent proton Hb (ortho coupling). The predicted chemical shift is around 6.80 ppm, with a typical ortho coupling constant (³J) of approximately 8.0 Hz.[5]
-
Hb: This proton is meta to the amino group and ortho to the lactam ring fusion. It will be coupled to both Ha (ortho) and Hd (meta). Therefore, it is predicted to appear as a doublet of doublets. Its chemical shift will be influenced by both the electron-donating amino group and the electron-withdrawing nature of the rest of the molecule, likely appearing around 6.90 ppm. The coupling constants are expected to be around 8.0 Hz (ortho, J(ba)) and 2.0 Hz (meta, J(bd)).[1][5]
-
Hd: This proton is ortho to the carbonyl group and meta to the amino group. The strong deshielding effect of the carbonyl group will cause this proton to resonate at the most downfield position among the aromatic protons. It is coupled only to Hb (meta coupling) and is therefore expected to be a doublet with a small coupling constant of about 2.0 Hz.[1] Its predicted chemical shift is around 7.50 ppm.
-
-
Amide Proton (H-N): The proton on the amide nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and resonance. It will likely appear as a broad singlet at a downfield chemical shift, predicted to be around 8.00 ppm. Similar to the amino protons, this signal will disappear upon the addition of D₂O.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, verifiable ¹H NMR spectrum, a standardized and self-validating protocol is essential.
Caption: Experimental workflow for ¹H NMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. The exact mass should be recorded for potential future quantitative NMR (qNMR) analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for this type of compound is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH and NH₂ protons.[6]
-
To ensure a homogeneous magnetic field and sharp signals, the solution must be free of particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion, especially in the aromatic region.
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp lines and high resolution. An automated shimming routine is usually sufficient, but manual shimming may be necessary for optimal results.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
A 90° pulse width.
-
A spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds for small molecules) to ensure accurate integration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Perform peak picking to determine the precise chemical shift of each signal.
-
Potential Impurities and their Spectral Signatures
Knowledge of the synthetic route to this compound is crucial for identifying potential impurities in the ¹H NMR spectrum. While a specific synthesis was not detailed in the initial search, common synthetic pathways for isoindolinones can provide clues.[8]
-
Residual Solvents: Signals from common laboratory solvents used in synthesis and purification (e.g., ethyl acetate, hexane, dichloromethane) may be present. These can be identified by their characteristic chemical shifts and multiplicities.[8]
-
Starting Materials: Unreacted starting materials would show their own distinct ¹H NMR spectra, which could overlap with the product signals.
-
Side Products: Incomplete reactions or side reactions could lead to the formation of related isoindolinone derivatives or other byproducts.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive assignment of all proton signals, especially in cases of spectral overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D COSY spectrum will connect the signals of coupled protons, confirming, for example, the coupling between Ha and Hb, and between Hb and Hd in the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is extremely useful for assigning the protons to their respective carbon atoms in the molecular structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This can be used to piece together the carbon skeleton and confirm the overall structure of the molecule.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct and interpretable signals that are characteristic of its molecular structure. This guide provides a detailed predictive analysis of the spectrum, including chemical shifts, multiplicities, and coupling constants, along with a robust experimental protocol for its acquisition. By combining the predicted spectral data with the outlined experimental and analytical methodologies, researchers and drug development professionals can confidently approach the structural elucidation and characterization of this and related isoindolinone compounds. The use of advanced 2D NMR techniques will provide ultimate confirmation of the proton and carbon assignments, ensuring the highest level of scientific integrity in the structural analysis.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1599-1604. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]
-
Guan, Y., S. Das, P., Wishart, D.S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]
-
ResearchGate. (2025, August 7). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Concentration dependence of the 1H- and 29Si-NMR chemical shifts of tetramethyldisiloxanediol in deuterated chloroform. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. epfl.ch [epfl.ch]
An In-Depth Technical Guide to the Mass Spectrometry of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
< <
This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the structural elucidation and quantification of this heterocyclic compound.
Introduction: The Significance of this compound
This compound is a member of the isoindolinone family, a class of compounds recognized for their diverse biological activities and applications as building blocks in medicinal chemistry.[1] The isoindolinone core is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and stability of this intermediate throughout the drug development lifecycle. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose, offering unparalleled sensitivity and specificity.[2]
Molecular Structure and Properties:
Before delving into the mass spectrometric analysis, a fundamental understanding of the analyte's chemical properties is crucial.
| Property | Value | Source |
| Molecular Formula | C10H12N2O | |
| Molecular Weight | 176.22 g/mol | |
| IUPAC Name | 6-Amino-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| CAS Number | 1824189-31-2 (for 3-methyl analog) | [3] |
The presence of a primary amine and a lactam ring within the structure dictates its ionization behavior and fragmentation patterns in mass spectrometry.
The Analytical Workflow: From Sample to Spectrum
A robust mass spectrometry-based analysis involves a series of well-defined steps, each critical for obtaining high-quality, reproducible data. The causality behind each choice in this workflow is essential for developing a self-validating system.
Caption: Overall workflow for LC-MS analysis.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to present the analyte to the instrument in a suitable solvent and concentration, free from interfering matrix components.[4][5] For a relatively clean drug substance like this compound, a straightforward "dilute and shoot" approach is often sufficient.[6]
Protocol:
-
Weighing: Accurately weigh approximately 1 mg of the compound using a calibrated analytical balance.[6] This step is critical for quantitative analysis.
-
Solubilization: Dissolve the weighed sample in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) is a good starting point. The organic solvent aids in dissolving the molecule, while the acidified aqueous component promotes protonation, which is favorable for positive mode electrospray ionization.
-
Serial Dilution: Perform serial dilutions to achieve a final concentration within the linear dynamic range of the mass spectrometer, typically in the low ng/mL to µg/mL range.
-
Filtration (Optional): If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Coupling liquid chromatography to the mass spectrometer allows for the separation of the analyte from any potential impurities before detection, enhancing the quality of the data.
Instrumentation:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for small, moderately polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation of the analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for initial method development. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
MS Method:
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of the basic primary amine group, which is readily protonated.[8] ESI is a "soft" ionization technique, meaning it typically produces the protonated molecule with minimal in-source fragmentation.[8][9]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is easily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[7] |
| Nebulizer Gas (N2) | Instrument dependent | Assists in desolvation of the droplets. |
| Drying Gas (N2) Flow | Instrument dependent | Facilitates solvent evaporation. |
| Drying Gas Temperature | 300 - 350 °C | Aids in desolvation.[7] |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |
Data Interpretation: Decoding the Mass Spectra
MS1 Spectrum: Identifying the Protonated Molecule
In the full scan MS1 spectrum, the primary ion of interest will be the protonated molecule, [M+H]+.
-
Expected m/z: 177.1022 (calculated for [C10H13N2O]+)
The high-resolution mass measurement provides a high degree of confidence in the elemental composition of the detected ion.
MS/MS Analysis: Unraveling the Structure through Fragmentation
To gain structural information, tandem mass spectrometry (MS/MS) is employed.[10] The protonated molecule (m/z 177.1) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[10] The resulting fragment ions are then analyzed in the second mass analyzer.
Fragmentation generally occurs at the most labile bonds, often leading to the formation of stable neutral losses or charged fragments.[11] For this compound, the fragmentation is likely to be initiated by cleavages around the lactam ring and the dimethyl-substituted carbon.
Caption: A proposed fragmentation pathway for [M+H]+.
Plausible Fragmentation Pathways:
-
Loss of Ammonia (NH3): The primary amine group can be lost as ammonia, resulting in a fragment at m/z 160.1. This is a common fragmentation pathway for compounds containing a primary amine.
-
Loss of Carbon Monoxide (CO): Cleavage of the lactam ring can lead to the neutral loss of carbon monoxide, yielding a fragment at m/z 149.1.
-
Loss of Isobutylene (C4H8): Cleavage of the bonds adjacent to the gem-dimethyl group can result in the loss of isobutylene, although this may be less favorable. A more likely scenario is the loss of the dimethyl-substituted carbon and its associated hydrogens.
-
Cleavage of the Five-Membered Ring: The heterocyclic ring can undergo cleavage, leading to various smaller fragment ions.[12]
The interpretation of the MS/MS spectrum allows for the unambiguous confirmation of the molecule's structure.
Conclusion: A Powerful Tool for Pharmaceutical Analysis
Mass spectrometry, particularly when combined with liquid chromatography, provides a robust, sensitive, and specific method for the analysis of this compound. By carefully selecting and optimizing sample preparation, chromatographic, and mass spectrometric conditions, researchers and drug development professionals can confidently identify, quantify, and structurally characterize this important pharmaceutical intermediate. The principles and protocols outlined in this guide serve as a solid foundation for developing and validating analytical methods that ensure the quality and integrity of drug candidates.
References
-
Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Available at: [Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem. Available at: [Link]
-
Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. PubMed. Available at: [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]
-
Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. Available at: [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Furan Dissociation Induced by Collisions with H 3 + and C + Ions. MDPI. Available at: [Link]
-
2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. MDPI. Available at: [Link]
-
Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Center for Biotechnology Information. Available at: [Link]
-
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. Available at: [Link]
-
The chemistry of isoindole natural products. PubMed Central. Available at: [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. Available at: [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Available at: [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. Available at: [Link]
-
Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. Available at: [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chemscene.com [chemscene.com]
- 4. opentrons.com [opentrons.com]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Purity Analysis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
<_ A _>
Introduction: The Gatekeeper to Quality
In the intricate world of pharmaceutical development, the purity of every reagent, intermediate, and active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for the purity analysis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one (CAS No: 675109-45-2), a key building block in the synthesis of various therapeutic agents.[1] The isoindolinone core is a privileged scaffold found in numerous biologically active compounds.[2][3] The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Therefore, a robust and well-validated analytical strategy is not merely a regulatory requirement but a fundamental scientific necessity.
This document is designed for researchers, analytical scientists, and quality control professionals. It eschews a rigid template in favor of a logical, science-driven narrative that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the critical aspects of impurity profiling, orthogonal analytical techniques, and data interpretation to establish a holistic understanding of the purity of this vital intermediate.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂N₂O
-
Molecular Weight: 176.22 g/mol
Proactive Impurity Profiling: Understanding the "What" and "Why"
A successful purity analysis begins long before a sample is injected into an instrument. It starts with a thorough understanding of the synthetic pathway and the inherent stability of the molecule. This proactive approach, known as impurity profiling, allows for the targeted development of analytical methods capable of detecting and quantifying all potential process-related and degradation impurities.
Insights from the Synthetic Route
While the specific, proprietary synthesis of this compound can vary, isoindolinones are generally synthesized through methods such as the reductive C-N coupling of 2-carboxybenzaldehydes with amines, palladium-catalyzed C-H carbonylation of benzylamines, or copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides.[4] These diverse synthetic strategies introduce a range of potential impurities, including:
-
Unreacted Starting Materials: Such as substituted 2-formylbenzoic acids or 2-alkylbenzamides.
-
By-products: Arising from incomplete reactions or side reactions.
-
Reagents and Catalysts: Residual palladium, copper, or other transition metals, as well as unconsumed reagents.[4]
-
Isomeric Impurities: Positional isomers that may be difficult to separate from the main compound.
Forced Degradation Studies
To identify potential degradation products that may form during storage or in the drug formulation, forced degradation (stress testing) studies are essential. The molecule should be subjected to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: To assess stability in different pH environments.
-
Oxidation: Using reagents like hydrogen peroxide to identify potential oxidation products.
-
Thermal Stress: To evaluate stability at elevated temperatures.
-
Photostability: To determine the effect of light exposure.
The information gleaned from these studies is invaluable for developing stability-indicating analytical methods.
The Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities, with varying chemical and physical properties, are detected.
dot
Caption: Overall workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
For non-volatile, polar organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) is the primary technique for determining purity and assay.[5][6][7] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its organic impurities.
Rationale-Driven Method Development
The choice of HPLC parameters is critical for achieving optimal separation.
-
Column: A C18 column is a common starting point for moderately polar compounds. The specific choice of column (e.g., end-capped, specific particle size) will depend on the nature of the impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve impurities with a wide range of polarities. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino group.
-
Detector: A UV detector is suitable, as the aromatic ring and carbonyl group will provide strong chromophores. The detection wavelength should be chosen to maximize the response for both the main peak and potential impurities.
Detailed HPLC Protocol (Example)
This protocol serves as a starting point and should be optimized and validated for your specific system and sample.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Data Analysis and Purity Calculation
Purity is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assay, a reference standard of known purity should be used for external calibration.
Method Validation: Ensuring Trustworthiness
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10][11]
Validation Parameters:
| Parameter | Purpose |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. |
| Range | The concentration range over which the method is linear, accurate, and precise. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
Complementary Techniques for a Complete Purity Profile
While HPLC is excellent for organic impurities, it cannot provide a complete picture. Other techniques are required to assess different types of impurities.
dot
Caption: Orthogonal techniques for a full purity profile.
Gas Chromatography (GC) for Residual Solvents
The manufacturing process of any chemical intermediate involves the use of solvents. Since these solvents can be toxic, their levels in the final product must be controlled. Headspace Gas Chromatography (GC-HS) is the standard technique for the analysis of residual solvents.[12][13][14][15]
Experimental Protocol (General):
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID). A mass spectrometer (MS) can be used for identification.
-
Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF) that does not interfere with the analysis.
-
Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
GC Analysis: An aliquot of the headspace gas is injected into the GC for separation and detection.
-
Quantification: The amount of each residual solvent is determined by comparing the peak areas to those of a standard solution containing known concentrations of the potential solvents.
Karl Fischer Titration for Water Content
Water is a common impurity that can affect the stability and reactivity of a compound. Karl Fischer titration is a highly specific and accurate method for determining water content.[16][17][18][19][20]
Methodology:
-
Volumetric Titration: Suitable for samples with a water content of 0.1% to 100%. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent of a known titer.
-
Coulometric Titration: Ideal for samples with very low water content (ppm levels). Iodine is generated electrochemically during the titration.
The choice of solvent is crucial to ensure the sample dissolves completely without interfering with the reaction.
Residue on Ignition (ROI) / Sulphated Ash for Inorganic Impurities
The Residue on Ignition (ROI) test, also known as the sulphated ash test, is used to determine the amount of inorganic impurities in an organic substance.[21][22][23][24]
Procedure Outline (based on USP <281>): [22][23]
-
An accurately weighed sample (typically 1-2 g) is placed in a tared crucible.[21]
-
The sample is moistened with sulfuric acid and gently heated until thoroughly charred.
-
The crucible is then ignited at a high temperature (e.g., 600 ± 50 °C) until all the carbon has been consumed.[22]
-
After cooling in a desiccator, the crucible is weighed, and the percentage of residue is calculated.
Data Integration and Reporting
The final purity of this compound is determined by integrating the data from all the orthogonal techniques. The purity value is typically reported on a Certificate of Analysis (CoA) and is calculated by subtracting the percentages of all identified impurities from 100%.
Purity = 100% - (% Organic Impurities + % Residual Solvents + % Water + % Inorganic Impurities)
This comprehensive approach ensures a high degree of confidence in the quality of the material and its suitability for use in the development of safe and effective pharmaceuticals.
References
-
Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
-
The chemistry of isoindole natural products. National Institutes of Health (NIH). [Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem, National Institutes of Health (NIH). [Link]
-
<921> WATER DETERMINATION. U.S. Pharmacopeia. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Institutes of Health (NIH). [Link]
-
BRIEFING 281 Residue on Ignition. U.S. Pharmacopeia. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]
-
Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies. [Link]
-
AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Semantic Scholar. [Link]
-
A One-Pot Synthesis of 3-Amino-1H-isoindol-1-one Thiazol-2-ylhydrazones. ResearchGate. [Link]
-
The Residue on Ignition / Sulfated Ash test utilizes a procedure t. U.S. Pharmacopeia. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. National Institutes of Health (NIH). [Link]
-
6-amino-2,3-dihydro-1H-inden-1-one. PubChem, National Institutes of Health (NIH). [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]
-
A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]
-
USP 281 ROI Residue On Ignition. Scribd. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis of C(3)‐substituted isoindolinone derivatives 7.5. ResearchGate. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
-
GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
-
Residue on Ignition USP chapter 281. YouTube. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Semantic Scholar. [Link]
-
PHARMACOPEIAL DISCUSSION GROUP - STAGE 5B SIGN-OFF DOCUMENT - Residue on Ignition/Sulphated Ash (Revision 2). Japanese Pharmacopoeia. [Link]
-
A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Semantic Scholar. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Sources
- 1. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. starodub.nl [starodub.nl]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 15. sepscience.com [sepscience.com]
- 16. uspbpep.com [uspbpep.com]
- 17. drugfuture.com [drugfuture.com]
- 18. metrohm.com [metrohm.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
- 23. scribd.com [scribd.com]
- 24. youtube.com [youtube.com]
A Comprehensive Technical Guide to 6-Amino-Substituted Isoindolin-1-ones: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 6-amino-substituted isoindolin-1-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. While direct literature on "6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one" is sparse, this guide will focus on the synthesis, characterization, and potential applications of closely related and structurally similar analogs, providing a robust framework for researchers in the field.
Introduction to the Isoindolinone Scaffold
The isoindolinone core is a bicyclic heterocyclic system that is a prominent structural motif in numerous natural products and synthetic compounds with diverse biological activities. The versatility of the isoindolinone scaffold has made it a "privileged structure" in drug discovery, with derivatives showing promise in treating a range of diseases, including cancer, inflammatory conditions, and neurological disorders. The introduction of an amino group at the 6-position, along with other substitutions, can significantly modulate the pharmacological properties of these molecules.
Nomenclature and Structural Analogs
The systematic name for the target compound is 6-amino-3,3-dimethylisoindolin-1-one . It is important to distinguish this from its isomer, 6-amino-3,3-dimethylindolin-2-one (CAS 100510-65-4), where the carbonyl group and nitrogen atom are in different positions on the five-membered ring.[1]
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
| 6-Amino-3-methylisoindolin-1-one | 1824189-31-2 | C₉H₁₀N₂O | Lacks one methyl group at the 3-position.[2][3] |
| 6-Amino-3,3-dimethylindolin-2-one | 100510-65-4 | C₁₀H₁₂N₂O | Isomeric (indolinone) core structure.[1] |
| 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone | 453562-71-5 | C₁₂H₁₆N₂O | Acetylated derivative of the indolinone isomer.[4] |
Structural Relationship Diagram:
Caption: Structural relationships between the target compound and its close analogs.
Synthetic Strategies for Substituted Isoindolinones
The synthesis of substituted isoindolinones can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A general and adaptable approach involves the cyclization of an appropriately substituted aromatic precursor.
General Synthetic Pathway
A plausible synthetic route to 6-amino-3,3-dimethylisoindolin-1-one would likely start from a substituted phthalic acid or benzonitrile derivative. The key steps would involve the formation of the five-membered lactam ring.
Conceptual Synthetic Workflow:
Sources
An In-depth Technical Guide to 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one as a Cereblon (CRBN) Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a key building block for developing Cereblon (CRBN) E3 ligase-recruiting molecules. We will delve into its chemical characteristics, mechanism of action, and its pivotal role in the rapidly advancing field of targeted protein degradation. This document will further provide detailed experimental protocols for the characterization of this and similar CRBN ligands.
Introduction to Cereblon and the Isoindolinone Scaffold
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1] This complex plays a crucial role in the cell's natural protein disposal system, the ubiquitin-proteasome system, by marking specific proteins for degradation. The discovery that immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to CRBN has revolutionized the field of drug discovery.[1] These molecules act as "molecular glues," inducing the degradation of neo-substrates that are not normally targeted by the CRBN E3 ligase complex.
The isoindolinone scaffold is a core structural motif found in many CRBN ligands.[2][3] Its ability to be chemically modified allows for the fine-tuning of binding affinity and the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[4][5] this compound represents a key synthetic intermediate and a foundational structure for the generation of novel CRBN-recruiting therapeutics. While this specific dimethylated analog is not as extensively characterized in publicly available literature as its close relatives, its structural features make it a valuable tool for exploring the chemical space of CRBN ligands.
Chemical Properties and Synthesis
The chemical structure of this compound features a bicyclic system with a fused benzene and pyrrolidine ring. The gem-dimethyl group at the 3-position can influence the molecule's conformation and metabolic stability. The amino group at the 6-position provides a convenient attachment point for linkers in the development of PROTACs.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The isoindolinone core of this compound is predicted to bind to the thalidomide-binding domain of CRBN. This interaction is stabilized by key hydrogen bonds and hydrophobic interactions within a specific pocket of the protein.[7] Once bound, the ligand modifies the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and ubiquitinate neo-substrate proteins. This process is visually represented in the following diagram:
Caption: CRBN-mediated ubiquitination pathway.
Application in Targeted Protein Degradation: PROTACs
The amino functionality of this compound serves as a critical handle for its incorporation into PROTACs.[4] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (in this case, our topic compound), a ligand for a target protein (the "warhead"), and a chemical linker that connects the two.[5] By simultaneously binding to both the E3 ligase and the target protein, the PROTAC brings them into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.[8]
Caption: PROTAC-mediated protein degradation workflow.
Experimental Characterization of CRBN Ligands and Derived PROTACs
Rigorous experimental validation is essential to confirm the activity and elucidate the mechanism of action of novel CRBN ligands and their corresponding PROTACs. Below are detailed protocols for key assays.
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics and affinity (KD) of this compound to purified CRBN protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified recombinant human CRBN/DDB1 complex
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the purified CRBN/DDB1 complex (typically at 10-50 µg/mL in an appropriate buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of the analyte over the immobilized CRBN surface, followed by a dissociation phase with running buffer.
-
-
Regeneration: Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm and quantify the binding of this compound to CRBN within a live-cell context.
Materials:
-
HEK293T cells
-
NanoLuc®-CRBN fusion vector
-
Fluorescent CRBN tracer
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence and BRET signals
-
Cell Preparation: Transfect HEK293T cells with the NanoLuc®-CRBN fusion vector and seed them into a 96-well plate.
-
Compound Treatment:
-
Prepare a serial dilution of the unlabeled this compound.
-
Add the compound dilutions to the cells and incubate.
-
-
Tracer and Substrate Addition: Add the fluorescent CRBN tracer and the Nano-Glo® Live Cell Reagent to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emissions using the plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for CRBN in cells.
Assessment of PROTAC-Mediated Protein Degradation by Western Blot
Objective: To measure the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC derived from this compound.
Materials:
-
Cell line expressing the target protein (e.g., SU-DHL-4 for BRD4)
-
PROTAC molecule
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dose range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
-
Data Presentation
The following tables provide examples of the quantitative data that can be generated from the aforementioned experiments.
Table 1: Binding Affinity of CRBN Ligands
| Compound | KD (nM) (SPR) | IC50 (nM) (NanoBRET™) |
| Pomalidomide (Control) | 150 | 200 |
| This compound | Hypothetical Value | Hypothetical Value |
Table 2: PROTAC-Mediated Degradation of Target Protein (e.g., BRD4)
| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) |
| 1 | Hypothetical Value |
| 10 | Hypothetical Value |
| 100 | Hypothetical Value |
| 1000 | Hypothetical Value |
Conclusion
This compound and its structural analogs are invaluable chemical tools in the field of targeted protein degradation. The isoindolinone core provides a robust and versatile platform for the design of potent and selective CRBN ligands. By leveraging this scaffold, researchers can develop novel PROTACs and molecular glues to target a wide array of disease-causing proteins that were previously considered "undruggable." The experimental protocols detailed in this guide provide a solid framework for the characterization and validation of these next-generation therapeutics, paving the way for new and effective treatments for a multitude of human diseases.
References
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). National Institutes of Health. [Link]
-
(PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (n.d.). ResearchGate. [Link]
-
Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2, 3-dioxygenase 1. (n.d.). ResearchGate. [Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Protein Ligand Interactions Using Surface Plasmon Resonance. (2025). ResearchGate. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Institutes of Health. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (n.d.). National Institutes of Health. [Link]
-
rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic. [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]
-
CRBN binding and E3 inhibition by thalidomide derivatives. (a)... (n.d.). ResearchGate. [Link]
-
Surface plasmon resonance1. (n.d.). [Link]
-
(PDF) PROTAC-induced protein structural dynamics in targeted protein degradation. (2025). ResearchGate. [Link]
-
PROTACs revolutionize small molecule drugs. (2024). CAS. [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2025). National Institutes of Health. [Link]
-
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]
-
A beginner's guide to surface plasmon resonance. (n.d.). SciSpace. [Link]
-
A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. (n.d.). National Institutes of Health. [Link]
-
Molecular mechanisms of thalidomide and its derivatives. (n.d.). National Institutes of Health. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.). National Institutes of Health. [Link]
-
PROTAC-Induced Proteolytic Targeting. (n.d.). National Institutes of Health. [Link]
-
One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. (2023). ChemRxiv. [Link]
Sources
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. scispace.com [scispace.com]
- 13. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. academic.oup.com [academic.oup.com]
- 18. bio-rad.com [bio-rad.com]
- 19. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
An In-Depth Technical Guide to the In Vitro Characterization of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Introduction: The Therapeutic Potential of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] These structures are of significant interest due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[2][3][4] A particularly promising area of research is the development of isoindolinone derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[2][5] Inhibition of PARP has emerged as a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[6]
This guide provides a comprehensive overview of the in vitro characterization of a novel isoindolinone derivative, this compound (hereafter referred to as Compound X). We will detail the essential physicochemical, biochemical, and cellular assays required to elucidate its mechanism of action and establish its potential as a therapeutic agent, hypothesized to be a PARP inhibitor.
Part 1: Physicochemical Characterization of Compound X
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for bioavailability and efficacy.
Core Properties
The initial characterization involves determining the fundamental physical and chemical properties of Compound X. While specific experimental data for this novel compound is not yet publicly available, we can predict its properties based on its structure and data from closely related analogs.[7][8]
| Property | Predicted Value | Method of Determination |
| Molecular Formula | C₁₀H₁₂N₂O | Mass Spectrometry |
| Molecular Weight | 176.22 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, sparingly soluble in aqueous buffers | Kinetic and Thermodynamic Solubility Assays |
| LogP | 1.5 - 2.5 | Calculated (e.g., cLogP) and experimental (shake-flask method) |
| pKa | Basic pKa (amino group): 4-5; Acidic pKa (lactam NH): 16-18 | Capillary electrophoresis or potentiometric titration |
Purity and Identity Confirmation
Ensuring the purity and confirming the chemical identity of the synthesized Compound X is a critical first step.
Experimental Protocol: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
System: A reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Acceptance Criteria: Purity ≥95%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
System: Coupled HPLC system with an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Analysis: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.
-
Part 2: Biochemical Characterization: Targeting the PARP Enzyme
Based on the isoindolinone scaffold, a primary hypothesis is that Compound X inhibits PARP enzymes.[2] The following biochemical assays are designed to test this hypothesis directly.
PARP1/2 Enzymatic Inhibition Assay
This assay quantitatively measures the ability of Compound X to inhibit the catalytic activity of PARP1 and PARP2, the two most well-characterized members of the PARP family.
Experimental Protocol: Homogeneous PARP Inhibition Assay
-
Principle: A chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials:
-
Recombinant human PARP1 and PARP2 enzymes.
-
Histone H1.
-
NAD⁺ (nicotinamide adenine dinucleotide).
-
Biotinylated NAD⁺.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
Chemiluminescent substrate.
-
Compound X and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
-
Procedure:
-
In a 96-well plate, add PARP1 or PARP2 enzyme, activated DNA, and histone H1.
-
Add serial dilutions of Compound X or the control inhibitor.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add Streptavidin-HRP to bind to the biotinylated histones.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the PARP activity.
-
Calculate the percent inhibition for each concentration of Compound X.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a four-parameter logistic curve.
-
PARP Trapping Assay
Potent PARP inhibitors not only block the enzyme's catalytic activity but can also "trap" PARP on DNA, leading to cytotoxic DNA-protein crosslinks.[9] This is a key mechanism for the efficacy of many clinical PARP inhibitors.
Experimental Protocol: Fluorescence Polarization-Based PARP Trapping Assay
-
Principle: This assay measures the binding of PARP to a fluorescently labeled DNA probe. Trapping inhibitors increase the amount of PARP bound to the DNA, resulting in a higher fluorescence polarization (FP) signal.[10]
-
Materials:
-
Recombinant human PARP1.
-
A 5'-fluorescein-labeled DNA oligonucleotide duplex containing a single-strand break.
-
Compound X and a known PARP trapping agent (e.g., Talazoparib).
-
-
Procedure:
-
In a 384-well plate, add the fluorescent DNA probe.
-
Add serial dilutions of Compound X or the control inhibitor.
-
Add PARP1 enzyme to all wells.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
An increase in the FP signal indicates PARP trapping.
-
Determine the EC₅₀ (half-maximal effective concentration) for PARP trapping.
-
Workflow for Biochemical Characterization
Caption: Workflow for the biochemical evaluation of Compound X.
Part 3: Cellular Characterization: Assessing On-Target Effects
Following biochemical confirmation of PARP inhibition, the next crucial step is to evaluate the effects of Compound X in a cellular context.
Cellular Viability and Cytotoxicity Assays
These assays determine the effect of Compound X on the proliferation and survival of cancer cells. For a PARP inhibitor, it is essential to test in cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Lines:
-
BRCA1-mutant breast cancer cell line (e.g., HCC1937).
-
BRCA1-proficient breast cancer cell line (e.g., MCF-7).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X for 72 hours.
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
A significantly lower GI₅₀ in the BRCA1-mutant cell line would be indicative of synthetic lethality.
-
Target Engagement: Cellular PARP Inhibition
This assay confirms that Compound X can enter cells and inhibit PARP activity at its intended target.
Experimental Protocol: In-Cell Western Assay for PAR Levels
-
Principle: This immunofluorescence-based assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following DNA damage.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with Compound X for 1-2 hours.
-
Induce DNA damage with a short treatment of an alkylating agent (e.g., methyl methanesulfonate, MMS).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against PAR and a secondary antibody conjugated to a near-infrared fluorophore.
-
Image and quantify the fluorescence intensity using an appropriate imaging system.
-
-
Data Analysis:
-
A dose-dependent decrease in the PAR signal upon MMS treatment indicates cellular PARP inhibition.
-
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Summary and Future Directions
This guide outlines a logical and comprehensive workflow for the initial in vitro characterization of this compound. The proposed experiments will robustly test the hypothesis that this novel compound acts as a PARP inhibitor. Positive results from these assays—specifically, potent enzymatic inhibition, PARP trapping activity, and selective cytotoxicity in DNA repair-deficient cancer cells—would provide a strong rationale for advancing Compound X into further preclinical development, including pharmacokinetic studies and in vivo efficacy models. The modular nature of the isoindolinone scaffold also offers rich opportunities for structure-activity relationship (SAR) studies to further optimize potency and selectivity.
References
- Gundogdu, G., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH).
-
PubChem. (2024). 6-amino-2,3-dihydro-1H-isoindol-1-one. National Institutes of Health (NIH). Available at: [Link]
-
Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]
-
Majer, P., et al. (2015). The chemistry of isoindole natural products. National Institutes of Health (NIH). Available at: [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: A One-Pot Synthesis of 3-Amino-1H-isoindol-1-one Thiazol-2-ylhydrazones. ResearchGate. Available at: [Link]
-
Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. National Institutes of Health (NIH). Available at: [Link]
-
Shakhmaev, R. N., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
-
Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2016). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Available at: [Link]
-
Royal Society of Chemistry. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. RSC Publishing. Available at: [Link]
-
MDPI. (2024). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available at: [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]
-
PubChem. (2024). 6-amino-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). Available at: [Link]
-
Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Cheméo. Available at: [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Cereblon-Recruiting PROTACs Using 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] Among the handful of E3 ligases successfully recruited for targeted protein degradation, Cereblon (CRBN) has become a mainstay due to the favorable pharmacological properties and smaller molecular weight of its ligands.[4][5][] This guide provides an in-depth exploration of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a versatile and potent CRBN ligand, for the synthesis of PROTACs. We will detail the underlying principles of PROTAC design, provide validated, step-by-step synthetic protocols, and outline robust methodologies for the characterization and cellular validation of the final degraders.
Part I: Foundational Principles & Design Considerations
The PROTAC Mechanism of Action: Engineering Proximity for Degradation
A PROTAC does not inhibit its target protein in the traditional sense; instead, it acts as a catalyst to induce its degradation.[7][8] The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[9] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[7]
Figure 1: Mechanism of Action for a CRBN-based PROTAC.
Cereblon (CRBN): A Privileged E3 Ligase
While over 600 E3 ligases exist in humans, only a few, including CRBN, VHL, MDM2, and IAPs, have been extensively utilized in PROTAC design.[5][10] CRBN, a substrate receptor for the Cullin 4A RING E3 ligase complex (CRL4^CRBN), is particularly attractive. Its ligands, derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide, are well-characterized, possess favorable drug-like properties, and are synthetically tractable.[4][11]
This compound: A Superior Synthetic Handle
The featured molecule, this compound, is an analog of lenalidomide and a potent binder to CRBN.[12] Its primary advantage lies in the strategic placement of the primary amino group on the isoindolinone core. This amine serves as a predictable and highly reactive nucleophilic handle for the attachment of linkers, streamlining the synthetic process compared to modifying other positions on the phthalimide ring of traditional IMiDs. The gem-dimethyl group on the isoindolinone ring also enhances metabolic stability, a desirable feature for drug development.
The Critical Role of the Linker
The linker is not merely a spacer but a critical determinant of PROTAC efficacy.[13] Its length, composition, and rigidity dictate the spatial orientation of the POI and E3 ligase, directly influencing the stability and cooperativity of the ternary complex.[4] Common linker motifs include flexible polyethylene glycol (PEG) chains and more rigid alkyl or heterocyclic systems.[8][14] The optimal linker is typically determined empirically by synthesizing a library of PROTACs with varying linker architectures.[14]
Part II: Synthetic Protocols & Methodologies
The synthesis of a PROTAC is a modular process.[13] A common and efficient strategy involves first synthesizing an E3 ligase ligand-linker intermediate, which is then coupled to the POI ligand in the final step. This approach allows for the creation of a PROTAC library by coupling a single, pre-functionalized E3-linker moiety with multiple different POI ligands.
Figure 2: General modular workflow for PROTAC synthesis.
Protocol 1: Synthesis of a Boc-Protected PEG-Linker CRBN Intermediate
This protocol describes the synthesis of an intermediate where a 4-unit PEG linker, protected with a tert-butyloxycarbonyl (Boc) group, is attached to the 6-amino position of the CRBN ligand via a stable amide bond.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial | CRBN Ligand |
| Boc-NH-PEG4-COOH | Commercial | Linker Precursor |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial | Amide Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | Non-nucleophilic base |
| DMF (N,N-Dimethylformamide), Anhydrous | Commercial | Reaction Solvent |
| Dichloromethane (DCM) | Commercial | Extraction/Chromatography Solvent |
| Ethyl Acetate (EtOAc) | Commercial | Extraction/Chromatography Solvent |
| Hexanes | Commercial | Chromatography Solvent |
| Saturated aq. NaHCO₃ | Lab Prepared | Aqueous Wash |
| Brine | Lab Prepared | Aqueous Wash |
| Anhydrous MgSO₄ | Commercial | Drying Agent |
| Silica Gel | Commercial | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Causality Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating efficient amide bond formation upon addition of the amine.
-
-
Amine Addition: Add this compound (1.0 eq) to the activated linker solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The aqueous washes are critical to remove the DMF solvent and unreacted coupling reagents/salts, which would otherwise interfere with purification.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the pure Boc-protected intermediate.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR and LC-MS. The mass spectrum should show a clear peak corresponding to the [M+H]⁺ of the desired product.
Protocol 2: Final PROTAC Synthesis via Amide Coupling
This protocol details the deprotection of the intermediate from Protocol 1 and its subsequent coupling to a hypothetical POI ligand containing a primary or secondary amine.
Step-by-Step Procedure:
-
Boc Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of Dichloromethane and Trifluoroacetic Acid (TFA) (0.1 M). Stir at room temperature for 1 hour.
-
Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, revealing the terminal primary amine of the linker necessary for the final coupling step.
-
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt is often used directly in the next step.
-
Final Coupling: In a separate flask, pre-activate the carboxylic acid of your POI ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (4.0 eq, extra base is needed to neutralize the TFA salt) in anhydrous DMF for 15 minutes.
-
Amine Addition: Add a solution of the deprotected amine-TFA salt in DMF to the activated POI ligand solution.
-
Reaction & Purification: Stir the reaction at room temperature, monitoring by LC-MS. Upon completion, perform an aqueous workup and purify the final PROTAC using reverse-phase preparative HPLC.
-
Final Characterization: Confirm the structure, identity, and purity (>95%) of the final PROTAC by ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
Part III: Characterization and Validation of PROTAC Activity
Synthesizing the molecule is only the first step. A series of robust cellular assays are required to confirm its mechanism of action.
Protocol 3: Western Blotting to Quantify Protein Degradation
Western blotting is the gold-standard assay to directly measure the reduction in cellular POI levels.
Step-by-Step Procedure:
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line endogenously expressing the POI) and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC (e.g., 1 nM to 10 µM) for a set time point (e.g., 18-24 hours).
-
Control Treatments (Crucial for Validation):
-
Vehicle Control: DMSO-treated cells (baseline POI level).
-
POI Ligand Alone: Treat with the POI-binding warhead alone to show that inhibition does not cause degradation.
-
CRBN Ligand-Linker Alone: Treat with the intermediate from Protocol 1 (after deprotection) to show it has no effect on the POI.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor like MG132 (10 µM).
-
Self-Validation Check: If the PROTAC is working correctly, co-treatment with MG132 should "rescue" the POI from degradation, confirming a proteasome-dependent mechanism.[1][15]
-
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-Actin) must be used to normalize the data.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control.
Data Presentation
Plot the percentage of POI remaining versus the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal level of degradation achieved).[1]
| Parameter | Description | Ideal Value |
| DC₅₀ | Half-maximal degradation concentration; a measure of potency. | < 100 nM |
| Dₘₐₓ | Maximal degradation; a measure of efficacy. | > 80% |
| Hook Effect | A phenomenon where degradation is reduced at very high PROTAC concentrations. | Should be noted. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Poor Degradation | 1. Poor cell permeability of the PROTAC.2. Unstable ternary complex.3. POI is not a CRBN substrate. | 1. Assess cell permeability (e.g., using LC-MS on cell lysates).2. Synthesize analogs with different linkers (vary length/rigidity).3. Confirm POI and CRBN expression in the cell line. |
| POI Levels Increase (or are rescued) | The PROTAC is engaging the proteasome machinery. | This is the expected result when co-treating with a proteasome inhibitor (e.g., MG132) and validates the mechanism of action. |
| High DC₅₀ Value (>1 µM) | 1. Weak binding of one or both ligands.2. Suboptimal linker for ternary complex formation. | 1. Confirm binary binding affinity of warheads.2. Systematically explore linker space (different lengths, attachment points, and compositions).[14] |
Conclusion
This compound is an exceptionally useful building block for the modular and efficient synthesis of CRBN-recruiting PROTACs. Its strategically positioned amino group provides a reliable anchor point for linker attachment, facilitating the rapid generation of PROTAC libraries essential for optimizing degradation activity. By combining the robust synthetic protocols with the rigorous validation assays detailed in this guide, researchers can confidently develop and characterize novel protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.
References
-
Computational strategies for PROTAC drug discovery. ScienceOpen. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery. National Institutes of Health (PMC). Available at: [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (PMC). Available at: [Link]
-
Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available at: [Link]
-
PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. ChemRxiv. Available at: [Link]
-
Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available at: [Link]
-
Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2, 3-dioxygenase 1. ResearchGate. Available at: [Link]
-
Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. National Institutes of Health (PMC). Available at: [Link]
-
Targeted Protein Degradation: Elements of PROTAC Design. National Institutes of Health (PMC). Available at: [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (PMC). Available at: [Link]
-
Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Publications. Available at: [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
-
Chapter 6: Structure-based PROTAC Design. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation. National Institutes of Health (PMC). Available at: [Link]
-
Data-driven approach to identify PROTAC targets. D4 Pharma. Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications. Available at: [Link]
-
Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. National Institutes of Health. Available at: [Link]
-
Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. Available at: [Link]
-
Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. Available at: [Link]
-
Advances in designing ternary complexes: Integrating in-silico and biochemical methods for PROTAC optimisation in target protein degradation. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d4-pharma.com [d4-pharma.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Linkers to 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Introduction
In the landscape of modern drug development and chemical biology, the precise chemical modification of molecules is paramount. The conjugation of functional linkers to small molecules, such as 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, is a critical step in the synthesis of more complex molecular architectures, including Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective conjugation of linkers to the primary aromatic amine of this compound.
The core of this protocol revolves around the widely utilized and robust chemistry of N-Hydroxysuccinimide (NHS) esters for the acylation of primary amines, forming a stable amide bond. We will explore two primary approaches: the direct use of a pre-activated linker (Linker-NHS ester) and the in situ activation of a carboxylated linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
This guide is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles, empowering the user to troubleshoot and adapt the protocols to their specific linker and application.
Physicochemical Properties and Handling of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can infer its general properties based on its structure and related compounds.
Structure:
Caption: Chemical structure of this compound.
General Properties (Inferred):
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Likely a solid at room temperature. | Similar isoindolinone structures are solids. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic and dimethyl groups decrease aqueous solubility, while the polar amine and lactam groups provide some polarity. Aromatic amines often exhibit good solubility in polar aprotic solvents.[1] |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and prolonged exposure to light. | Aromatic amines can be susceptible to oxidation. The lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. |
| Reactivity | The primary aromatic amine is the main site for conjugation. It is a good nucleophile for reactions with electrophilic reagents like NHS esters. | Primary aromatic amines are less basic than aliphatic amines but are readily acylated under appropriate conditions. |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[2]
-
Handling: Handle in a well-ventilated area. Avoid generating dust.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[2]
Principle of Amine Conjugation via NHS Ester Chemistry
The conjugation of linkers to the primary amine of this compound is most commonly and efficiently achieved through the formation of a stable amide bond. This is facilitated by reacting the amine with an N-Hydroxysuccinimide (NHS) ester-activated linker.
There are two primary workflows for this reaction:
-
One-Step Conjugation with a Pre-activated Linker-NHS Ester: This is a straightforward approach where a commercially available or pre-synthesized linker with a terminal NHS ester group is directly reacted with the amine.
-
Two-Step, One-Pot Conjugation using EDC and NHS: This method is employed when the linker possesses a terminal carboxylic acid. The carboxylic acid is first activated in situ using EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. The amine is then added to form the final amide bond.
Caption: Workflow for one-step and two-step conjugation protocols.
Experimental Protocols
Protocol 1: One-Step Conjugation with a Pre-activated Linker-NHS Ester
This protocol is suitable for directly conjugating a linker that is already functionalized with an NHS ester.
Materials:
-
This compound
-
Linker-NHS Ester
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Analytical and Preparative HPLC
-
Mass Spectrometer
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, dissolve the Linker-NHS Ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
-
Reaction Setup:
-
In a reaction vessel, add the dissolved this compound.
-
Add the Reaction Buffer to the vessel. The final concentration of the organic solvent from the stock solutions should ideally be kept below 10% (v/v) to maintain buffer integrity, though higher percentages may be necessary for poorly soluble reactants.
-
While stirring, add a 1.1 to 1.5 molar excess of the Linker-NHS Ester solution to the reaction mixture.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted Linker-NHS Ester, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts using preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical HPLC and mass spectrometry.
-
Protocol 2: Two-Step, One-Pot Conjugation of a Carboxylated Linker using EDC/NHS
This protocol is for conjugating a linker that has a terminal carboxylic acid group.
Materials:
-
This compound
-
Carboxylated Linker (-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS) or Sodium Bicarbonate Buffer, pH 7.2-8.5
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Analytical and Preparative HPLC
-
Mass Spectrometer
Procedure:
-
Activation of the Carboxylated Linker:
-
Dissolve the carboxylated linker in the Activation Buffer. A small amount of DMF or DMSO may be used to aid solubility.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid and form the NHS ester.
-
-
Conjugation to the Amine:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Add the dissolved amine to the activated linker solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Conjugation Buffer.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification and Characterization:
-
Purify the conjugate using preparative reverse-phase HPLC.
-
Characterize the final product by analytical HPLC and mass spectrometry to confirm its identity and purity.
-
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates molecules based on their physicochemical properties. For the analysis of the conjugation reaction, reverse-phase HPLC (RP-HPLC) is typically used, which separates compounds based on their hydrophobicity.
-
Method:
-
Column: A C18 column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV detection at a wavelength where both the starting material and the product absorb is used to monitor the reaction. The disappearance of the starting materials and the appearance of a new, typically more retained (more hydrophobic) product peak, indicates a successful reaction.
-
-
Data Interpretation: The purity of the conjugate can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS):
-
Principle: Mass spectrometry provides information about the molecular weight of the compounds. This is a definitive method to confirm the formation of the desired conjugate.
-
Method:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing small organic molecules.
-
Analysis: The mass spectrum of the purified product should show a molecular ion peak corresponding to the calculated mass of the conjugate. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Data Interpretation: The presence of a peak with the expected m/z value for the conjugate and the absence of peaks corresponding to the starting materials confirm the identity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the chemical structure of the molecule.
-
Method: 1H and 13C NMR spectra of the purified conjugate can be compared to the spectra of the starting materials.
-
Data Interpretation: The appearance of new signals and shifts in existing signals corresponding to the formation of the amide bond and the presence of both the linker and the this compound moieties will confirm the structure of the conjugate.
Caption: General workflow for purification and characterization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive NHS ester (hydrolyzed).- Incorrect pH.- Low reactivity of the aromatic amine.- Steric hindrance. | - Use fresh, anhydrous solvents and a freshly prepared solution of the NHS ester.- Ensure the reaction pH is in the optimal range (8.0-9.0 for one-step, activation at 4.5-6.0 and conjugation at 7.2-8.5 for two-step).- Increase the reaction time and/or temperature.- Increase the molar excess of the linker. |
| Multiple products observed | - Di-acylation (if other reactive amines are present).- Side reactions of the linker. | - This is unlikely for the target molecule unless the linker has other reactive groups.- If the linker has other reactive functionalities, they may need to be protected. |
| Starting material remains | - Insufficient amount of linker.- Short reaction time. | - Increase the molar excess of the linker.- Extend the reaction time and monitor by TLC or LC-MS. |
| Difficulty in purification | - Similar retention times of starting material and product. | - Optimize the HPLC gradient to improve separation.- Consider a different stationary phase for the HPLC column. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful conjugation of linkers to the primary aromatic amine of this compound. The choice between a one-step or two-step protocol will depend on the nature of the linker. By understanding the underlying chemical principles and following the detailed procedures for reaction, purification, and characterization, researchers can confidently synthesize well-defined conjugates for a wide range of applications in drug discovery and development. It is always recommended to perform small-scale pilot reactions to optimize conditions for a specific linker and to ensure the highest possible yield and purity of the final product.
References
-
Kovalenko, V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3209. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Biocompare. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
Sources
Amine-reactive linkers for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
An Application Guide for the Covalent Conjugation of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Authored by: A Senior Application Scientist
Introduction: The Isoindolinone Scaffold in Modern Drug Development
The isoindolinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and clinically significant pharmaceutical agents.[1][2] Its derivatives are explored for a wide range of indications, including roles in oncology, inflammation, and neurodegenerative diseases.[2] The specific molecule, this compound, offers a unique opportunity for drug development professionals. It combines the bioactive isoindolinone core with a reactive primary aromatic amine at the 6-position. This primary amine serves as a versatile chemical handle, enabling covalent attachment to a variety of macromolecules and surfaces through the use of amine-reactive linkers.
This guide provides an in-depth exploration of the chemical strategies and detailed protocols for conjugating this valuable building block. We will delve into the mechanisms of the most effective amine-reactive chemistries, provide step-by-step experimental workflows, and offer field-proven insights for optimization and troubleshooting.
Section 1: Understanding the Reactive Moiety
The key to successful conjugation is understanding the nucleophilic character of the primary amine on the isoindolinone ring. This aromatic amine is the target for a range of electrophilic crosslinkers. The choice of linker and reaction conditions is paramount to achieving high-yield, stable, and functional bioconjugates. Amine-reactive crosslinkers are reagents designed to form stable covalent bonds with primary amines (-NH₂), which are common functional groups in biomolecules.[3]
Section 2: A Comparative Analysis of Amine-Reactive Linkers
Several classes of reagents can be employed to target the primary amine of our isoindolinone. The selection depends on the desired bond stability, the nature of the molecule to be conjugated, and the required reaction conditions.
N-Hydroxysuccinimide (NHS) Esters: The Gold Standard
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[3] The reaction is a classic nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide (NHS) and forming a robust amide linkage.[4][5]
Mechanism of NHS Ester Reaction:
Caption: Reaction of an isothiocyanate with the primary amine of the isoindolinone.
Carbodiimides (EDC): Zero-Length Crosslinking
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are not direct linkers but rather activators. [6]They are used to couple an amine-containing molecule (our isoindolinone) to a carboxyl-containing molecule (e.g., a protein, a surface). This is often called "zero-length" crosslinking because no part of the EDC molecule is incorporated into the final product. [3] The process is most efficient as a two-step reaction. First, EDC activates the carboxyl groups at an acidic pH (4.5-6.0). [3][7]This activated species then reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester intermediate. [7]The pH is then raised to 7.2-7.5, and the amine-containing isoindolinone is added to form a stable amide bond. [8]This two-step approach prevents unwanted polymerization of the carboxyl-containing molecule. [7] EDC/NHS Two-Step Coupling Workflow:
Caption: Two-step conjugation workflow using EDC and Sulfo-NHS.
Data Summary: Comparison of Amine-Reactive Linkers
| Feature | NHS Esters | Isothiocyanates | Carbodiimides (EDC/NHS) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Carbodiimide (activator) |
| Target Molecule | Amine-containing | Amine-containing | Carboxyl-containing |
| Resulting Bond | Amide | Thiourea | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5 [3][9][10] | 9.0 - 10.0 [3] | Step 1: 4.5 - 6.0, Step 2: 7.2 - 7.5 [3] |
| Key Advantage | High reactivity, very stable bond [11] | Stable bond | Covalently links carboxyls to amines |
| Consideration | Susceptible to hydrolysis at high pH [9] | Requires higher pH | Multi-step process, potential for side reactions |
Section 3: Experimental Protocols
Safety First: 6-amino-2,3-dihydro-1H-isoindol-1-one may cause skin and eye irritation. [12]Always handle chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Conjugation to a Protein via an NHS-Ester Linker
This protocol describes a general procedure for labeling a protein (e.g., an antibody) with this compound using a heterobifunctional linker containing an NHS ester at one end and another functional group (e.g., for subsequent attachment) at the other.
Materials:
-
This compound
-
Heterobifunctional NHS-ester linker (e.g., NHS-PEG-Maleimide)
-
Protein to be labeled (e.g., IgG at >2 mg/mL)
-
Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-7.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they compete with the target reaction. [13]* Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use high-quality solvent as DMF can degrade to dimethylamine, which will react with the NHS ester. [14]* Desalting columns (e.g., Zeba Spin Desalting Columns) for buffer exchange and purification. [13] Procedure:
-
Protein Preparation: a. If the protein buffer contains amines (e.g., Tris), exchange it for the Reaction Buffer using a desalting column. b. Adjust the protein concentration to 2-10 mg/mL. [14]
-
Prepare Reagent Solutions (Immediate Use): a. The NHS-ester moiety readily hydrolyzes. [13]Therefore, prepare solutions immediately before use and do not store them. b. Dissolve the NHS-ester linker in DMF or DMSO to create a 10 mM stock solution. [15] c. Dissolve the 6-Amino-isoindolinone in a minimal amount of DMF or DMSO.
-
Conjugation Reaction: a. Expert Tip: The optimal molar ratio of linker to protein must be determined empirically. Start with a 10- to 20-fold molar excess of the NHS-ester linker over the protein. [15] b. Add the calculated volume of the 10 mM NHS-ester linker solution to the protein solution while gently stirring. Ensure the organic solvent volume does not exceed 10% of the total reaction volume. [13] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. [13]
-
Purification of Intermediate: a. Remove excess, unreacted NHS-ester linker using a desalting column, exchanging the buffer back to the Reaction Buffer.
-
Conjugation of Isoindolinone (Example with a Maleimide linker): a. This step depends on the second functional group of your chosen linker. The following assumes a maleimide group reacting with a thiol-functionalized isoindolinone. If the linker has a different group, adjust accordingly. b. For this example, you would first need to functionalize the isoindolinone's amine with a thiol-containing molecule. A more direct approach is to use a linker with an NHS ester on one end and a group that reacts with the isoindolinone's amine on the other, though this requires a custom linker. c. Alternative & More Direct Approach: First, react the 6-Amino-isoindolinone with the NHS-ester linker. Then, purify this product. Finally, use the second functional group on the linker to react with the protein. This prevents modification of the protein's primary amines.
-
Quench the Reaction: a. Add Quenching Buffer to a final concentration of 50-100 mM. [15] b. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any remaining reactive groups. [15]
-
Final Purification: a. Purify the final conjugate using desalting columns or dialysis to remove quenching reagents and unreacted molecules. [13] b. Store the purified conjugate under conditions optimal for the protein.
Section 4: Optimization and Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Incorrect Buffer pH: pH is too low (amines are protonated) or too high (linker hydrolyzed). [14] | Verify buffer pH is within the optimal range (7.2-8.5 for NHS esters). [14] |
| Hydrolyzed/Inactive Linker: NHS esters are moisture-sensitive. [13] | Prepare linker solutions immediately before use. [13]Equilibrate reagent vials to room temperature before opening to prevent condensation. [13] | |
| Competing Nucleophiles: Presence of primary amine-containing substances (e.g., Tris, glycine) in the protein buffer. [13] | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction. [10] | |
| Impure Protein Sample: Other proteins (e.g., BSA) in the solution compete for the linker. | Ensure the target protein is >95% pure. Use an appropriate antibody purification kit if needed. | |
| High Background/ Non-specific Binding | Excess Linker: Too high a molar excess of the linker was used. | Optimize the molar ratio of linker to target molecule. Start with a lower ratio and titrate up. |
| Inadequate Quenching: The reaction was not effectively stopped. | Ensure the quenching buffer is added at the correct concentration and for a sufficient duration. | |
| Precipitation of Protein | Solvent Concentration: The concentration of organic solvent (DMSO/DMF) is too high (>10%). [13] | Use a more concentrated stock of the linker to minimize the volume of organic solvent added to the aqueous protein solution. [13] |
| Over-conjugation: Too many modifications on the protein surface can alter its properties and lead to aggregation. | Reduce the molar excess of the linker and/or shorten the reaction time. |
References
-
The chemistry of isoindole natural products. National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.[Link]
-
Antibody Conjugation Troubleshooting. Bio-Techne.[Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Designing PROTACs with 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2][3][4] A critical component in the design of a successful PROTAC is the choice of an E3 ubiquitin ligase ligand. This guide provides an in-depth exploration of designing PROTACs using 6-amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a potent derivative of pomalidomide that recruits the Cereblon (CRBN) E3 ligase complex.[5][6][7] We will detail the core design principles, provide step-by-step protocols for synthesis and characterization, and discuss field-proven insights for optimizing these powerful molecules.
Introduction: The PROTAC Revolution and the Role of Cereblon
PROTACs are comprised of three essential components: a "warhead" that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][8] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[2][3] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations and provides a distinct advantage over traditional small-molecule inhibitors that require sustained high occupancy of a target's active site.[1]
Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the CRL4CRBN E3 ligase complex, has become a workhorse in PROTAC development.[4][8] Ligands based on immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide are well-characterized binders of CRBN.[6][9][10] When these molecules bind to CRBN, they modulate its substrate specificity, enabling the recruitment and degradation of specific proteins.[9][11] The focus of this guide, this compound, is a pomalidomide analog that serves as a highly effective CRBN-recruiting element for PROTACs. Its primary amine provides a versatile chemical handle for linker attachment, making it an invaluable building block in degrader synthesis.
Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
Design Principles for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the synergistic interplay between the warhead, linker, and E3 ligase ligand. This interplay governs the formation and stability of the crucial ternary complex.
The E3 Ligase Ligand: this compound
This pomalidomide analog is favored for several reasons:
-
High Affinity for CRBN: It binds robustly to Cereblon, ensuring efficient recruitment of the E3 ligase machinery.
-
Well-Defined Exit Vector: The primary amine at the 6-position provides a clear and synthetically accessible point for linker attachment. This position directs the linker away from the core binding interface with CRBN, minimizing disruption of the interaction.
-
Favorable Physicochemical Properties: Compared to more complex ligands, its relatively small size and polarity contribute positively to the overall properties of the final PROTAC molecule.
The Warhead: Binding the Protein of Interest (POI)
The choice of warhead is dictated by the target protein. Unlike traditional inhibitors, a warhead for a PROTAC does not need to bind to a functional active site.[8] Any ligand that binds with sufficient affinity and specificity to the POI can potentially be used. In fact, even ligands with moderate affinity can yield potent degraders if they promote a stable and productive ternary complex.[12]
The Linker: More Than Just a String
The linker is arguably the most critical and least predictable component of PROTAC design.[13][] Its length, composition, and attachment points dictate the relative orientation of the POI and E3 ligase within the ternary complex. This geometry is paramount for effective ubiquitination.
-
Length and Flexibility: Linkers, often composed of polyethylene glycol (PEG) or alkyl chains, must be long enough to span the distance between the two proteins without inducing steric clash.[8] Flexibility can be beneficial, allowing the complex to adopt a productive conformation.
-
Composition and Physicochemical Properties: The linker's composition influences the PROTAC's solubility, cell permeability, and metabolic stability. Incorporating features like amides or ethers can modulate these properties.
-
Cooperativity: The linker plays a key role in determining the cooperativity (α) of ternary complex formation. Positive cooperativity (α > 1), where the binding of one protein enhances the binding of the other, is highly desirable as it leads to more stable ternary complexes and can mitigate the "hook effect" (a phenomenon where degradation efficiency decreases at high PROTAC concentrations).[8]
| Linker Type | Common Building Blocks | Key Characteristics |
| Alkyl Chains | Propyl, Butyl, Pentyl, etc. | Hydrophobic, flexible. Can impact solubility. |
| PEG Linkers | Ethylene glycol units | Hydrophilic, flexible, improves solubility. |
| Rigid Linkers | Alkynes, piperazines, spirocycles | Constrains conformation, can improve selectivity.[8] |
| Functionalized | Amides, ethers, triazoles | Modulates solubility, permeability, and metabolic stability. |
Table 1: Common linker types and their general properties in PROTAC design.
Synthetic and Analytical Protocols
Protocol: Synthesis of a Pomalidomide-PEG-Warhead PROTAC
This protocol provides a representative two-step synthesis for conjugating the 6-amino pomalidomide derivative to a hypothetical warhead containing a carboxylic acid, using a standard PEG linker.
Rationale: This common synthetic route involves first functionalizing the E3 ligase ligand with the linker, followed by coupling to the warhead. Amide bond formation using HATU is a robust and high-yielding coupling reaction suitable for complex molecules. Purification by reverse-phase HPLC is standard for achieving the high purity required for biological assays.
Materials:
-
This compound
-
Fmoc-N-amido-dPEG®x-acid (linker, where x is the number of PEG units)
-
Warhead-COOH (a ligand for the POI with a carboxylic acid handle)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Anhydrous DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Preparative Reverse-Phase C18 HPLC column
-
Lyophilizer
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Step 1: Coupling of Linker to the E3 Ligase Ligand
-
Dissolve Fmoc-N-amido-dPEG®x-acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Fmoc-protected intermediate is then dissolved in a 20% solution of piperidine in DMF.
-
Stir for 30 minutes at room temperature to remove the Fmoc protecting group.
-
Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.
-
Purify the resulting amine-functionalized pomalidomide-linker by flash chromatography or preparative HPLC to yield the pure intermediate.
Step 2: Coupling of Pomalidomide-Linker to the Warhead
-
Dissolve the Warhead-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the purified amine-functionalized pomalidomide-linker intermediate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO/water and purify directly using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a TFA salt.
Step 3: Analytical Characterization
-
Mass Spectrometry: Confirm the identity of the final product by obtaining a high-resolution mass spectrum (HRMS) to verify the exact mass.[15]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and assess purity.[15]
-
Purity Analysis: Determine the final purity of the compound using analytical HPLC, aiming for >95% purity for use in biological assays.
Biophysical and Cellular Characterization Protocols
Successful synthesis is only the first step. A rigorous cascade of assays is required to validate the PROTAC's mechanism of action.
Figure 2: A typical experimental workflow for PROTAC evaluation.
Protocol: Assessing Ternary Complex Formation with TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, solution-based proximity assay ideal for quantifying the formation of the POI-PROTAC-CRBN ternary complex.[12][16] It provides crucial information on the stability and cooperativity of the complex.
Materials:
-
Purified, recombinant His-tagged POI
-
Purified, recombinant GST-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
PROTAC and control compounds
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET enabled plate reader
Procedure:
-
Prepare a master mix of His-POI and GST-CRBN/DDB1 in assay buffer at 2x the final desired concentration.
-
Prepare serial dilutions of the PROTAC and control compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the protein master mix to each well.
-
Add 5 µL of the serially diluted PROTAC compounds to the wells. Include "no PROTAC" controls.
-
Incubate the plate for 60 minutes at room temperature to allow the ternary complex to form.
-
Prepare a detection mix containing the Tb-anti-His and Fluorescein-anti-GST antibodies at 2x the final concentration.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 337 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Protocol: Measuring Cellular Protein Degradation via Western Blot
Rationale: The Western Blot is the gold-standard method for directly visualizing and quantifying the reduction in the level of a target protein within cells.[17] It provides definitive proof of PROTAC activity.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis and Re-probing: Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. To analyze the loading control, strip the membrane and re-probe with the loading control primary antibody, followed by the secondary antibody and detection steps.
-
Data Interpretation: Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[18]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Degradation | Poor cell permeability; Unstable or non-productive ternary complex; Low E3 ligase expression in the cell line. | Assess permeability (e.g., PAMPA). Redesign linker (vary length/composition).[8][][19] Confirm CRBN expression in the cell line via Western Blot. |
| High DC₅₀ Value | Weak binary binding affinity; Negative cooperativity; Poor ternary complex stability. | Perform biophysical assays (TR-FRET, SPR) to measure binding and cooperativity.[20][21] Optimize warhead or linker to improve ternary complex formation. |
| Significant Hook Effect | High concentrations favor binary complex formation over ternary complexes.[22] | This is often inherent to the system. Focus on the potent left side of the dose-response curve. Positive cooperativity can dampen the hook effect.[8] |
| Off-Target Degradation | Warhead lacks specificity; PROTAC induces neosubstrate degradation by CRBN. | Perform unbiased proteomics (MS-based) to assess global protein level changes. Redesign warhead for improved selectivity. |
Table 2: Common challenges and troubleshooting strategies in PROTAC development.
Conclusion
The design of effective PROTACs using this compound is a multifaceted process that blends rational design with empirical optimization. This pomalidomide-based building block provides a robust and synthetically tractable anchor to the CRBN E3 ligase. Success, however, hinges on the careful selection of a POI warhead and, most critically, the systematic optimization of the linker to achieve a stable and productive ternary complex. By following the detailed synthetic, biophysical, and cellular protocols outlined in this guide, researchers can effectively navigate the design-build-test-learn cycle to develop potent and selective protein degraders, pushing the boundaries of modern drug discovery.
References
-
Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis. Available at: [Link]
-
Scott, J. D., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. Available at: [Link]
-
Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Wang, Y., et al. (2025). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. National Institutes of Health. Available at: [Link]
-
He, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. National Center for Biotechnology Information. Available at: [Link]
-
Fayed, B. E., et al. (n.d.). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. Available at: [Link]
-
Kronke, J., et al. (2013). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. National Center for Biotechnology Information. Available at: [Link]
-
Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. Available at: [Link]
-
Magsino, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available at: [Link]
-
Ciulli, A. & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]
-
Warrilow, C. E., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing). Available at: [Link]
-
Bond, M. J., et al. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. Available at: [Link]
-
Massive Bio. (2026). Pomalidomide. Massive Bio. Available at: [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. Available at: [Link]
-
Sun, X., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. Available at: [Link]
-
Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available at: [Link]
-
Duan, S., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]
-
Kim, D., et al. (n.d.). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. National Center for Biotechnology Information. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed. Available at: [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]
-
Centre for Medicines Discovery. (n.d.). Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. Available at: [Link]
-
Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. Available at: [Link]
-
Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. Available at: [Link]
-
Al-Azzam, S., et al. (n.d.). Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Taylor & Francis Online. Available at: [Link]
-
Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Center for Biotechnology Information. Available at: [Link]
-
Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. Available at: [Link]
-
Al-Obaidi, M. J., et al. (1991). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. Available at: [Link]
-
Vasilia, A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massivebio.com [massivebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one in Targeted Protein Degradation
Introduction: A New Modality in Drug Discovery
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bridge a target protein of interest (POI) with an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
One of the most frequently utilized E3 ligases in PROTAC design is Cereblon (CRBN).[] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and pomalidomide.[4] This application note focuses on a key building block for CRBN-recruiting PROTACs: 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one . This molecule serves as a versatile anchor for the E3 ligase-binding moiety of a PROTAC, offering a strategic starting point for the synthesis of novel protein degraders.
The primary advantage of using this amino-isoindolinone core lies in its structural similarity to established CRBN ligands, ensuring potent engagement with the E3 ligase. The presence of a primary amine provides a convenient handle for the attachment of various linkers, allowing for systematic optimization of the PROTAC molecule. This guide will provide a comprehensive overview of the application of this compound in TPD, including synthetic strategies, and detailed protocols for the evaluation of the resulting PROTACs.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a PROTAC is contingent upon its ability to form a stable ternary complex between the target protein and the E3 ligase. The process, initiated by the PROTAC molecule, can be visualized as a catalytic cycle:
Figure 1. Mechanism of protein degradation mediated by a PROTAC utilizing an isoindolinone-based CRBN ligand.
Protocol I: Synthesis of a PROTAC Using this compound
The synthesis of a PROTAC is a modular process involving the conjugation of a POI-binding ligand and an E3 ligase ligand via a chemical linker.[1] The amino group on this compound provides a versatile point of attachment for the linker. A common strategy involves an initial acylation of the amine to introduce the linker, followed by a coupling reaction with the POI ligand. Polyethylene glycol (PEG) linkers are frequently used due to their water solubility and ability to modulate the physicochemical properties of the final PROTAC.[5][6]
Objective: To synthesize a PROTAC by coupling this compound with a POI ligand via a PEG linker.
Materials:
-
This compound
-
Amine-reactive PEG linker with a terminal carboxylic acid (e.g., Boc-NH-PEGn-COOH)
-
POI ligand with a suitable functional group for coupling (e.g., an amine or alcohol)
-
Coupling reagents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (e.g., TFA)
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography, HPLC)
Step-by-Step Procedure:
-
Linker Attachment to the CRBN Ligand: a. Dissolve this compound (1 equivalent) and the Boc-protected PEG-acid linker (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain the Boc-protected CRBN ligand-linker conjugate.
-
Boc Deprotection: a. Dissolve the purified conjugate from step 1 in a solution of 20-50% TFA in DCM. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the reaction by TLC/LC-MS. d. Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Coupling to the POI Ligand: a. Dissolve the POI ligand with a carboxylic acid functional group (1 equivalent) and the deprotected CRBN ligand-linker amine salt from step 2 (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents, to neutralize the amine salt and facilitate coupling). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Work-up and purify the final PROTAC molecule using reverse-phase HPLC. f. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Figure 2. A generalized workflow for the synthesis of a PROTAC molecule.
Protocol II: Evaluation of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to visually and semi-quantitatively assess the degradation of the target protein.[7]
Objective: To determine the extent of POI degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated well as a negative control. c. For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Capture the signal using a digital imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading. b. Quantify the band intensities using image analysis software. c. Normalize the POI band intensity to the loading control. d. Calculate the percentage of remaining protein relative to the DMSO control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[7]
Protocol III: Quantitative Analysis of Protein Degradation using HiBiT Technology
The HiBiT protein tagging system is a sensitive, bioluminescence-based method for the real-time, quantitative measurement of protein abundance in live cells.[8] This technology is ideal for high-throughput screening of PROTAC libraries.
Objective: To quantitatively measure the degradation kinetics of a HiBiT-tagged POI in response to PROTAC treatment.
Materials:
-
Cells endogenously expressing the POI tagged with HiBiT (generated via CRISPR/Cas9)
-
Synthesized PROTAC
-
White, opaque 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)
-
Luminometer
Step-by-Step Procedure (Endpoint Assay):
-
Cell Seeding and Treatment: a. Seed the HiBiT-tagged cells in a white, opaque 96-well plate. b. The following day, treat the cells with a serial dilution of the PROTAC. Include DMSO as a vehicle control. c. Incubate for the desired time period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[9] c. Add the lytic reagent to each well. d. Mix on an orbital shaker for 3-5 minutes to ensure complete cell lysis. e. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize. f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Normalize the signal from PROTAC-treated wells to the DMSO-treated wells to determine the percentage of remaining protein. c. Plot the data to calculate DC50 and Dmax values.
Protocol IV: Assessing Cell Viability
It is crucial to determine if the observed cellular phenotype is due to the specific degradation of the POI or a general cytotoxic effect of the PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose, measuring ATP levels as an indicator of metabolically active cells.[10]
Objective: To assess the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cultured cells (the same line used for degradation assays)
-
Synthesized PROTAC
-
DMSO
-
Staurosporine or another known cytotoxic agent (positive control)
-
White, opaque 96-well plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white, opaque 96-well plate at a suitable density. b. Treat the cells with the same concentration range of the PROTAC used in the degradation assays. c. Incubate for a relevant time period, typically the longest time point used for degradation assessment (e.g., 24 or 48 hours).
-
Assay Procedure: a. Equilibrate the plate to room temperature for about 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11] e. Measure the luminescence.
-
Data Analysis: a. Normalize the luminescence values to the DMSO-treated control wells. b. Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited). c. A potent degrader should exhibit a DC50 for the target protein that is significantly lower than its IC50 for cell viability, indicating that the degradation of the target is not a consequence of general toxicity.
Data Presentation and Interpretation
The results from the degradation and viability assays should be systematically compiled to evaluate the performance of the synthesized PROTAC.
| PROTAC ID | Target POI | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Example PROTAC-1 | EGFR | A549 | 32.9[7] | 96[7] | >1000 |
| Example PROTAC-2 | HDAC8 | HCT116 | 147[12] | 93[12] | >5000 |
| Your PROTAC Here |
Table 1. Example data table for summarizing the characterization of a newly synthesized PROTAC.
A successful PROTAC derived from this compound will exhibit a low nanomolar DC50 value, a high Dmax, and an IC50 value that is substantially higher than its DC50, demonstrating a desirable therapeutic window.
Conclusion
This compound represents a valuable and versatile chemical scaffold for the development of potent and selective CRBN-recruiting PROTACs. Its structural features provide a solid foundation for engaging the E3 ligase, while the strategically positioned amino group allows for facile chemical modification and linker attachment. By following the synthetic and analytical protocols outlined in this guide, researchers can effectively utilize this building block to create novel protein degraders and advance the field of targeted protein degradation. The systematic evaluation of these molecules, from target degradation to cellular viability, is essential for the identification of lead candidates with therapeutic potential.
References
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1945-1961. Available from: [Link]
-
Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68-75. Available from: [Link]
-
Sun, Y., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry, 240, 114544. Available from: [Link]
-
Sun, Y., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry, 240, 114544. Available from: [Link]
-
Zhang, T., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie International Edition, 62(10), e202215758. Available from: [Link]
-
Ge, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(15), 4487. Available from: [Link]
-
Patil, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1364-1372. Available from: [Link]
-
Oh, G. T., et al. (2023). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols, 4(2), 102248. Available from: [Link]
-
OUS-research.no. (n.d.). CellTiter-Glo Assay. Available from: [Link]
-
Kurihara, M., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. Available from: [Link]
-
Kurihara, M., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. Available from: [Link]
-
Xie, H., et al. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. Available from: [Link]
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61821. Available from: [Link]
-
Zhang, T., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie, 135(10). Available from: [Link]
-
Promega Corporation. (n.d.). HiBiT Protein Tagging System. Available from: [Link]
-
Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Available from: [Link]
-
European Patent Office. (n.d.). Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydroisoindol-2-yl)-piperidine-2,6-dione. (Patent No. 3042659). Available from: [Link]
-
Bennett, A. (2025, September 23). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. Available from: [Link]
-
Al-Odat, I., et al. (2026, January 23). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy. Available from: [Link]
-
Kim, J., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1278-1289. Available from: [Link]
-
Chen, J., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. RSC Advances, 11(63), 40005-40010. Available from: [Link]
-
Foley, D. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 108. Available from: [Link]
Sources
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
- 6. chempep.com [chempep.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of PROTACs Containing 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Introduction: A New Paradigm in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the drug discovery paradigm from protein inhibition to targeted protein elimination.[1] Unlike traditional small-molecule inhibitors that require sustained occupancy of a protein's active site, PROTACs act as catalytic hijackers of the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2]
This guide focuses on a specific class of PROTACs: those incorporating the 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety. This chemical scaffold is a derivative of immunomodulatory imide drugs (IMiDs) like pomalidomide and thalidomide, which are known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex.[3] By linking a POI-binding ligand to this CRBN-recruiting warhead, the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
This document provides a comprehensive suite of detailed cell-based assays and protocols designed to rigorously characterize the activity of these CRBN-recruiting PROTACs. The methodologies herein are presented to not only guide experimental execution but also to provide the underlying scientific rationale, ensuring a thorough understanding of the principles of each assay.
Mechanism of Action: Orchestrating Protein Destruction
The efficacy of a PROTAC is a multi-step process that begins with its entry into the cell and culminates in the degradation of the target protein.[4] Understanding this pathway is crucial for designing and interpreting the subsequent cell-based assays.
Caption: Mechanism of CRBN-recruiting PROTACs.
I. Primary Assay: Quantifying Target Protein Degradation via Western Blot
The cornerstone of PROTAC characterization is the direct measurement of target protein depletion. Western blotting remains the gold-standard, semi-quantitative method for this purpose due to its accessibility and reliability.[4]
Scientific Rationale
This assay quantifies the reduction in the total cellular levels of the POI following PROTAC treatment. By performing a dose-response and time-course analysis, two key parameters can be determined:
-
DC₅₀ (Degradation Concentration 50): The concentration of PROTAC that induces 50% of the maximal protein degradation.[5]
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of protein degradation achieved.[6]
A "hook effect," where degradation efficiency decreases at higher PROTAC concentrations, can sometimes be observed. This is attributed to the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) that are less productive in forming the crucial ternary complex.[4]
Detailed Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
1. Cell Culture and Treatment:
-
1.1. Seed cells at a density that ensures they are in the logarithmic growth phase and will not become over-confluent during the treatment period.
-
1.2. Allow cells to adhere and recover overnight.
-
1.3. Prepare a serial dilution of the PROTAC in fresh culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
1.4. Replace the old medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
2.1. Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
2.2. Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Expertise & Experience: RIPA buffer is a stringent lysis buffer suitable for most cellular proteins. The inhibitors are critical to prevent protein degradation and dephosphorylation by endogenous enzymes released during lysis.[4]
-
-
2.3. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
2.4. Incubate on ice for 30 minutes with occasional vortexing.
-
2.5. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
2.6. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
2.7. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for SDS-PAGE.[4]
3. SDS-PAGE and Western Blotting:
-
3.1. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
3.2. Load equal amounts of protein (typically 10-30 µg) into the wells of a polyacrylamide gel.
-
3.3. Perform electrophoresis to separate proteins by size.
-
3.4. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
3.5. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
3.6. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C with gentle agitation.
-
3.7. Wash the membrane three times for 5-10 minutes each with TBST.
-
3.8. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
3.9. Wash the membrane as in step 3.7.
-
3.10. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
3.11. Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin, or Vinculin) to confirm equal protein loading.
4. Data Analysis:
-
4.1. Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
4.2. Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
4.3. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
4.4. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a non-linear regression curve to determine the DC₅₀ and Dₘₐₓ values.[5]
| Parameter | Description | Typical Range for Potent PROTACs |
| DC₅₀ | Concentration for 50% of maximal degradation | Sub-micromolar to low nanomolar |
| Dₘₐₓ | Maximal percentage of degradation | >80% |
II. Mechanistic Validation Assays
Confirming that the observed protein depletion is due to the intended PROTAC mechanism is a critical step. The following assays provide evidence for a CRBN- and proteasome-dependent degradation process.
A. Proteasome Inhibition Rescue
Scientific Rationale: If the PROTAC is functioning through the ubiquitin-proteasome system, inhibiting the proteasome should prevent the degradation of the POI. This is a crucial control experiment to validate the mechanism of action.[7]
Protocol:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 1-2 hours.
-
Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration known to induce significant degradation (e.g., 5-10x DC₅₀).
-
Include controls for vehicle, PROTAC alone, and proteasome inhibitor alone.
-
Harvest cell lysates and perform Western blotting as described above.
-
A "rescue" of the POI level in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.
B. CRBN Engagement and Dependence
Scientific Rationale: The activity of the PROTAC should be dependent on the presence and activity of the CRBN E3 ligase. This can be confirmed through competition experiments or by using cell lines with modified CRBN expression.
Protocol:
-
Competition Assay: Co-treat cells with the PROTAC and an excess of a CRBN ligand that is not linked to a POI binder (e.g., pomalidomide or thalidomide). The free CRBN ligand will compete with the PROTAC for binding to CRBN, thereby inhibiting ternary complex formation and subsequent degradation of the POI.
-
CRBN Knockdown/Knockout: Utilize cell lines where CRBN has been knocked down (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9). A significant reduction or complete loss of PROTAC activity in these cells compared to wild-type cells confirms CRBN dependence.[8]
III. Advanced Cellular Assays
Beyond confirming degradation, a deeper understanding of the PROTAC's cellular activity can be gained through the following assays.
A. Visualizing Protein Degradation by Immunofluorescence
Scientific Rationale: Immunofluorescence (IF) microscopy provides a qualitative and spatial assessment of protein degradation within the cellular context.[4] This can reveal if degradation is uniform across the cell population and can visualize changes in the subcellular localization of the POI.
Detailed Protocol:
-
1. Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with the PROTAC (at a concentration around the DC₅₀) and vehicle control as described for the Western blot.
-
2. Fixation and Permeabilization:
-
2.1. Wash the cells with PBS.
-
2.2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
2.3. Wash three times with PBS.
-
2.4. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Expertise & Experience: Permeabilization is necessary to allow the antibodies to access intracellular epitopes. The choice and concentration of the detergent may need to be optimized depending on the target protein's location.[9]
-
-
-
3. Blocking and Antibody Incubation:
-
3.1. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes to reduce background staining.
-
3.2. Incubate with the primary antibody against the POI (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
3.3. Wash three times with PBST.
-
3.4. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
-
4. Mounting and Imaging:
-
4.1. Wash three times with PBST.
-
4.2. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
4.3. Image the cells using a fluorescence or confocal microscope. A clear reduction in the fluorescence signal in the PROTAC-treated cells compared to the control indicates protein degradation.
-
Caption: Workflow for Immunofluorescence Staining.
B. Assessing Target Ubiquitination
Scientific Rationale: Directly observing an increase in the ubiquitination of the POI upon PROTAC treatment provides strong evidence for the proposed mechanism of action. This can be achieved through immunoprecipitation followed by Western blotting.
Detailed Protocol:
-
1. Cell Treatment and Lysis:
-
1.1. Treat cells with the PROTAC at a potent concentration, vehicle control, and a co-treatment of PROTAC with a proteasome inhibitor (e.g., MG132).
-
Trustworthiness: The proteasome inhibitor is crucial here as it allows the poly-ubiquitinated POI to accumulate, making it easier to detect.
-
-
1.2. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619 or NEM) to preserve the ubiquitin chains.
-
-
2. Immunoprecipitation:
-
2.1. Pre-clear the lysates with protein A/G agarose beads.
-
2.2. Incubate the pre-cleared lysates with a primary antibody against the POI overnight at 4°C to form antibody-antigen complexes.
-
2.3. Add fresh protein A/G beads to capture the immune complexes.
-
2.4. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
3. Western Blotting:
-
3.1. Elute the captured proteins from the beads by boiling in sample buffer.
-
3.2. Perform SDS-PAGE and transfer to a membrane as previously described.
-
3.3. Probe the membrane with a primary antibody against ubiquitin. A smear or ladder of high molecular weight bands in the PROTAC-treated lanes (especially with proteasome inhibition) indicates poly-ubiquitination of the POI.
-
3.4. The membrane can also be probed with the POI antibody to confirm the immunoprecipitation of the target protein.
-
C. Evaluating Cellular Viability and Cytotoxicity
Scientific Rationale: It is essential to determine if the PROTAC's effect on cell proliferation or viability is due to the degradation of the target protein or off-target toxicity. Assays like the CellTiter-Glo® luminescent cell viability assay are widely used for this purpose.[10] This assay quantifies ATP, which is an indicator of metabolically active cells.[10]
Detailed Protocol (CellTiter-Glo®):
-
1. Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
2. Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 24, 48, or 72 hours).
-
3. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]
-
4. Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[12]
-
5. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
6. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
7. Measure the luminescence using a plate reader.
-
8. Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ (inhibitory concentration 50). Comparing the IC₅₀ from the viability assay with the DC₅₀ from the degradation assay can provide insights into the therapeutic window of the PROTAC.
IV. Assessing Selectivity and Off-Target Effects
Scientific Rationale: A critical aspect of PROTAC development is ensuring selectivity for the intended target. Off-target degradation can lead to unintended cellular consequences and toxicity. Mass spectrometry-based proteomics is the most comprehensive and unbiased method for assessing the global protein landscape after PROTAC treatment.[13]
Approach: Quantitative Proteomics (e.g., using Tandem Mass Tags - TMT)
-
1. Experimental Design: Treat cells with the PROTAC at a relevant concentration (e.g., around the DC₅₀) and a vehicle control. A time-course experiment can also be informative.
-
2. Sample Preparation: Lyse the cells, digest the proteins into peptides, and label the peptides from different conditions with isobaric tags (e.g., TMT).
-
3. Mass Spectrometry: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
4. Data Analysis: The relative abundance of thousands of proteins across the different conditions can be quantified. Proteins that are significantly downregulated only in the PROTAC-treated samples are potential off-targets.
-
5. Validation: Any identified off-targets should be validated by orthogonal methods, such as Western blotting, using specific antibodies.
Conclusion: A Pathway to Robust PROTAC Characterization
The suite of assays described in this guide provides a robust framework for the comprehensive cellular characterization of PROTACs containing the this compound moiety. By systematically progressing from the primary assessment of degradation to mechanistic validation and off-target profiling, researchers can build a complete picture of their PROTAC's activity, selectivity, and therapeutic potential. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and interpretable data. This structured approach, grounded in a clear understanding of the scientific principles, will empower researchers to accelerate the development of this promising new class of medicines.
References
-
Dale, B., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? MDPI. [Link]
-
Scarfone, C., et al. (2024). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. MDPI. [Link]
-
Chotitumnavee, J., et al. (2026). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy. [Link]
-
Lin, X., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols. [Link]
-
Kim, J., et al. (2019). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Journal of Biological Chemistry. [Link]
-
Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Frontiers in Pharmacology. [Link]
-
Farnaby, W. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Mtoz Biolabs. PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. [Link]
-
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]
-
Shen, C., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications. [Link]
-
Drug Discovery News. (2024). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
-
OUS-research.no. CellTiter-Glo Assay. OUS-research.no. [Link]
-
Liu, X., et al. (2019). Detection protein ubiquitination level using immunoprecipitation and western blot methods. ResearchGate. [Link]
-
Hughes, S.J., et al. (2018). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ResearchGate. [Link]
-
Smith, B.E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]
-
DiVA portal. (2020). Inhibitory effect on the proteasome regulatory subunit, RPN11/POH1, with the use of Capzimin-PROTAC to. DiVA portal. [Link]
-
Riederer, B.M. (2016). Immunofluorescence Staining. Current Protocols in Protein Science. [Link]
-
Garcia-Santisteban, I., et al. (2025). Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv. [Link]
-
ResearchGate. (2025). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
-
BMG Labtech. (2023). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
PubMed. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
-
G-Biosciences. (2018). Role of additives in cell lysis. G-Biosciences. [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
-
ResearchGate. (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) A beginner's guide to PROTACs and targeted protein degradation. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. ResearchGate. [Link]
-
D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. D4 Pharma. [Link]
-
AxisPharm. (2024). The steps of immunofluorescence staining experiment. AxisPharm. [Link]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Western blot analysis of protein degradation with 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one PROTACs
Introduction: A New Paradigm in Targeted Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] Unlike conventional small molecules that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1][3] This tripartite structure facilitates the formation of a transient ternary complex between the target protein and the E3 ligase.[4][5] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[1][6]
One of the most commonly exploited E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[7][8][9] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, lenalidomide and pomalidomide.[10][11] The specific molecule of interest for this application note, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, is a pomalidomide analog that effectively recruits the CRBN E3 ligase.[12]
Western blotting is a cornerstone technique for validating the efficacy of PROTACs by directly measuring the reduction in the levels of the target protein. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of using Western blot analysis to quantify the degradation of a target protein mediated by this compound-based PROTACs.
The Science Behind the Method: Why Western Blotting is the Gold Standard
Western blotting provides a semi-quantitative to quantitative measure of the abundance of a specific protein in a complex mixture, such as a cell lysate.[13] Its utility in PROTAC research stems from its ability to visually and quantitatively demonstrate the dose- and time-dependent degradation of the target protein. The fundamental principle involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to detect the protein of interest. The intensity of the resulting band is proportional to the amount of protein present, allowing for a direct assessment of PROTAC activity.
Key parameters derived from Western blot data are crucial for characterizing PROTAC efficacy:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[14][15]
-
Dmax: The maximum percentage of protein degradation achieved.[14][15][16]
These values are essential for structure-activity relationship (SAR) studies and for optimizing the potency and efficacy of PROTAC candidates.
Visualizing the PROTAC Mechanism and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the PROTAC mechanism of action and the general workflow for its analysis by Western blot.
Figure 2: Western Blot Experimental Workflow. A step-by-step overview of the process for analyzing PROTAC-mediated protein degradation.
Detailed Protocol: Western Blot Analysis of Protein Degradation
This protocol provides a robust framework for assessing the degradation of a target protein following treatment with a this compound-based PROTAC.
Part 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates to ensure they reach 70-80% confluency at the time of treatment. The cell line should endogenously express both the target protein and CRBN.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Create a serial dilution of the PROTAC in cell culture medium to achieve the desired final concentrations for the dose-response experiment. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal time will depend on the degradation kinetics of the specific target protein.
Part 2: Lysate Preparation and Protein Quantification
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). [17] * Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. [18][19]The inhibitors are critical to prevent protein degradation after cell lysis. [18][20] * Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. [17] * Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis. [17]2. Clarification: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cellular debris. [17]3. Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay. This is essential for ensuring equal protein loading in the subsequent steps. [21] Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, normalize the volume of each lysate to contain an equal amount of total protein (typically 20-40 µg).
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. [17][18]2. Gel Electrophoresis (SDS-PAGE):
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target protein.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. A wet transfer system is generally recommended for quantitative accuracy. [20] * The transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein to ensure efficient transfer. [20]4. Blocking:
-
After transfer, block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). [17]Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise. [22][23]5. Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Simultaneously, or after stripping and re-probing, incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin). The loading control is crucial for normalizing the target protein signal and confirming equal protein loading across lanes.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP). The incubation is typically for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
Part 4: Signal Detection and Data Analysis
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to ensure the signal is within the linear range of detection and not saturated. [22]2. Densitometry:
-
Quantify the band intensities for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ). [17]3. Data Normalization:
-
For each lane, normalize the band intensity of the target protein to the band intensity of the corresponding loading control.
-
Further normalize the data to the vehicle-treated control, which is set to 100% (or 1).
-
-
Dose-Response Curve and Parameter Calculation:
-
Plot the normalized protein levels (%) against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using graphing software like GraphPad Prism to determine the DC50 and Dmax values. [14]
-
Data Presentation and Interpretation
The results of the Western blot analysis should be presented clearly to allow for straightforward interpretation.
Table 1: Quantitative Analysis of Target Protein Degradation
| PROTAC Conc. (nM) | Normalized Target Protein Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 100 | 18 | 82 |
| 1000 | 25 | 75 |
| 10000 | 45 | 55 |
Note: The increase in protein levels at higher PROTAC concentrations (1000 nM and 10000 nM) is indicative of the "hook effect," a phenomenon where the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) dominates over the formation of the productive ternary complex, leading to reduced degradation. [24] Calculated Degradation Parameters:
-
DC50: 12 nM
-
Dmax: 82%
Troubleshooting Common Western Blotting Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Inefficient protein transfer.- Low protein expression.- Antibody concentration too low.<[23]br>- Insufficient exposure time. [22] | - Verify transfer with Ponceau S staining.- Load more protein per lane.<[20][22]br>- Optimize primary and secondary antibody concentrations.- Increase exposure time, ensuring you remain in the linear range. |
| High Background | - Inadequate blocking.- Insufficient washing.- Antibody concentration too high. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).<[19][22]br>- Increase the number and duration of wash steps.- Titrate the primary and secondary antibodies to find the optimal concentration. |
| Non-specific Bands | - Primary antibody is not specific enough.- Protein degradation.<[20]br>- Post-translational modifications. [20] | - Use a more specific (e.g., monoclonal) antibody.- Always use fresh protease inhibitors in the lysis buffer.<[19]br>- Consult protein databases like UniProt to check for known modifications or isoforms. [20] |
| Uneven Bands ("Smiling") | - Uneven heat distribution during electrophoresis. | - Run the gel at a lower voltage for a longer period, or in a cold room. [25] |
For more extensive troubleshooting, resources from suppliers like Bio-Rad and Thermo Fisher Scientific provide excellent guides. [22][26]
Conclusion
Western blotting is an indispensable tool for the characterization of PROTACs. By following a well-structured and optimized protocol, researchers can reliably quantify the degradation of a target protein induced by a this compound-based PROTAC. The accurate determination of DC50 and Dmax values is fundamental to the preclinical development of these novel therapeutics, enabling the selection of potent and efficacious candidates for further investigation. This application note provides the necessary scientific rationale and detailed steps to empower researchers in their pursuit of innovative protein-degrading drugs.
References
-
Arines, J., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274. Available at: [Link]
-
Gauss, C. (2021, May 18). Immunomodulatory Drugs and DDB1-CRBN E3 Ubiquitin Ligase in virtual reality [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). Cereblon E3 ligase modulator. In Wikipedia. Retrieved from [Link]
-
Suh, J., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds... [Image]. In Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Proteolysis targeting chimera. In Wikipedia. Retrieved from [Link]
-
Han, Y., et al. (2021). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. Nature Communications, 12(1), 5290. Available at: [Link]
-
Yang, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274. Available at: [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Kim, D., & Baek, S. H. (2020). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules [Image]. In Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. ResearchGate. Retrieved from [Link]
- Hershko, A., & Ciechanover, A. (1998). The ubiquitin system. Annual Review of Biochemistry, 67, 425-479.
-
Lindsley, C. W., et al. (2021). Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1354-1365. Available at: [Link]
-
RCSB PDB. (2022). 8D81: Cereblon~DDB1 bound to Pomalidomide. Retrieved from [Link]
-
ResearchGate. (2017, May 15). Low weight protein degradation during western blot. Retrieved from [Link]
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
XVIVO Scientific Animation. (2020, May 12). Targeted Protein Degradation | MOA Animation [Video]. YouTube. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Lindsley, C. W., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1354-1365. Available at: [Link]
-
Metternich, J. B., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. Available at: [Link]
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
- Gross, P. H., et al. (2021). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Bioorganic & Medicinal Chemistry, 41, 116208.
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
-
Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]
-
Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]
-
Assay Genie. (2024, November 26). Guide to Western Blot Sample Preparation [Video]. YouTube. [Link]
-
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4415-4436. Available at: [Link]
-
El-Megharbel, S. M. (2015). The Ubiquitin- Proteasome System. [PowerPoint slides]. Retrieved from [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
-
Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. Available at: [Link]
-
Wikipedia. (2024, January 10). Proteasome. In Wikipedia. Retrieved from [Link]
-
Ciulli, A. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation [Video]. YouTube. [Link]
-
Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
Tichauer, K. M., et al. (2020). Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. Molecular Imaging and Biology, 22(1), 1-12. Available at: [Link]
-
Zhang, X., et al. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife, 12, e86571. Available at: [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary Complex Formation [worldwide.promega.com]
- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 6. lifesensors.com [lifesensors.com]
- 7. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. gosset.ai [gosset.ai]
- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 19. 2bscientific.com [2bscientific.com]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 24. lifesensors.com [lifesensors.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. bio-rad.com [bio-rad.com]
Revolutionizing Targeted Protein Degradation: A Guide to DC50 and Dmax Determination for Pomalidomide-Based PROTACs
Introduction: The Dawn of Targeted Protein Degradation with CRBN-Recruiting PROTACs
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), offering a powerful tool against previously "undruggable" targets.[1] A PROTAC molecule is ingeniously designed with three key components: a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite architecture facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][4]
At the heart of many successful PROTACs lies the recruitment of the Cereblon (CRBN) E3 ligase complex.[2][5] Ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and pomalidomide, are frequently employed for this purpose.[6] The specific chemical scaffold, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one , is a pomalidomide derivative that effectively engages the CRBN E3 ligase, making it a valuable component in the design of potent and selective PROTACs.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of two critical parameters for evaluating the efficacy of these pomalidomide-based PROTACs: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) . Understanding these metrics is paramount for the optimization and characterization of novel protein degraders.
The Mechanism of Action: A Symphony of Induced Proximity
The efficacy of a pomalidomide-based PROTAC hinges on its ability to orchestrate a series of molecular events, culminating in the degradation of the target protein. This process, illustrated below, is a testament to the power of induced proximity in cellular signaling.
Figure 1: Mechanism of action of a pomalidomide-based PROTAC.
The process begins with the PROTAC simultaneously binding to the Protein of Interest (POI) and the CRBN E3 ligase complex. This proximity induces the formation of a stable ternary complex, which is the crucial first step for degradation.[8] Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, marking it for destruction. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[9]
Experimental Workflow for DC50 and Dmax Determination
A systematic approach is essential for the accurate determination of DC50 and Dmax values. The following workflow outlines the key stages, from initial cell culture to final data analysis.
Figure 2: General experimental workflow for DC50 and Dmax determination.
Core Protocols for Assessing Protein Degradation
The choice of method for quantifying protein degradation is critical and depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents. Below are detailed protocols for two widely used and robust methods.
Protocol 1: Quantitative Western Blotting
Western blotting is a traditional and reliable method for directly visualizing and quantifying the reduction in target protein levels.[10]
A. Cell Culture and PROTAC Treatment:
-
Cell Seeding: Seed the chosen cell line in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of lysis (typically 5 x 10^5 cells per well).[9] Culture overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
PROTAC Dilution: Prepare a serial dilution of the pomalidomide-based PROTAC in complete cell culture medium. A typical concentration range for initial screening is from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Aspirate the old medium from the cells and add the PROTAC-containing medium. For a time-course experiment, treat cells for various durations (e.g., 4, 8, 16, 24 hours). For a dose-response experiment, treat cells with different PROTAC concentrations for a fixed, optimal time determined from the time-course experiment.
B. Cell Lysis and Protein Quantification:
-
Lysis: Place the culture dish on ice, wash the cells with ice-cold PBS, and then add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors).[11] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation.[11] Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
C. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[11] Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
D. Data Analysis:
-
Densitometry: Quantify the band intensities of the target protein and the loading control using image analysis software.
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Calculation of Percent Degradation: Calculate the percentage of remaining protein relative to the vehicle control. Percent degradation is then calculated as 100% - % remaining protein.
-
DC50 and Dmax Determination: Plot the percent degradation against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 (the concentration at which 50% of the maximal degradation is achieved) and the Dmax (the maximal percentage of degradation).[12]
| Parameter | Description |
| DC50 | The molar concentration of the PROTAC required to induce half-maximal degradation of the target protein. A lower DC50 value indicates higher potency.[13] |
| Dmax | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.[13] |
Protocol 2: HiBiT-Based Protein Degradation Assay
The HiBiT system is a highly sensitive and quantitative bioluminescent assay that is well-suited for high-throughput screening of PROTACs.[14] It involves tagging the endogenous target protein with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing.[15]
A. Cell Line Generation and Culture:
-
CRISPR/Cas9 Editing: Generate a stable cell line endogenously expressing the target protein tagged with HiBiT. These cells should also stably express the LgBiT protein, which complements HiBiT to form a functional luciferase.[16]
-
Cell Seeding: Seed the HiBiT-tagged cell line in a white, opaque 96-well or 384-well plate at an appropriate density (e.g., 20,000 cells/well for a 96-well plate).[15] Culture overnight.
B. PROTAC Treatment and Lysis:
-
PROTAC Dilution and Treatment: Prepare serial dilutions of the PROTAC and treat the cells as described in the Western blotting protocol.[15]
-
Lytic Detection: Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate directly to the wells.[17] This lyses the cells and allows the formation of the luminescent HiBiT/LgBiT complex.
C. Luminescence Measurement and Data Analysis:
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[17]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[18] Calculate the percent degradation relative to the vehicle control and determine the DC50 and Dmax values as described for the Western blotting protocol.[16]
Self-Validation and Controls:
To ensure the trustworthiness of the data, the following controls are essential:
-
Negative Control PROTAC: A structurally similar molecule that lacks binding to either the target protein or CRBN. This control helps to confirm that the observed degradation is dependent on the formation of the ternary complex.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is mediated by the proteasome.[4]
-
Cell Viability Assay: It is crucial to assess the cytotoxicity of the PROTACs at the tested concentrations to ensure that the observed protein loss is not due to cell death. A CellTiter-Glo® assay can be multiplexed with the HiBiT assay for this purpose.[16]
Advanced Mechanistic Insights: Ternary Complex Formation
While DC50 and Dmax values provide a measure of a PROTAC's degradation efficiency, understanding the initial step of ternary complex formation can offer valuable mechanistic insights. The NanoBRET™ Ternary Complex Assay is a live-cell method to monitor the interaction between the target protein and the E3 ligase in real-time.[8]
Figure 3: Principle of the NanoBRET™ Ternary Complex Assay.
In this assay, the target protein is fused to NanoLuc® luciferase (the energy donor), and the E3 ligase (CRBN) is fused to HaloTag® (the energy acceptor).[19] The addition of a pomalidomide-based PROTAC brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET) and the emission of a quantifiable light signal.[19] This allows for the kinetic analysis of ternary complex formation and stability.
Conclusion: A Robust Framework for PROTAC Evaluation
The determination of DC50 and Dmax is fundamental to the preclinical development of PROTACs. This application note provides a detailed framework, from the underlying mechanism of pomalidomide-based PROTACs to robust, step-by-step protocols for their characterization. By employing quantitative methodologies such as Western blotting and HiBiT assays, and by incorporating essential controls, researchers can generate high-quality, reliable data. Furthermore, advanced techniques like the NanoBRET™ assay can provide deeper mechanistic insights into the critical ternary complex formation. Adherence to these principles will empower scientists to accelerate the discovery and optimization of the next generation of targeted protein degraders.
References
-
bioRxiv. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Al-Koussa, S., et al. (2023). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231.
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]
- Baek, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(15), 8263.
-
JoVE. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Retrieved from [Link]
-
UC Berkeley EECS. (2013). Let's Draw a Graph: An Introduction with Graphviz. Retrieved from [Link]
-
University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]
- Liu, Z., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols, 8(1), bpad001.
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Chalmers Research. (2024). Modeling PROTAC degradation activity with machine learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. Retrieved from [Link]
-
PubMed. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Retrieved from [Link]
-
ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. Retrieved from [Link]
-
Frontiers in Pharmacology. (2020). PROTACs: A new therapeutic modality for drug discovery. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017). Retrieved from [Link]
-
LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]
-
Nature Communications. (2024). Bumped pomalidomide-based PROTACs. Retrieved from [Link]
-
Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. Retrieved from [Link]
-
YouTube. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). Retrieved from [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 9. youtube.com [youtube.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. research.chalmers.se [research.chalmers.se]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promega.com [promega.com]
- 17. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [worldwide.promega.com]
- 18. promega.de [promega.de]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one in Cancer and Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Isoindolinone Scaffold for Targeting DNA Repair Pathways
6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one is a synthetic compound featuring a core isoindolinone structure. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The isoindolinone framework bears structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for enzymes involved in cellular signaling and DNA repair, most notably Poly(ADP-ribose) polymerases (PARPs). This structural mimicry provides a strong rationale for investigating isoindolinone derivatives as potential PARP inhibitors.
PARP enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death. This targeted approach has led to the successful development of several FDA-approved PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[1][2]
Furthermore, aberrant PARP activation is implicated in the pathogenesis of neurodegenerative diseases. Overactivation of PARP in response to neuronal damage can lead to NAD+ and ATP depletion, ultimately causing cell death. Consequently, PARP inhibitors are being explored for their neuroprotective potential in conditions such as stroke, Parkinson's disease, and Alzheimer's disease.[3]
This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential PARP inhibitor in the context of cancer and neurodegeneration research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem |
| Molecular Weight | 176.22 g/mol | PubChem |
| CAS Number | 370565-61-4 | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in DMSO, Methanol | Supplier Data |
Mechanism of Action: Targeting the PARP-Mediated DNA Damage Response
The primary hypothesized mechanism of action for this compound is the competitive inhibition of PARP enzymes at the NAD+ binding site. This inhibition disrupts the DNA damage response pathway, leading to distinct outcomes in cancer and neurodegeneration.
In Cancer: Synthetic Lethality in Homologous Recombination Deficient Tumors
In cancer cells with intact homologous recombination, PARP inhibition is generally not cytotoxic as the resulting double-strand breaks can be repaired. However, in tumors with BRCA1/2 mutations or other defects in the HR pathway, the accumulation of DSBs leads to genomic instability and apoptotic cell death. This concept of synthetic lethality forms the basis of PARP inhibitor efficacy in specific cancer subtypes.
Figure 1: Simplified signaling pathway illustrating the principle of synthetic lethality with PARP inhibitors in homologous recombination (HR) deficient cancer cells.
In Neurodegeneration: Attenuation of Excitotoxicity and Neuronal Death
In neurodegenerative conditions, excessive activation of PARP1 in response to DNA damage, often triggered by oxidative stress and excitotoxicity, leads to a depletion of cellular NAD+ and ATP pools. This energy crisis culminates in neuronal cell death. By inhibiting PARP, this compound is hypothesized to preserve cellular energy stores and exert a neuroprotective effect.
Figure 2: Proposed neuroprotective mechanism of action for PARP inhibitors in the context of neurodegeneration.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a PARP inhibitor.
Protocol 1: In Vitro PARP1/2 Enzymatic Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PARP1 and PARP2 enzymes.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histones (as a substrate)
-
NAD+
-
Activated DNA
-
PARP assay buffer
-
This compound
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (for compound dilution)
-
Black 96-well assay plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing PARP assay buffer, activated DNA, and histones.
-
Inhibitor Addition: Add the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Enzyme Addition: Add the PARP1 or PARP2 enzyme to each well to initiate the reaction.
-
NAD+ Addition: Add NAD+ to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions of the specific PARP assay kit being used. This typically involves a reagent that binds to the poly(ADP-ribose) chains formed.
-
Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Expected Outcome: The compound is expected to inhibit PARP1 and PARP2 activity in a dose-dependent manner, allowing for the determination of its IC50 values.
Hypothetical Data Table:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | 5.2 | 2.8 |
| Olaparib (Control) | 1.9 | 1.5 |
Protocol 2: Cell Viability Assay in Cancer Cell Lines
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on cancer cell lines with and without BRCA mutations.[3]
Materials:
-
BRCA-mutant cancer cell line (e.g., HCC1937 - breast cancer, OVCAR-3 - ovarian cancer)
-
BRCA-proficient cancer cell line (e.g., MCF-7 - breast cancer)
-
Cell culture medium and supplements
-
This compound
-
Olaparib (positive control)
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Olaparib, or DMSO (vehicle control) for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 values for cytotoxicity.
Expected Outcome: The compound is expected to show significantly greater cytotoxicity in the BRCA-mutant cell line compared to the BRCA-proficient cell line, demonstrating synthetic lethality.
Hypothetical Data Table:
| Compound | HCC1937 (BRCA1 mutant) IC50 (µM) | MCF-7 (BRCA proficient) IC50 (µM) |
| This compound | 1.5 | > 50 |
| Olaparib (Control) | 0.8 | > 30 |
Protocol 3: Western Blot Analysis of PARP Activity and DNA Damage Response
This protocol is used to qualitatively assess the inhibition of PARP activity within cells and to detect the downstream consequences of PARP inhibition, such as the accumulation of DNA damage.
Materials:
-
Cancer cell lines (as in Protocol 2)
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-cleaved PARP1, anti-γH2AX, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the test compound at a concentration around its cytotoxic IC50 (in the BRCA-mutant line) for a specified time (e.g., 24 hours). Include a positive control treated with a DNA damaging agent to induce PARP activity.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to assess the levels of PAR, cleaved PARP1, and γH2AX.
Expected Outcome: Treatment with this compound should lead to a decrease in PAR levels (indicating PARP inhibition) and an increase in γH2AX levels (a marker of DNA double-strand breaks) in BRCA-mutant cells. An increase in cleaved PARP1 may also be observed, indicating apoptosis.
Figure 3: A flowchart outlining the experimental workflow for the initial characterization of this compound as a PARP inhibitor.
Application in Neurodegeneration Research
The neuroprotective potential of this compound can be investigated using in vitro models of neuronal stress.
Protocol 4: Neuroprotection Assay in an In Vitro Model of Excitotoxicity
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium and supplements
-
Excitotoxic agent (e.g., Glutamate or NMDA)
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
Procedure:
-
Cell Culture: Culture primary neurons or neuronal cells in appropriate conditions.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Excitotoxic Insult: Expose the cells to the excitotoxic agent for a defined period (e.g., 30 minutes to 24 hours).
-
Assessment of Cell Death:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.
-
Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability.
-
-
Data Analysis: Determine the extent of neuroprotection conferred by the compound by comparing cell viability in treated versus untreated cultures exposed to the excitotoxic agent.
Expected Outcome: The compound is expected to reduce neuronal cell death induced by the excitotoxic agent in a dose-dependent manner, indicating a neuroprotective effect.
Conclusion
The isoindolinone scaffold represents a promising starting point for the development of novel PARP inhibitors. This compound, based on its structural features, warrants investigation for its potential therapeutic applications in both oncology and neurology. The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound, from target engagement and cellular activity to its potential for inducing synthetic lethality in cancer cells and providing neuroprotection. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the therapeutic potential of this promising molecule.
References
-
U.S. National Library of Medicine. "PubChem Compound Summary for CID 135564469, this compound". PubChem. [Link]
-
Chiarugi, A. (2005). "Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia". Journal of Pharmacology and Experimental Therapeutics, 312(2), 549-557. [Link]
-
U.S. Food and Drug Administration. "FDA approves olaparib for germline BRCA-mutated metastatic pancreatic cancer". FDA. [Link]
-
Stangeland, E. L., et al. (2024). "Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment". ACS Medicinal Chemistry Letters. [Link]
-
Bio-Rad. "Analysis by Western Blotting - Apoptosis". Bio-Rad. [Link]
-
The Jackson Laboratory. "PARP inhibitors: Overview and indications". The Jackson Laboratory. [Link]
-
Rawla, P., et al. (2019). "Epidemiology of pancreatic cancer: global trends, etiology and risk factors". World Journal of Oncology, 10(1), 10-27. [Link]
Sources
- 1. First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open - Cancer Horizons round-table discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 3. Long-lasting neuroprotection and neurological improvement in stroke models with new, potent and brain permeable inhibitors of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of PROTACs Utilizing 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Dawn of Targeted Protein Degradation with Cereblon-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.
The 6-amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety is a derivative of pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase.[3] CRBN-recruiting PROTACs have gained significant traction in drug discovery due to the favorable physicochemical properties of pomalidomide and its derivatives, which often translate to better drug-like characteristics.[] This guide provides a comprehensive overview and detailed protocols for conducting in vivo studies with PROTACs incorporating the this compound warhead, aimed at equipping researchers with the necessary knowledge to design and execute robust preclinical investigations.
I. Scientific Principles and In Vivo Study Design
A. Mechanism of Action: Hijacking the CRBN E3 Ligase
The core function of a pomalidomide-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase complex. This induced proximity leads to the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: A generalized workflow for in vivo PK/PD studies of PROTACs.
E. Toxicology and Safety Assessment
Given that the this compound moiety is derived from pomalidomide, an immunomodulatory drug, it is essential to evaluate potential on- and off-target toxicities. [5]Key considerations include:
-
Hematological Toxicity: Pomalidomide can cause myelosuppression. [6]Complete blood counts should be monitored.
-
Off-Target Degradation: Assess the levels of known pomalidomide neosubstrates, such as IKZF1 and IKZF3, to understand the selectivity of the PROTAC.
-
General Health Monitoring: Daily observation of animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
II. Detailed Experimental Protocols
Protocol 1: Formulation and Administration of a Pomalidomide-Based PROTAC
Objective: To prepare a stable formulation of a pomalidomide-based PROTAC for intraperitoneal (IP) administration in mice.
Materials:
-
PROTAC compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mg/mL stock solution of the PROTAC in DMSO.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing PEG300 and Tween 80 in a 8:1 ratio (e.g., 400 µL PEG300 and 50 µL Tween 80).
-
PROTAC Formulation: a. To the vehicle, add the required volume of the PROTAC stock solution to achieve the final desired concentration. b. Vortex thoroughly to ensure complete mixing. c. Add sterile saline to the mixture to achieve the final formulation composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). d. Vortex again until the solution is clear and homogenous.
-
Administration: a. Draw the formulated PROTAC solution into a syringe. b. Administer the solution to the mice via IP injection at the desired dose volume (typically 10 mL/kg).
Protocol 2: Subcutaneous Xenograft Model for Efficacy Studies
Objective: To establish a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of a pomalidomide-based PROTAC.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old)
-
Syringes and needles (e.g., 25-gauge)
-
Calipers
Procedure:
-
Cell Preparation: a. Culture the cancer cells to ~80% confluency. b. Harvest the cells by trypsinization, wash with PBS, and perform a cell count. c. Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^7 cells/mL). Keep the cell suspension on ice. [7]2. Tumor Implantation: a. Anesthetize the mice. b. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse. [8]3. Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: a. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. b. Begin treatment with the PROTAC and vehicle as per the planned dosing schedule.
-
Efficacy Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol 3: Pharmacodynamic Analysis of Target Protein Degradation
Objective: To assess the degradation of the target protein in tumor tissue following PROTAC treatment using Western blotting.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Bead mill homogenizer or similar
-
Bradford assay reagent and spectrophotometer [9]* SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Homogenization and Protein Extraction: a. Immediately after excision, snap-freeze the tumor tissue in liquid nitrogen. b. Add a small piece of the frozen tumor to a tube containing ice-cold RIPA buffer and a grinding bead. c. Homogenize the tissue using a bead mill homogenizer. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cellular debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the Bradford assay according to the manufacturer's protocol. [10]3. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. k. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the corresponding loading control band. c. Express the level of protein degradation as a percentage relative to the vehicle-treated control group.
Protocol 4: Pharmacokinetic Analysis
Objective: To determine the plasma concentration of the PROTAC over time following administration.
Materials:
-
Mice treated with the PROTAC
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Blood Collection: a. At predetermined time points after PROTAC administration, collect blood samples (e.g., via retro-orbital bleeding or cardiac puncture at a terminal time point) into K2EDTA tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at, for example, 2000 x g for 15 minutes at 4°C to separate the plasma. b. Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS: a. Thaw the plasma samples on ice. b. Perform protein precipitation by adding a volume of ice-cold acetonitrile containing a suitable internal standard (e.g., 3 volumes of acetonitrile to 1 volume of plasma). [11] c. Vortex the samples and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. [12] d. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the PROTAC in plasma. [11] b. Analyze the prepared samples using the validated LC-MS/MS method.
-
Data Analysis: a. Construct a calibration curve using standards of known PROTAC concentrations. b. Determine the concentration of the PROTAC in the plasma samples from the calibration curve. c. Use pharmacokinetic software to calculate key PK parameters (e.g., Cmax, Tmax, AUC).
III. Concluding Remarks
The in vivo evaluation of PROTACs that recruit the CRBN E3 ligase via a this compound moiety is a critical step in their development as potential therapeutics. A well-designed and meticulously executed in vivo study, encompassing efficacy, PK/PD, and safety assessments, is paramount for advancing these promising molecules toward clinical translation. The protocols and guidelines presented herein provide a robust framework for researchers to navigate the complexities of in vivo PROTAC research and contribute to the growing field of targeted protein degradation.
IV. References
-
Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). Pharmaceuticals, 15(3), 361. [Link]
-
Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. (2025). Benchchem.
-
Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations. (2018). Oncotarget, 9(55), 30564–30580. [Link]
-
Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. (2020). Journal of Visualized Experiments, (161). [Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). STAR Protocols, 1(3), 100155. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society.
-
Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1661. [Link]
-
Protocol for Bradford Protein Assay. (n.d.). Creative Proteomics.
-
Developments of CRBN-based PROTACs as potential therapeutic agents. (2021). European Journal of Medicinal Chemistry, 225, 113791. [Link]
-
Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. (n.d.). Waters Corporation.
-
Bradford protein assay. (n.d.). Abcam.
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). ACS Central Science, 7(5), 852–862. [Link]
-
Patient-derived xenograft models for oncology drug discovery. (2016). Pharmacology & Therapeutics, 164, 99-113.
-
Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (2021). Journal of Medicinal Chemistry, 64(15), 11375–11391.
-
Targeted Protein Degradation: Clinical Advances in the Field of Oncology. (2022). Cancers, 14(24), 6063. [Link]
-
Plasma pharmacokinetics for oral (PO) and intraperitoneal (IP) doses. (n.d.). ResearchGate.
-
The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. (2023). Molecules, 28(8), 3531.
-
Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid. (n.d.). InvivoChem.
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (2023). Pharmaceutics, 15(5), 1475.
-
Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. (2022). European Journal of Medicinal Chemistry, 240, 114544. [Link]
-
Catalysis in TPD. (2022). Janus Drug Discovery Consulting.
-
Bradford Assay for Determining Protein Concentration. (2020). Cold Spring Harbor Protocols, 2020(4). [Link]
-
Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (n.d.). Yeasen.
-
Immunohistochemistry staining of xenografts on 12, 15, and 28 d after... (n.d.). ResearchGate.
-
Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. (2022). ResearchGate.
-
204026Orig1s000. (2012). accessdata.fda.gov.
-
Quick Start™ Bradford Protein Assay. (n.d.). Bio-Rad.
-
Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. (n.d.). SCIEX.
-
Design and Synthesis of Novel Candidate CK1 Proteolysis Targeting Chimeras (PROTACs). (2023). Molecules, 28(22), 7609.
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2022). International Journal of Molecular Sciences, 23(21), 12975.
-
Targeted Protein Degradation: Methods and Protocols. (2021). DOKUMEN.PUB.
-
PKPD Modeling of PROTACs. (2021). ScienceOpen.
-
Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. (2022). Molecules, 27(19), 6667. [Link]
-
Development & In Vivo Evaluation of Pomalidomide Super Saturable Self-Nanoemulsifying Drug Delivery System. (2022). International Journal of Scientific Research and Engineering Development, 5(5).
-
PROTAC Design - CRBN Ligand Modification. (2023). BOC Sciences.
-
Subcutaneous Tumor Models in Cancer Research. (n.d.). Labcorp.
-
Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. (2023). Chemical Communications, 59(93), 13835-13838.
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ChemistryOpen, 11(7), e202200131. [Link]
-
Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes. (2023). Biomedical Chromatography, 37(6), e5629. [Link]
-
Bradford Method for Lysis Verification. (n.d.). iGEM.
-
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. (2022). RSC Medicinal Chemistry, 13(12), 1533–1549.
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate.
-
Computational strategies for PROTAC drug discovery. (2023). ScienceOpen.
Sources
- 1. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 5. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. static.igem.org [static.igem.org]
- 11. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Welcome to the technical support resource for the synthesis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this multi-step synthesis. We will address common issues encountered during the formation of the isoindolinone core and the critical final reduction step, providing not just solutions but the chemical reasoning behind them.
OVERVIEW OF SYNTHETIC STRATEGY
The most common and industrially relevant pathway to this compound involves a two-stage process. First, the synthesis of the nitro-substituted precursor, 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS 1214900-72-7)[1], followed by the reduction of the aromatic nitro group to the target primary amine.
Below is a generalized workflow for this synthesis.
Caption: General two-stage workflow for the synthesis of the target amino-isoindolinone.
This guide is structured into two main troubleshooting sections corresponding to these stages.
Part A: Troubleshooting the Synthesis of the Nitro Precursor
The formation of the 3,3-dimethyl-6-nitro-isoindolinone ring is the foundation of the entire synthesis. Issues here will invariably lead to poor overall yield. A common route involves the cyclization of a derivative of 2-cyano-4-nitrobenzoic acid.
Frequently Asked Questions (FAQs):
Q1: My cyclization reaction to form the 3,3-dimethyl-6-nitro-isoindolin-1-one is low-yielding. What are the common causes?
A1: Low yields in isoindolinone synthesis often stem from incomplete reaction, side reactions, or degradation. Consider the following:
-
Reaction Conditions: Many isoindolinone syntheses require stringent anhydrous conditions. Trace amounts of water can hydrolyze intermediates or reagents. Ensure all glassware is oven-dried and solvents are appropriately distilled or sourced as anhydrous.
-
Reagent Purity: The purity of your starting materials, such as the 2-cyano-4-nitrobenzoic acid derivative, is critical. Impurities can interfere with the reaction. Confirm the purity by NMR or melting point analysis.
-
Base Selection: The choice of base can be crucial. For instance, in reactions involving 2-cyanobenzaldehyde and nitroanilines to form similar structures, a strong base like methanolic KOH was found to be effective, whereas weaker organic bases like triethylamine (Et3N) were ineffective[2]. If your reaction is sluggish, a stronger, non-nucleophilic base might be required to facilitate the key cyclization step.
-
Temperature Control: These reactions can be exothermic. Runaway temperatures can lead to the formation of polymeric tars and other degradation products. Maintain strict temperature control, especially during the addition of reagents.
Q2: I'm observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I prevent this?
A2: Polymerization is a common issue in cyclization reactions, especially if intermolecular reactions compete with the desired intramolecular cyclization.
-
High Dilution Principle: The most effective way to favor intramolecular reactions is to work under high dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two reactive intermediates finding each other in solution, thus favoring the intramolecular ring-closing reaction.
-
Slow Addition: Adding a key reagent slowly over several hours (e.g., via a syringe pump) can maintain a low instantaneous concentration of the reactive species, further promoting intramolecular cyclization over intermolecular polymerization.
Part B: Troubleshooting the Reduction of 3,3-dimethyl-6-nitro-isoindolin-1-one
The reduction of the aromatic nitro group is the final and most critical step. While catalytic hydrogenation is the workhorse method, it is not without its challenges. Failure to achieve a clean, complete reduction is a frequent cause of low yield and purity.
The Reduction Pathway and Potential Pitfalls
The reduction of an aromatic nitro compound (Ar-NO₂) to an amine (Ar-NH₂) is not a single-step process. It proceeds through several intermediates. Understanding this pathway is key to diagnosing issues.
Caption: The stepwise reduction of a nitro group and common side reactions.
Frequently Asked Questions (FAQs):
Q1: My catalytic hydrogenation using Pd/C is very slow or has stalled completely. What should I check?
A1: This is a common issue that can usually be traced to the catalyst, the hydrogen source, or the reaction conditions.
-
Catalyst Activity:
-
Quality: Not all Pd/C is created equal. Use a reputable supplier. The catalyst should be a dry, free-flowing black powder. Clumpy or grayish material may have been deactivated by moisture or oxidation.
-
Loading: For challenging reductions, you may need to increase the catalyst loading from the typical 5-10 mol% to 15-20 mol%. However, simply adding more catalyst is not always the solution.
-
Poisoning: Catalysts can be "poisoned" by sulfur, thiols, or other functional groups. Ensure your starting material and solvent are free from such contaminants.
-
-
Hydrogen Supply:
-
Pressure: While some reductions work at atmospheric pressure (e.g., with a hydrogen balloon)[3][4], many require higher pressures (e.g., 50-100 psi) in a Parr shaker or autoclave to proceed at a reasonable rate. Ensure your system is leak-free and maintaining pressure.
-
Mass Transfer: Hydrogen has low solubility in many organic solvents[5]. Vigorous stirring or shaking is essential to ensure good mixing and transport of hydrogen from the gas phase to the catalyst surface. If the reaction mixture is not being agitated sufficiently, the reaction will be mass-transfer limited, not kinetically limited.
-
-
Solvent Choice: The solvent must fully dissolve the starting material. Common choices include methanol, ethanol, ethyl acetate, or THF. Methanol is often an excellent choice for these hydrogenations.
Q2: My TLC analysis shows the starting material is consumed, but I have a new spot that is not my desired amine product. What could it be?
A2: This strongly suggests the reaction has stopped at an intermediate stage.
-
Hydroxylamine Intermediate (Ar-NHOH): The most likely culprit is the hydroxylamine. This intermediate can be relatively stable under certain conditions. To push the reaction to completion, you can try increasing the hydrogen pressure, raising the temperature (e.g., to 40-50 °C), or increasing the reaction time.
-
Azo/Azoxy Byproducts: As shown in the diagram above, the nitroso and hydroxylamine intermediates can condense to form azo or azoxy compounds, which are often brightly colored (yellow, orange, or red)[6]. This side reaction is more common under neutral or basic conditions. If you suspect this, ensuring slightly acidic conditions (e.g., by adding a small amount of acetic acid) can sometimes suppress their formation. Using metal/acid reducing systems (Fe/HCl) completely avoids this issue.
Q3: I need to reduce the nitro group, but my molecule also contains a bromine/chlorine atom. Pd/C is causing dehalogenation. What are my options?
A3: This is a classic chemoselectivity problem. Standard Pd/C is notorious for causing hydrodehalogenation. You need a milder or more selective reducing agent.
| Reducing Agent | Typical Conditions | Pros | Cons | Ref. |
| H₂ / Raney Nickel | H₂ (50 psi), EtOH, RT | Excellent for nitro reduction; less prone to dehalogenating Cl and Br compared to Pd/C. | Can be pyrophoric; requires careful handling. | [7][8] |
| Fe / HCl or NH₄Cl | Fe powder, EtOH/H₂O, reflux | Very cheap, robust, and highly chemoselective. Tolerates most other functional groups. | Requires acidic conditions and a stoichiometric amount of metal, leading to iron sludge in the workup. | [7] |
| SnCl₂ · 2H₂O | EtOH or EtOAc, reflux | Mild and highly selective. Excellent for sensitive substrates. | Requires stoichiometric amounts, and tin waste can be problematic. | [7][8] |
| Transfer Hydrogenation | Pd/C, HCOOH·NH₃, MeOH | Avoids high-pressure H₂ gas; often very fast and clean. | The hydrogen donor can sometimes react with other parts of the molecule. | [9] |
Recommendation: For your specific case with a halogen, the Fe/HCl or SnCl₂ methods are the most reliable choices to ensure the halogen remains intact.
Q4: How do I purify my final product, this compound?
A4: The final product is an aromatic amine, which can be sensitive to air oxidation. A clean workup and purification are essential for stability and high purity.
-
Workup:
-
Catalyst Removal: If you used a heterogeneous catalyst like Pd/C, it must be removed completely. The safest method is to filter the reaction mixture through a pad of Celite®. Caution: Do not allow the filter cake (Pd/C and Celite) to dry in the air, as it can be pyrophoric, especially with residual hydrogen. Wet the cake with solvent (e.g., methanol) before disposal.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Acid/Base Extraction: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (like saturated sodium bicarbonate solution) to remove any acidic residues, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Recrystallization: This is the preferred method for obtaining high-purity crystalline material. You will need to perform a solvent screen to find a suitable system. Good options to try are ethyl acetate/hexanes, ethanol/water, or isopropanol. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Note that primary amines can sometimes streak on silica gel; adding 1% triethylamine to the eluent can mitigate this issue.
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the standard, high-efficiency method, suitable when no sensitive functional groups are present.
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq).
-
Catalyst & Solvent: Add 10% Pd/C (5-10% by weight of the starting material). Add a suitable solvent (e.g., Methanol or Ethanol) to fully dissolve the starting material (approx. 10-20 mL per gram of starting material).
-
Inerting: Seal the vessel and purge the atmosphere with nitrogen or argon gas several times to remove all oxygen.
-
Hydrogenation: Carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (start with 50 psi). Place the vessel on a shaker apparatus and begin vigorous agitation at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis (after carefully venting and purging the vessel). The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Proceed with recrystallization or chromatography as described in the FAQ section.
Protocol 2: Reduction using Iron in Acidic Medium (Béchamp Reduction)
This is a classic, highly chemoselective method ideal for substrates with reducible functional groups like halogens.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one (1.0 eq) and iron powder (approx. 3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride (NH₄Cl) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous initially.
-
Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction to room temperature. Filter the hot solution through Celite® to remove the iron and iron oxides. Be aware this can be a slow filtration. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and adjust the pH to ~8-9 with an aqueous base (e.g., sodium carbonate solution). This will precipitate any remaining iron salts. Filter again if necessary. Concentrate the filtrate to remove the ethanol. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extracts, concentrate, and purify the crude product by recrystallization.
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications. Available at: [Link]
-
Synthesis of 2-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1. ResearchGate. Available at: [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]
-
The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies. International Journal of Chemical Reactor Engineering. Available at: [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]
- Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Royal Society of Chemistry. Available at: [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
- Synthesis method of indazole compound. Google Patents.
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. National Institutes of Health (NIH). Available at: [Link]
-
1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. Available at: [Link]
- Methods for the preparation of 6-aminoisoquinoline. Google Patents.
-
Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. AIChE. Available at: [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. National Institutes of Health (NIH). Available at: [Link]
-
2′-Amino-3,6-dihydroxyxanthene-9-spiro-1′-isoindolin-3′-one monohydrate. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. 3,3-dimethyl-6-nitro-2,3-dihydro-1H-isoindol-1-one 97% | CAS: 1214900-72-7 | AChemBlock [achemblock.com]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
Technical Support Center: Purification of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Welcome to the technical support guide for the purification of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this important isoindolinone intermediate. As a structural analog to compounds used in the synthesis of pharmacologically active molecules, achieving high purity is critical for downstream applications and regulatory compliance.[1][2] This guide is designed to provide researchers, chemists, and drug development professionals with the technical insights needed to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My crude product after synthesis is a dark, oily solid with low purity. How can I perform an initial cleanup before attempting fine purification?
Answer:
This is a common issue stemming from residual starting materials, reagents, and byproducts, particularly colored impurities from the degradation or oxidation of the aromatic amine. The primary goal of a crude cleanup is to remove bulk impurities and prepare the material for more refined methods like chromatography or recrystallization.
Causality and Strategy:
The target molecule possesses a basic amino group, which can be protonated to form a water-soluble salt. Most organic impurities, however, will remain in an organic solvent. This difference in chemical properties is the basis for an effective liquid-liquid extraction (acid-base wash).
Step-by-Step Initial Cleanup Protocol:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will become protonated and move into the aqueous layer. Most non-basic organic impurities will remain in the organic phase.
-
Separation: Separate the two layers. Discard the organic layer containing the neutral/acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH > 9). Your product will deprotonate and precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove residual salts, followed by a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the collected solid under vacuum. This material is now significantly purer and ready for final purification.
Question 2: My compound streaks severely during silica gel column chromatography, resulting in broad peaks and poor separation. What causes this and how can I fix it?
Answer:
This is the most frequent challenge when purifying basic amines on standard silica gel. The issue is an acid-base interaction between your compound and the stationary phase.
Expertise & Causality:
Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your molecule interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions. This causes a portion of your compound to "stick" to the column, leading to tailing (streaking) and, in severe cases, irreversible adsorption and yield loss.[3]
To achieve sharp, symmetrical peaks, you must neutralize these acidic sites on the silica gel.
Optimized Flash Chromatography Protocol:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a volatile tertiary amine to your mobile phase.[3]
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to both your non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or isopropanol) solvents.
-
Example: A typical mobile phase would be a gradient of Hexane/Ethyl Acetate containing 1% TEA throughout.
-
-
Column Equilibration: It is crucial to thoroughly equilibrate the column with your initial mobile phase (containing the amine modifier) before loading your sample. Flush the packed column with at least 5-10 column volumes of the solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading), ensuring you first treat this silica with a solvent containing the amine modifier and then dry it.
-
Elution: Run the column using a gradient elution. The presence of the amine modifier will ensure your compound moves smoothly through the column, resulting in sharper peaks and better separation from less basic impurities.
graph TD { A[Start: Tailing observed on TLC/Column] --> B{Is the compound basic?}; B -- Yes --> C[Add 1% Triethylamine to Mobile Phase]; C --> D[Equilibrate Column with Modified Solvent]; D --> E{Does tailing persist?}; E -- No --> F[Proceed with Purification]; E -- Yes --> G[Consider Alternative Stationary Phase]; G --> H[Alumina (basic or neutral)]; G --> I[Reverse-Phase C18]; B -- No --> J[Issue is likely polarity or solubility. Re-evaluate solvent system.]; } Caption: Decision tree for troubleshooting amine purification by column chromatography.
Question 3: I am unable to find a suitable solvent for recrystallization. My compound either remains insoluble or oils out upon cooling. What is a systematic approach?
Answer:
Recrystallization is an excellent method for final purification if a suitable solvent system can be identified. The key is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Systematic Solvent Screening Protocol:
-
Small-Scale Tests: Place approximately 10-20 mg of your compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile
-
Non-Polar: Toluene, Heptane/Hexane
-
-
Solubility Assessment:
-
If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may work as the "soluble" component in a solvent-pair system.
-
If the compound is largely insoluble, gently heat the test tube. If it dissolves upon heating, it is a promising candidate.
-
-
Cooling and Crystallization: Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. Observe if crystals form. If an oil forms ("oiling out"), it indicates the solution is too supersaturated or the compound's melting point is lower than the solution temperature. Try using a more dilute solution or a different solvent.
-
Developing a Solvent Pair System: If no single solvent works, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
| Solvent/System | Expected Solubility Behavior | Suitability for Recrystallization |
| Methanol/Ethanol | Likely high solubility, may require addition of water to induce precipitation. | Good "soluble" solvent for a pair system. |
| Ethyl Acetate | Moderate solubility; good candidate for single-solvent recrystallization. | High Potential. |
| Acetonitrile | Moderate to high solubility. | Good Potential. |
| Toluene | Low solubility at RT, may increase significantly with heat. | Possible candidate. |
| Heptane/Hexane | Insoluble. | Good "insoluble" solvent for a pair system. |
| Methanol/Water | A common and effective pair for polar compounds. | High Potential. |
| Ethyl Acetate/Hexane | A versatile pair for compounds of intermediate polarity. | High Potential. |
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for monitoring the purity of my compound? A1: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reactions and column fractions. Use the same modified solvent system (e.g., EtOAc/Hexane + 1% TEA) as your column to get an accurate representation of the separation. Visualize spots using UV light and/or an iodine chamber. *[4] High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A[5] reverse-phase method (C18 column) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying any remaining impurities by their characteristic signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q2: My purified, off-white product gradually turns yellow/brown upon storage. Why is this happening and how can I prevent it? A2: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type impurities. This is a common degradation pathway. To ensure long-term stability:
-
Store under an inert atmosphere: Place the vial in a desiccator or glove box backfilled with nitrogen or argon.
-
Protect from light: Use an amber vial or wrap a clear vial in aluminum foil.
-
Store at low temperatures: Keep the compound in a refrigerator or freezer (-20 °C is recommended for long-term storage).
Q3: Is it better to use recrystallization or column chromatography? A3: This depends on the impurity profile.
-
Column chromatography is superior for removing impurities with very different polarities from your product. It is the best choice for initial purification from a complex crude mixture.
-
Recrystallization is highly effective at removing small amounts of impurities that have similar polarity to your product, making it an excellent final polishing step after chromatography. Often, the best approach is a combination: column chromatography followed by recrystallization of the pooled, clean fractions.
Caption: Recommended workflow for purifying this compound.
References
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Available at: [Link]
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
-
ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2011). ChemInform. Available at: [Link]
-
6-amino-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Available at: [Link]
-
The chemistry of isoindole natural products. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]
- WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
-
Lenalidomide-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
POLYMORPHIC FORMS OF 3-(4-AMINO-1-OXO-1,3 DIHYDROISOINDOL-2-YL)-PIPERIDINE-2,6-DIONE. (n.d.). European Patent Office. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (2002). Organic Process Research & Development. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Available at: [Link]
-
Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2006). Arkivoc. Available at: [Link]
-
Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. (2020). ResearchGate. Available at: [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). University of Dundee Discovery Research Portal. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]
-
6-Aminoisoquinolin-1(2H)-one. (n.d.). Chem-Impex. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. POLYMORPHIC FORMS OF 3-(4-AMINO-1-OXO-1,3 DIHYDROISOINDOL-2-YL)-PIPERIDINE-2,6-DIONE - Patent 3042659 [data.epo.org]
- 3. biotage.com [biotage.com]
- 4. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for PROTACs with 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the linker in your Proteolysis Targeting Chimeras (PROTACs) that utilize 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Our goal is to move beyond simple protocols and provide a framework for rational design, backed by mechanistic insights and field-proven strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the principles governing PROTAC linker optimization.
Q1: What is the primary role of the linker in a PROTAC?
The linker is a critical component that connects the target protein binder (warhead) to the E3 ligase ligand.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the essential step for subsequent polyubiquitination and proteasomal degradation of the target protein.[3][4][5] The linker's characteristics—length, composition, rigidity, and attachment points—directly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4][6]
Q2: Why is linker length so critical for PROTACs using the this compound CRBN ligand?
Linker length dictates the distance and relative orientation between the target protein and the CRBN E3 ligase. An optimal length is required to facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as "cooperativity".[3][7]
-
Too short: A linker that is too short may cause steric clashes between the target protein and CRBN, preventing the formation of a stable complex.[]
-
Too long: An excessively long and flexible linker might not sufficiently restrict the conformational space, leading to an unstable or non-productive ternary complex. However, longer linkers can sometimes help access difficult targets.[4] Finding the "Goldilocks" length is an empirical process, but is essential for maximizing degradation efficiency (Dmax) and potency (DC50).[6]
Q3: What are the most common chemical motifs used for linkers, and what are their properties?
The most prevalent linker motifs are polyethylene glycol (PEG) chains and alkyl chains due to their synthetic tractability and the ease with which their length can be systematically varied.[1]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. The ether oxygens can also form hydrogen bonds that may help stabilize the ternary complex.[4]
-
Alkyl Chains: These are more hydrophobic (lipophilic). While they provide flexibility, increasing alkyl chain length can negatively impact solubility.[1]
-
Rigid Linkers: Motifs like piperazine/piperidine rings, alkynes, or phenyl groups can be incorporated to reduce linker flexibility.[] A rigid linker may lock the PROTAC into a bioactive conformation, improving potency, but can also prevent the formation of a productive complex if the conformation is incorrect.[9]
Q4: How do I choose the attachment point for the linker on my CRBN ligand and warhead?
The attachment point, or "exit vector," is crucial. It should be a position on the ligand that projects out towards the solvent when bound to its protein, ensuring that linker attachment does not disrupt the key binding interactions.[][10] For pomalidomide-based ligands like this compound, the amino group is a common and effective attachment point for the linker. Analysis of crystal structures of the ligand bound to its protein is the most rational way to determine the optimal exit vector.
Part 2: Troubleshooting Guide for Linker Optimization
This section is designed to address specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My PROTAC shows good binding to the target protein and CRBN in binary assays, but I see no degradation in cells.
-
Potential Cause 1: Ineffective Ternary Complex Formation. The linker may be of a suboptimal length or conformation, preventing the target and CRBN from forming a productive ternary complex, even though the individual binders are active.
-
Solution: Synthesize a small library of PROTACs with varying linker lengths. A common strategy is to start with a flexible PEG or alkyl linker and vary the length by 2-4 atoms at a time (e.g., PEG2, PEG3, PEG4). This systematic approach helps identify an optimal length range.[1]
-
-
Potential Cause 2: Poor Cell Permeability. PROTACs are often large molecules that do not follow traditional drug-like rules (e.g., Lipinski's Rule of Five) and may struggle to cross the cell membrane.[11][12][13]
-
Solution 1: Assess Permeability. Use a cellular target engagement assay to confirm that your PROTAC is entering the cell and binding to its target. This can be done by comparing binding in intact vs. permeabilized cells.[12]
-
Solution 2: Modify Linker Composition. Balance the hydrophilicity and lipophilicity of the linker. If your PROTAC is highly lipophilic, incorporating more hydrophilic units like PEG may improve permeability.[4][]
-
-
Potential Cause 3: PROTAC Instability. The PROTAC may be rapidly metabolized or degraded inside the cell.
-
Solution: Conduct stability assays in mouse or human liver microsomes to assess metabolic stability. If the linker is being cleaved, consider using more stable chemical motifs.[14]
-
Problem 2: I observe only partial degradation (low Dmax), even at high concentrations or long incubation times.
-
Potential Cause 1: Unstable Ternary Complex. The ternary complex may be forming, but it is too transient to allow for efficient ubiquitination. The stability of this complex is a key determinant of degradation efficiency.[3]
-
Solution 1: Biophysical Analysis. If possible, use biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or TR-FRET assays to directly measure ternary complex formation and stability.[10][15][16][17] This provides invaluable data to guide linker design.
-
Solution 2: Introduce Linker Rigidity. Systematically introduce rigid elements (e.g., a piperazine ring) into your linker. This can reduce the entropic penalty of complex formation and lock the PROTAC into a more stable, productive conformation.[6][] Be aware this can sometimes have the opposite effect if the rigid conformation is not optimal.
-
-
Potential Cause 2: Competing Protein Synthesis. The rate of degradation may be offset by the rate of new target protein synthesis, leading to a new, lower steady-state level of the protein rather than complete elimination.
-
Solution: Perform a time-course experiment. Treat cells with your PROTAC and a protein synthesis inhibitor (e.g., cycloheximide) in parallel. If you see more profound degradation in the presence of the inhibitor, it indicates that protein synthesis is a competing factor.
-
Problem 3: My dose-response curve shows a "hook effect," where degradation is potent at lower concentrations but decreases at higher concentrations.
-
Potential Cause: Formation of Ineffective Binary Complexes. This is a classic phenomenon for PROTACs.[3][11] At very high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of two separate binary complexes (Target-PROTAC and PROTAC-CRBN) instead of the productive ternary complex.[18]
-
Solution 1: This is often not a problem to be "solved" but rather characterized. The hook effect confirms the PROTAC's mechanism of action. The key is to ensure that the "sweet spot" of optimal degradation occurs at a therapeutically relevant concentration.
-
Solution 2: Enhance Ternary Complex Cooperativity. A PROTAC that forms a highly cooperative ternary complex is less susceptible to the hook effect because the formation of the three-part complex is energetically favored over the two binary complexes.[3][7] Linker optimization to improve protein-protein interactions is the best way to achieve this.
-
Data Summary: Illustrative Linker Optimization Cascade
The following table provides an example of data from a linker optimization study. The goal is to find a linker that maximizes Dmax while maintaining a low DC50.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Stability (SPR, KD, nM) |
| PROTAC-01 | PEG | 9 (PEG2) | >1000 | <10 | Not Determined |
| PROTAC-02 | PEG | 12 (PEG3) | 250 | 65 | 150 |
| PROTAC-03 | PEG | 15 (PEG4) | 50 | 95 | 45 |
| PROTAC-04 | PEG | 18 (PEG5) | 120 | 80 | 90 |
| PROTAC-05 | Alkyl | 12 (C12) | 400 | 50 | 200 |
| PROTAC-06 | Alkyl-Pip | 14 | 75 | 92 | 60 |
In this example, PROTAC-03 with a PEG4 linker demonstrates the best overall profile.
Part 3: Key Experimental Protocols & Visualizations
Protocol: Cell-Based Protein Degradation Assay via Western Blot
This protocol provides a robust method for quantifying target protein degradation.
-
Cell Culture: Plate your cells of interest in 12-well or 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment:
-
Prepare serial dilutions of your PROTACs in cell culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Include a positive control if available (a known degrader for your target).
-
Remove old media from cells and add the media containing the PROTACs.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine % degradation.
-
Plot the % degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Visualizations
Diagram 1: The PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Diagram 2: Iterative Linker Optimization Workflow
Caption: A systematic workflow for the iterative optimization of PROTAC linkers.
Diagram 3: Troubleshooting Logic for Poor Degradation
Caption: A decision tree for troubleshooting common issues in PROTAC development.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(14), 5963-5977. [Link]
-
Sun, X., & Rao, Y. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11394-11417. [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne Website. [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science, 6(12), 1839-1850. [Link]
-
Ooka, T., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Molecular Systems Design & Engineering. [Link]
-
Scott, J. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS Discovery, 29(1), 10-18. [Link]
-
Petry, F. M., et al. (2020). PROTACs– a game-changing technology. Journal of Medicinal Chemistry, 63(18), 10166-10186. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]
-
Lee, H., et al. (2024). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery Website. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. biorxiv.org [biorxiv.org]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing cellular permeability of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and experimental protocols for enhancing the cellular permeability of PROTACs that utilize a 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety, or similar analogs, to recruit the Cereblon (CRBN) E3 ligase.
The Permeability Challenge with CRBN-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][3] The this compound scaffold is a derivative of immunomodulatory imide drugs (IMiDs) like pomalidomide, which are effective recruiters of the CRBN E3 ligase.[2][4]
A primary hurdle in PROTAC development is achieving sufficient cellular permeability to enable effective target degradation. Due to their tripartite structure, PROTACs often have a high molecular weight (MW > 800 Da) and a large polar surface area, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][5][6] These properties are intrinsically linked to poor passive diffusion across the lipid bilayer of the cell membrane, creating a significant barrier to their therapeutic efficacy.[7]
This guide will walk you through the common challenges, troubleshooting strategies, and key experimental assays to systematically evaluate and improve the permeability of your CRBN-based PROTACs.
Core Principle: The PROTAC Mechanism and the Permeability Barrier
Before a PROTAC can execute its function, it must first reach its intracellular targets: the POI and the CRBN E3 ligase. The cell membrane represents the initial and most significant barrier to this process.
Troubleshooting Guide & FAQs
This section addresses common experimental roadblocks in a question-and-answer format.
Scenario 1: High Biochemical Potency, Low Cellular Activity
Q1: My PROTAC effectively induces ternary complex formation and POI ubiquitination in biochemical assays (e.g., SPR, TR-FRET), but shows a weak or inactive degradation profile (DC50) in cell-based assays. What is the most likely cause?
A: A significant drop-off in potency between biochemical and cellular assays is a classic indicator of poor cellular permeability.[5][6] The large size and polarity inherent to your PROTAC likely prevent it from efficiently crossing the cell membrane to reach its cytosolic or nuclear targets. The first step is to quantitatively measure its permeability.
Q2: How should I begin to assess my PROTAC's permeability?
A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-tier, high-throughput screen.[1][6] It's a cell-free assay that measures a compound's ability to passively diffuse from a donor well, through a synthetic lipid membrane, to an acceptor well.[8] It provides a clean measure of passive permeability without confounding factors like active transport. While some studies note that PAMPA may not always correlate perfectly with cellular activity for PROTACs, it serves as an indispensable baseline measurement.[1][9]
Q3: My PROTAC has a very low permeability coefficient (Pe < 0.5 x 10-6 cm/s) in the PAMPA assay. What are the primary chemical modifications I should explore to improve this?
A: Low PAMPA results confirm that poor passive diffusion is a major issue. You should now focus on structure-activity relationship (SAR) studies to optimize the molecule's physicochemical properties. Key strategies include:
-
Linker Optimization: The linker is the most mutable part of the PROTAC and has a profound impact on permeability.[1][10]
-
Composition: Replacing flexible, polar PEG linkers with more rigid or hydrophobic linkers (e.g., alkyl chains, phenyl rings) can sometimes improve permeability.[1][11] However, this is not a universal rule; some studies show that PEG linkers can adopt folded conformations that shield polar groups.[1][10] A systematic screen of different linker types is recommended.
-
Reduce Hydrogen Bond Donors (HBDs): Amide bonds in the linker contribute to the HBD count and polarity. An effective strategy is the "amide-to-ester" substitution, which removes one HBD and has been shown to increase PAMPA permeability and cellular activity.[1][5]
-
-
Intramolecular Hydrogen Bonding (IMHB): Design modifications that encourage the PROTAC to adopt a folded, "chameleon-like" conformation in the nonpolar environment of the cell membrane.[6] This self-folding can shield polar functional groups, effectively reducing the molecule's 3D polar surface area and boosting permeability.[10][12]
-
Molecular Weight Reduction: While challenging, reducing the overall molecular weight by using smaller ligands for the POI or E3 ligase can be beneficial.[1][13]
Scenario 2: Moderate Permeability, Still Low Cellular Activity
Q4: I've optimized my PROTAC, and it now shows moderate passive permeability in the PAMPA assay. However, its cellular degradation activity is still weaker than expected. What else could be limiting its efficacy?
A: If passive diffusion is no longer the primary barrier, you must consider the role of active cellular efflux. Many cells express efflux transporters, such as P-glycoprotein (P-gp, also known as ABCB1), which act as pumps to remove foreign substances from the cell.[6][14] PROTACs can be substrates for these transporters, meaning that even if your compound can enter the cell, it may be immediately pumped out, preventing it from reaching the necessary intracellular concentration for effective protein degradation.[15]
Q5: How can I determine if my PROTAC is a substrate for an efflux transporter like P-gp?
A: The Caco-2 permeability assay is the gold standard for this assessment.[1][9] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer that expresses efflux transporters like P-gp.[9] The assay measures permeability in two directions:
-
Apical-to-Basolateral (A-to-B): Measures transport across the monolayer, simulating intestinal absorption.
-
Basolateral-to-Apical (B-to-A): Measures transport in the reverse direction.
The Efflux Ratio (ER) is calculated as the ratio of the permeability coefficients (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.
Q6: My PROTAC has a high efflux ratio in the Caco-2 assay. What are my options?
A: A high efflux ratio confirms that active efflux is limiting your PROTAC's intracellular accumulation. Mitigation strategies include:
-
Structural Modification: The same SAR principles for improving passive permeability can also disrupt recognition by efflux transporters. Subtle changes to the linker or E3 ligase ligand can sometimes significantly reduce the efflux ratio.[9]
-
Co-dosing with an Efflux Inhibitor: In an experimental setting, you can co-administer your PROTAC with a known P-gp inhibitor (e.g., verapamil or elacridar). If the degradation potency of your PROTAC improves significantly in the presence of the inhibitor, it provides further evidence that efflux is the problem.
-
Kinetic Modeling: Advanced studies can provide mechanistic insights into substrate-P-gp interactions, which can guide rational design to evade efflux.[14]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving permeability-related issues with your PROTACs.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of PROTACs.
Objective: To determine the effective permeability coefficient (Pe) of a PROTAC across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate system (e.g., 96-well pre-coated plates).
-
Test PROTACs dissolved in DMSO (10 mM stock).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lucifer Yellow (for membrane integrity check).
-
LC-MS/MS system for quantification.
Methodology:
-
Compound Preparation: Prepare a 10 µM working solution of the test PROTAC in PBS from the DMSO stock. The final DMSO concentration should be ≤ 1%.
-
Donor Plate Setup: Add the 10 µM PROTAC solution to the donor wells of the 96-well PAMPA plate.
-
Acceptor Plate Setup: Add fresh PBS to the acceptor wells.
-
Assembly: Carefully place the donor plate filter onto the acceptor plate, ensuring the lipid layer is in contact with the solutions in both compartments.
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours on a stable surface, protected from light and vibration.[8]
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Also, collect a reference sample (T0) from the initial donor solution.
-
Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method. Analyze Lucifer Yellow concentration to ensure membrane integrity was maintained.
-
Calculation: The effective permeability coefficient (Pe in cm/s) is calculated using the following equation:
Pe = C x -ln(1 - [drug]acceptor / [drug]equilibrium)
Where C is a constant related to plate geometry and incubation time, and [drug]equilibrium is the concentration if the drug were equally distributed in both wells.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active efflux.
Objective: To determine the apparent permeability coefficients (Papp) in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions and calculate the efflux ratio.
Materials:
-
Caco-2 cells.
-
Transwell® plate inserts (e.g., 24-well).
-
Cell culture medium (e.g., DMEM with FBS, NEAA).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Test PROTACs (10 µM in HBSS).
-
LC-MS/MS system.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.
-
Assay Setup (A->B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the PROTAC solution to the apical (upper) compartment.
-
Add fresh HBSS to the basolateral (lower) compartment.
-
-
Assay Setup (B->A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the PROTAC solution to the basolateral compartment.
-
Add fresh HBSS to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 90-120 minutes.[16]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments for all wells.
-
Quantification: Analyze PROTAC concentrations using LC-MS/MS.
-
Calculation:
-
Calculate Papp (A->B) and Papp (B->A) using the formula:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B) .
-
Note on Assay Optimization: For poorly soluble PROTACs, low recovery can be an issue. Adding a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to the basolateral compartment can improve recovery by reducing non-specific binding, but care must be taken in data interpretation.[16]
Summary of Optimization Strategies
The following table summarizes key physicochemical parameters and the strategies to modulate them to enhance permeability.
| Parameter | Common Issue in PROTACs | Optimization Strategy | Rationale & Key Insights |
| Molecular Weight (MW) | High (>800 Da), leading to poor passive diffusion.[5] | Use smaller, more efficient POI and E3 ligands. | While difficult, reducing size is a direct way to improve permeability. CRBN-based PROTACs are often smaller than VHL-based ones.[13] |
| Polar Surface Area (PSA) | High, due to multiple H-bond donors/acceptors.[7] | Promote intramolecular hydrogen bonds (IMHB); mask polar groups. | IMHB allows the molecule to adopt a less polar 3D conformation in nonpolar environments, aiding membrane transit.[10][12][13] |
| Hydrogen Bond Donors (HBDs) | High count, especially from amide linkers, increases polarity.[5] | Replace amide bonds with esters or other non-HBD linkers. | Each removed HBD can significantly improve permeability. The amide-to-ester swap is a validated and effective strategy.[1][5] |
| Linker Flexibility | High number of rotatable bonds can be detrimental.[1] | Introduce rigid elements (e.g., piperazine, phenyl rings).[1][11] | Rigid linkers can pre-organize the PROTAC into a conformation favorable for cell entry and ternary complex formation. |
| Efflux Transporter Affinity | High affinity for transporters like P-gp leads to active efflux.[6][15] | Modify linker and E3 ligase ligand structure. | Subtle structural changes can disrupt recognition by the transporter, reducing the efflux ratio and increasing intracellular concentration.[9] |
| Solubility | Poor aqueous solubility can limit absorption and cause issues in assays.[3][7] | Insert basic nitrogen into linkers; explore formulation strategies.[11] | Improving solubility ensures the compound can be absorbed and reach the cell membrane. Solubility in biorelevant fluids (FeSSIF) can be higher.[3][13] |
References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2018). ACS Medicinal Chemistry Letters. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers in Chemistry. [Link]
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (2023). Angewandte Chemie International Edition. [Link]
-
The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells. (2022). Science Signaling. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry. [Link]
-
Cellular parameters shaping pathways of targeted protein degradation. (2024). Biochemical Society Transactions. [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Journal of Medicinal Chemistry. [Link]
-
(PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. (2023). ResearchGate. [Link]
-
PROTAC-attractive site as a new target for suppressing P-glycoprotein activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). Pharmaceutics. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). ACS Medicinal Chemistry Letters. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]
-
Kinetic modelling of the P-glycoprotein mediated efflux with a large-scale matched molecular pair analysis. (2023). European Journal of Medicinal Chemistry. [Link]
-
Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. (2022). Future Medicinal Chemistry. [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Kinetic modelling of the P-glycoprotein mediated efflux with a large-scale matched molecular pair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
Reducing off-target effects of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one based PROTACs
Welcome to the technical support center for researchers developing Proteolysis-Targeting Chimeras (PROTACs) based on the 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one (pomalidomide) scaffold. This guide is designed to provide in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of PROTAC development and minimize off-target effects.
Understanding the Challenge: The Double-Edged Sword of Pomalidomide-Based PROTACs
Pomalidomide is a widely utilized E3 ligase binder that recruits Cereblon (CRBN) to the target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1] While effective, this scaffold carries an inherent risk of off-target effects. The pomalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates, most notably zinc-finger (ZF) transcription factors like IKZF1 and IKZF3.[1][2] This can lead to unintended biological consequences and potential toxicity, complicating the therapeutic development of these PROTACs.[3][4]
This guide will equip you with the knowledge and practical tools to identify, understand, and mitigate these off-target effects, ultimately leading to the development of more selective and potent protein degraders.
Core Principles of Off-Target Effects in Pomalidomide-Based PROTACs
Off-target effects in pomalidomide-based PROTACs can arise from several sources. Understanding these is the first step toward rational design and troubleshooting.
-
Neosubstrate Degradation: The primary cause of off-target effects is the inherent ability of the pomalidomide moiety to recruit CRBN to its native substrates, independent of the PROTAC's target-binding ligand.[2]
-
Off-Target Ternary Complex Formation: The PROTAC molecule can form a ternary complex with CRBN and an unintended protein that has some affinity for the target-binding part of the PROTAC, leading to its degradation.
-
Binary Complex Sequestration (The "Hook Effect"): At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN).[2] This not only reduces the efficiency of on-target degradation but can also lead to off-target effects by sequestering the E3 ligase.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the development and characterization of pomalidomide-based PROTACs in a question-and-answer format.
Q1: My pomalidomide-based PROTAC is degrading my target protein, but I'm also seeing degradation of known CRBN neosubstrates like IKZF1. How can I reduce this off-target activity?
A1: This is a common challenge. Here’s a systematic approach to address it:
-
Medicinal Chemistry Approach: Modify the Pomalidomide Scaffold. Research has shown that substitutions on the phthalimide ring of pomalidomide can significantly reduce the degradation of neosubstrates.[3][4] Specifically, modifications at the C5 position have been shown to disrupt the binding interface required for neosubstrate recognition without abolishing CRBN binding.[3][4] Consider synthesizing analogs with different substituents at the C5 position.
-
Linker Optimization. The linker connecting the pomalidomide moiety to your target binder plays a crucial role in the geometry of the ternary complex.[5] Systematically varying the linker length, composition, and attachment point on both the pomalidomide and target-binding ligand can alter the presentation of the pomalidomide moiety to CRBN, potentially disfavoring neosubstrate binding.
-
Lowering PROTAC Concentration. Since neosubstrate degradation is a direct effect of the pomalidomide moiety, using the lowest effective concentration of your PROTAC that still achieves robust on-target degradation can minimize this off-target effect.
A2: Unbiased proteomics is a powerful tool for identifying off-target effects. Here's how to proceed:
-
Validate the Hits: First, confirm the proteomics hits using an orthogonal method, such as Western blotting, with specific antibodies for the identified off-target proteins.
-
Assess Ternary Complex Formation: Investigate whether your PROTAC can form a ternary complex with the off-target protein and CRBN. This can be done using biophysical techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).[6]
-
Structure-Activity Relationship (SAR) Studies: If the off-target protein has a known structure, computational modeling can help you understand how your PROTAC might be binding to it. This can guide the redesign of your target-binding ligand to improve selectivity.
-
Develop a Counterscreen: Once an off-target is validated, you can develop a specific cellular assay to screen against it as you optimize your lead PROTAC series.
Q3: My PROTAC shows good degradation at low concentrations, but the effect diminishes as I increase the concentration. What is happening?
A3: You are likely observing the "hook effect."[2] This phenomenon occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (PROTAC-Target and PROTAC-CRBN), which prevents the formation of the productive ternary complex required for degradation.[2]
-
Mitigation Strategy: The primary way to mitigate the hook effect is to perform a full dose-response curve to identify the optimal concentration range for degradation.[2] This will reveal the characteristic bell-shaped curve of the hook effect and allow you to work within the concentration window that favors ternary complex formation.
Q4: My PROTAC isn't showing any degradation of my target protein. What should I check?
A4: A lack of degradation can stem from several factors. Here's a troubleshooting checklist:
-
Confirm Target Engagement: First, ensure your PROTAC is entering the cells and binding to your target protein. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7]
-
Verify CRBN Engagement: Similarly, confirm that the pomalidomide portion of your PROTAC is binding to CRBN in the cellular context.
-
Assess Ternary Complex Formation: Even if your PROTAC binds to both the target and CRBN, it may not be able to form a stable ternary complex. Use biophysical assays like SPR, BLI, or ITC to assess ternary complex formation in vitro.[6] Cellular assays like the NanoBRET™ Ternary Complex Formation Assay can provide in-cell evidence.[8][9]
-
Check for Proteasome-Mediated Degradation: To confirm that the degradation pathway is indeed via the proteasome, co-treat your cells with your PROTAC and a proteasome inhibitor like MG132. If your PROTAC is working as intended, the degradation of your target protein should be rescued in the presence of the inhibitor.[10]
-
Evaluate Cell Permeability: PROTACs are often large molecules with poor physicochemical properties that can limit their ability to cross the cell membrane. Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments to characterize your pomalidomide-based PROTACs.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target protein engagement by the PROTAC in a cellular environment.[7]
Materials:
-
Cells expressing the target protein
-
Your PROTAC compound and vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Western blot apparatus and reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with your PROTAC at the desired concentrations or with a vehicle control for 1-4 hours.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend the cell pellet in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting. A positive target engagement will result in a thermal stabilization of the target protein, meaning more of it will remain in the soluble fraction at higher temperatures in the presence of the PROTAC compared to the vehicle control.
Protocol 2: Global Proteomics for Selectivity Profiling
This protocol provides a general workflow for using mass spectrometry-based proteomics to assess the selectivity of your PROTAC.
Materials:
-
Cells of interest
-
Your PROTAC compound and vehicle control
-
Lysis buffer (e.g., 8M urea in 100mM Tris-HCl, pH 8.5)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell Treatment and Lysis: Treat cells with your PROTAC or vehicle control for a specified time (e.g., 24 hours). Lyse the cells in a urea-based lysis buffer.
-
Protein Digestion: Quantify the protein concentration. Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated (degraded).
Protocol 3: In Vitro Ternary Complex Formation Assay using SPR
This protocol outlines the use of Surface Plasmon Resonance (SPR) to study the formation and stability of the Target-PROTAC-CRBN ternary complex.[6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein and CRBN-DDB1 complex
-
Your PROTAC compound
-
Amine coupling reagents (EDC, NHS)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize either the target protein or the CRBN-DDB1 complex onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis: First, determine the binding kinetics of the PROTAC to the immobilized protein and to the protein in solution separately.
-
Ternary Complex Formation: Inject the PROTAC over the immobilized protein surface to form the binary complex. Then, inject the third component (the other protein) at various concentrations over this surface. An increase in the SPR signal upon the second injection indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of the ternary complex formation. This can also reveal cooperativity in binding.
Visualizing Key Concepts and Workflows
Diagram 1: Mechanism of Action and Off-Target Effects of Pomalidomide-Based PROTACs
Caption: A logical workflow for troubleshooting a PROTAC that fails to degrade its target.
Summary of Key Assays for PROTAC Characterization
| Assay | Purpose | Principle | Key Information Gained |
| Western Blot | Validate protein degradation | Antibody-based detection of protein levels | Confirmation and quantification of on- and off-target degradation. [8] |
| Global Proteomics (MS) | Unbiased selectivity profiling | Mass spectrometry-based identification and quantification of the proteome | Identification of all proteins degraded by the PROTAC. [10] |
| CETSA | Confirm cellular target engagement | Ligand binding stabilizes protein against thermal denaturation | In-cell confirmation that the PROTAC binds to its intended target. [7] |
| SPR / BLI | Analyze ternary complex formation | Real-time measurement of binding events on a sensor surface | Kinetics (on/off rates), affinity, and cooperativity of ternary complex formation. [6] |
| ITC | Thermodynamics of binding | Measures heat changes upon binding | Binding affinity, stoichiometry, and thermodynamic parameters of binary and ternary interactions. [6] |
| NanoBRET™ Ternary Complex Assay | In-cell ternary complex formation | Bioluminescence resonance energy transfer between tagged target and E3 ligase | Real-time measurement of ternary complex formation in living cells. [8][9] |
References
-
Liu, J., et al. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, T., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology. Available at: [Link]
-
Wang, M., et al. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen. Available at: [Link]
-
Choudhary, A., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. Available at: [Link]
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening. Available at: [Link]
-
Scott, B., et al. (2020). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Wang, M., et al. (2025). PROTACs improve selectivity for targeted proteins. ResearchGate. Available at: [Link]
-
Broad Institute. (2023). Proteolysis-targeting chimeras with reduced off-targets. Available at: [Link]
-
European Federation for Medicinal Chemistry. (2024). Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. Available at: [Link]
-
Roy, M.J., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. PubMed Central. Available at: [Link]
-
Choudhary, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PubMed Central. Available at: [Link]
-
Li, X., et al. (2022). Quantitative Measurement of PROTAC Intracellular Accumulation. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PubMed Central. Available at: [Link]
-
Abdel-Magid, A.F., et al. (2023). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. Available at: [Link]
-
Diva-Portal.org. (2022). Development of biophysical assays for studies of PROTACs. Available at: [Link]
-
ResearchGate. (2022). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2, 3-dioxygenase 1. Available at: [Link]
-
National Institutes of Health. (2024). Methods to accelerate PROTAC drug discovery. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Current strategies for improving limitations of proteolysis targeting chimeras. Journal of Biomedical Science. Available at: [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Available at: [Link]
-
Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Available at: [Link]
-
Tran, N.L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. Available at: [Link]
-
Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Available at: [Link]
-
Journal of Medicinal Chemistry. (2022). Selectivity through Targeted Protein Degradation (TPD). Available at: [Link]
-
University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Available at: [Link]
-
ResearchGate. (2021). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. Available at: [Link]
-
ResearchGate. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Available at: [Link]
-
The Chemical Probes Portal. PROTACs Criteria. Available at: [Link]
-
Cyprotex. (2020). Understanding the Off-Target Effects of PROTACs. Available at: [Link]
-
National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Available at: [Link]
-
National Institutes of Health. (2024). Bumped pomalidomide-based PROTACs. Available at: [Link]
-
MDPI. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. Available at: [Link]
-
Profacgen. Ternary complex formation. Available at: [Link]
-
eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available at: [Link]
-
ACS Omega. (2022). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. Available at: [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 5. scienceopen.com [scienceopen.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Ternary Complex Formation [promega.com]
- 10. youtube.com [youtube.com]
Improving the stability of PROTACs containing 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on a critical challenge: the stability of PROTACs that utilize 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one and its related analogs as E3 ligase recruiters for Cereblon (CRBN).
The pomalidomide-derived warhead is a cornerstone of modern PROTAC design, offering potent recruitment of the CRBN E3 ligase.[1] However, the inherent chemical liabilities of this moiety, particularly its susceptibility to hydrolysis and metabolism, can compromise experimental results and hinder clinical translation.[1] This guide is structured to help you diagnose stability issues, implement effective solutions, and design more robust next-generation degraders.
Section 1: Understanding the Instability - FAQs
This section addresses the fundamental chemical reasons behind the instability of pomalidomide-based PROTACs.
Q1: What are the primary degradation pathways for PROTACs containing the this compound warhead?
A: The primary non-metabolic degradation pathway is hydrolysis . The isoindolinone core, which is a derivative of the phthalimide group found in thalidomide and pomalidomide, contains amide bonds that are susceptible to cleavage in aqueous environments. The most significant liability is the hydrolysis of the glutarimide ring, which opens to form inactive metabolites. This process can occur under physiological pH and is a key concern for in vitro assays and in vivo applications.[1]
Metabolically, these PROTACs are susceptible to enzymatic degradation. Common metabolic "soft spots" include the linker and the warhead itself. Cytochrome P450 (CYP) enzymes can hydroxylate aliphatic or aromatic portions of the molecule, while esterases and amidases can cleave corresponding functional groups within the linker.[2]
Caption: Primary hydrolytic degradation of the pomalidomide-based warhead.
Q2: How does the linker attachment point on the isoindolinone warhead affect its stability?
A: The position where the linker is attached to the pomalidomide-like scaffold significantly influences hydrolytic stability. Studies have shown that modifying the phthalimide ring, which is analogous to the isoindolinone core, at different positions alters the electronic properties and steric environment of the amide bonds.[1] For instance, attaching a linker via the C4 or C5 position of the phthalimide ring can lead to different stability profiles. While a definitive rule is hard to establish without empirical data for each specific PROTAC, it is a critical parameter to optimize during lead development.[1]
Q3: What are the most common metabolic "soft spots" in these types of PROTACs?
A: Metabolic instability is often localized at the linker or the points where it connects to the warhead and the target-binding ligand. Common metabolic reactions include:
-
N-dealkylation and O-dealkylation: Particularly for PROTACs with polyethylene glycol (PEG) or alkyl ether linkers.[2]
-
Amide hydrolysis: If the linker contains amide bonds, they can be cleaved by cellular amidases.[2]
-
Oxidation: Aliphatic chains and electron-rich aromatic rings in the linker or ligands are susceptible to oxidation by CYP enzymes.
Identifying these spots typically requires metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This section provides a practical, question-and-answer guide to address common experimental problems related to PROTAC instability.
Problem: My PROTAC rapidly disappears in aqueous buffer (e.g., PBS) during my biochemical assays.
-
Plausible Cause: High hydrolytic instability of the E3 ligase warhead.
-
Troubleshooting & Solutions:
-
Confirm Instability: First, analytically confirm the degradation. Run a time-course experiment where the PROTAC is incubated in your assay buffer at the relevant temperature. Analyze samples at t=0 and subsequent time points by HPLC or LC-MS to quantify the disappearance of the parent compound.
-
Optimize Buffer pH: Hydrolysis rates can be pH-dependent. If your experiment allows, test a narrow range of pH values (e.g., 6.5-7.5) to find a condition that minimizes degradation while maintaining protein activity.
-
Structural Modification: The most robust solution is chemical modification. Consider synthesizing analogs where the hydrolytically labile amide bonds are replaced or sterically shielded. For example, converting a thalidomide-based warhead to a lenalidomide-based one (removing a carbonyl group) has been shown to improve stability.[1]
-
Storage Conditions: Always prepare fresh solutions of your PROTAC for experiments. Store stock solutions in an anhydrous solvent like DMSO at -80°C and minimize freeze-thaw cycles.
-
Problem: My PROTAC shows promising activity in biochemical assays but has low stability in cell culture medium or plasma.
-
Plausible Cause: This points towards enzymatic degradation by esterases or amidases present in the serum-containing medium or plasma, in addition to background hydrolysis.
-
Troubleshooting & Solutions:
-
Isolate the Cause: Perform stability assays in parallel using: (a) PBS, (b) serum-free media, and (c) media supplemented with 10% fetal bovine serum (FBS). Comparing the degradation rates will help distinguish between hydrolytic and enzymatic instability.
-
Linker Modification: The linker is a primary suspect. Replace metabolically weak functional groups. For example, if you have an ester in your linker, synthesize an analog with a more stable amide bond, or vice-versa, depending on the specific enzymatic environment.[3] Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can also improve metabolic stability and cell permeability.[4][5]
-
Prodrug Strategies: While more complex, a prodrug approach can temporarily mask labile functional groups, improving stability in circulation. However, this may increase molecular weight and add complexity to the molecule's activation.[6]
-
Problem: My PROTAC has a very short half-life (<10 minutes) in a liver microsome stability assay.
-
Plausible Cause: Rapid metabolism by cytochrome P450 (CYP) enzymes, indicating a high first-pass metabolism liability in vivo.[4]
-
Troubleshooting & Solutions:
-
Identify Metabolic Hotspots: The first step is to perform a metabolite identification study to pinpoint which part of the molecule is being modified. This is typically done using high-resolution LC-MS/MS.
-
Block Metabolism: Once a hotspot is identified, you can employ strategies to block metabolism. A common and effective technique is "metabolic shunting," where you substitute hydrogens at the site of oxidation with deuterium or fluorine. This C-H to C-D or C-F bond is stronger and harder for CYP enzymes to break, often leading to a significant increase in metabolic stability.
-
Linker Rigidification: Introducing rigid structural elements like cyclopropyl groups or phenyl rings into the linker can constrain its conformation, making it a poorer substrate for metabolic enzymes.[5]
-
Caption: A decision-making workflow for troubleshooting PROTAC instability.
Section 3: Protocols for Stability Assessment
Accurate assessment of stability is crucial. Below are abbreviated protocols for foundational stability assays.
Protocol 1: Hydrolytic Stability Assessment by HPLC
-
Preparation: Prepare a 1 mM stock solution of the PROTAC in anhydrous DMSO. Prepare the test buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Incubation: Dilute the PROTAC stock solution into the pre-warmed test buffer (37°C) to a final concentration of 10 µM.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any salts. Analyze the supernatant by reverse-phase HPLC with UV detection.
-
Calculation: Determine the percentage of the PROTAC remaining at each time point by comparing its peak area to the t=0 sample, normalized to the internal standard. Calculate the half-life (t½).
Protocol 2: Liver Microsomal Stability Assay
-
Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the PROTAC (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL). Include control wells without NADPH to check for non-CYP-mediated degradation.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life.
Section 4: Advanced Strategies for Stability Enhancement
For challenging projects, systematic modifications are necessary. The following table summarizes key strategies and their expected impact.
| Strategy ID | Modification Strategy | Rationale | Expected Outcome | Key Reference |
| LS-01 | Linker Rigidification | Replace a flexible PEG linker with a more rigid piperazine or phenyl-based linker. | Constrains conformational flexibility, reducing susceptibility to enzymatic degradation and potentially improving cell permeability. | [4],[5] |
| LS-02 | Metabolic Blocking | Introduce deuterium or fluorine at known metabolic hotspots on the linker or ligands. | Increases the activation energy for C-H bond cleavage by CYP enzymes, slowing metabolism. | [6] |
| WM-01 | Warhead Isostere | Replace a carbonyl group on the glutarimide ring with a non-hydrolyzable group. | Removes the primary site of hydrolysis, dramatically increasing stability in aqueous media. | [1] |
| WM-02 | Steric Shielding | Introduce a bulky group (e.g., methyl) near the labile amide bonds of the warhead. | Hinders the approach of water or enzymes to the site of degradation. | N/A |
| FS-01 | Formulation | Encapsulate the PROTAC in a lipid nanoparticle (LNP) or self-nanoemulsifying drug delivery system (SNEDDS). | Protects the PROTAC from degradation in circulation and can improve solubility and bioavailability. | [7],[8] |
References
-
Qin, C., Hu, Y. & Zhou, B. (2020). Degradation of proteins by PROTACs and other strategies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Steinebach, C., Lindner, S., Udeshi, N. D., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scott, J. S., Wright, J., Bahl, A., et al. (2024). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. Available at: [Link]
-
Syahputra, E. W., Cho, H., Park, H. J., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics. Available at: [Link]
-
WuXi AppTec Content Team. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Available at: [Link]
-
Hanzl, A., Cascorbi, I., Schafer, M., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. Available at: [Link]
-
Syahputra, E. W., Cho, H., Park, H. J., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. ResearchGate. Available at: [Link]
-
Yoshida, M., Hanzawa, H., Murakami, T., et al. (2024). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. Available at: [Link]
-
Charan, C., Ishida, K., Al-Jomah, N., et al. (2024). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy. Available at: [Link]
-
Mares, A., van den Broek, N. J. F., Mulder, R., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]
-
NanoTemper Technologies. (2021). Improve your protein degrader design with new ways to discover E3 ligase ligands. YouTube. Available at: [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Available at: [Link]
-
Zorba, A., Ciavarri, J., T. D. C., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link]
-
The Unraveling. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. Available at: [Link]
-
Hu, M., Zuo, S., Li, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry. Available at: [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Zhang, Q., Tong, B., Li, J., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry. Available at: [Link]
-
Maple, H. J., Clayton, J., Certainly, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Comparative Guide: Pomalidomide vs. Simplified Isoindolinone Analogs as Cereblon Ligands in PROTACs
For drug development professionals and researchers in the field of targeted protein degradation, the choice of E3 ligase ligand is a critical design parameter that dictates the efficacy, selectivity, and potential liabilities of a Proteolysis Targeting Chimera (PROTAC). Pomalidomide has become a workhorse ligand for recruiting the Cereblon (CRBN) E3 ligase due to its high affinity and proven utility. However, its inherent activity as a molecular glue gives rise to a distinct off-target profile. This guide provides an in-depth comparison between the well-established pomalidomide and a structurally simplified analog, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, to illuminate the principles of CRBN engagement and inform rational PROTAC design.
The PROTAC Mechanism and the Central Role of Cereblon (CRBN)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of a target protein of interest (POI).[1] A PROTAC consists of three key components: a "warhead" that binds the POI, an E3 ligase ligand, and a chemical linker that connects the two.[2] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can dissociate and continue its catalytic cycle.[1]
Among the hundreds of E3 ligases in human cells, Cereblon (CRBN), which acts as a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized in PROTAC development.[3][4] Its recruitment is mediated by a class of small molecules known as immunomodulatory imide drugs (IMiDs), the most prominent of which are thalidomide, lenalidomide, and pomalidomide.[5]
Profiling the E3 Ligase Ligands: A Structural Perspective
The efficacy of a CRBN-recruiting PROTAC is fundamentally dependent on the structural features of its E3 ligase ligand. The comparison between pomalidomide and its simplified isoindolinone core reveals the critical motifs required for biological activity.
Pomalidomide: The Archetypal CRBN Ligand
Pomalidomide is a potent derivative of thalidomide that binds robustly to CRBN.[6] Its structure consists of two key moieties: a phthalimide ring and a glutarimide ring .
-
Mechanism of CRBN Binding: Structural studies have unequivocally shown that the glutarimide ring is essential for CRBN binding .[7][8] It inserts into a conserved binding pocket on CRBN, where it is stabilized by hydrogen bonds and hydrophobic interactions with three key tryptophan residues.[8] The phthalimide ring remains more solvent-exposed, providing a convenient attachment point for the linker used in PROTAC synthesis.[9] The amino group on the phthalimide ring of pomalidomide can form additional interactions that stabilize the recruitment of certain "neosubstrates".
-
Advantages in PROTACs:
-
High Affinity: Pomalidomide exhibits strong and well-characterized binding to CRBN, ensuring efficient recruitment of the E3 ligase.[9]
-
Proven Efficacy: It has been successfully incorporated into numerous potent PROTACs that are effective both in vitro and in vivo, including several that have advanced to clinical trials.[1][10][11]
-
-
Disadvantages and Liabilities:
-
Off-Target Effects: Pomalidomide's primary liability is its intrinsic activity as a "molecular glue." By binding to CRBN, it alters the ligase's substrate specificity, inducing the degradation of endogenous proteins known as neosubstrates.[12] These include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and a range of zinc-finger (ZF) proteins.[12][13][14] This off-target degradation can lead to unintended biological consequences and potential toxicities, complicating the therapeutic development of pomalidomide-based PROTACs.[15][16]
-
This compound: An Incomplete Ligand
This molecule represents a significant simplification of the pomalidomide scaffold. It retains an isoindolinone core, which is structurally related to the phthalimide ring, but critically, it lacks the glutarimide ring .
-
Predicted CRBN Binding: Based on extensive structure-activity relationship (SAR) studies of IMiDs, the glutarimide moiety is indispensable for productive engagement with the CRBN binding pocket.[8][17] Therefore, this compound, by itself, is not expected to be a functional CRBN ligand. It represents a synthetic precursor or a fragment of a complete ligand rather than a viable E3 ligase recruiter for PROTACs.
-
Potential Utility: While not a direct CRBN binder, this and similar isoindolinone cores serve as foundational scaffolds in medicinal chemistry. They are often the starting point for the synthesis of more complex molecules, where the essential glutarimide or a functional bioisostere would be appended to create a complete, active ligand.[18][19]
Comparative Analysis: Functionality vs. Inertness
A direct comparison of performance metrics is not feasible as one molecule is a potent ligand while the other is a structurally incomplete and likely inactive fragment. The following table contrasts them based on established principles of CRBN biology.
| Feature | Pomalidomide | This compound | Rationale & Causality |
| Chemical Structure | Contains both phthalimide and glutarimide rings. | Contains an isoindolinone core; lacks the glutarimide ring . | The glutarimide ring is the key pharmacophore for CRBN binding.[8] |
| CRBN Binding Affinity | High (Sub-micromolar range) | Predicted to be negligible or non-existent. | Binding is driven by the insertion of the glutarimide ring into a conserved pocket on CRBN.[8] |
| PROTAC Utility | Widely used and highly effective CRBN recruiter.[10][11] | Unsuitable as a CRBN-recruiting ligand in its current form. | Cannot form the necessary ternary complex to induce protein degradation. |
| Off-Target Profile | Induces degradation of neosubstrates (IKZF1/3, ZFs).[12][13] | Inactive, therefore no CRBN-mediated off-target effects. | Off-target activity is a direct consequence of altering CRBN's substrate specificity upon binding. |
| Synthetic Role | Final E3 ligase ligand incorporated into PROTACs.[19] | A potential synthetic intermediate or building block. | Represents a fragment that requires further chemical elaboration to become a functional ligand. |
Experimental Protocols for Evaluating CRBN Ligand Performance
For researchers developing novel CRBN ligands, a series of validated experiments are essential to characterize their binding and degradation activity.
Protocol: Ternary Complex Formation Assay in Live Cells (NanoBRET™)
Rationale: The formation of a stable ternary complex (POI-PROTAC-CRBN) is the first and most critical step in the degradation pathway.[20] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time, quantitative measurement of this complex formation inside living cells, providing crucial mechanistic insight into a PROTAC's efficacy.[21][22]
Detailed Steps:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the target POI fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor).[22]
-
Plating and Labeling: Seed the transfected cells into a 96-well assay plate. Allow cells to attach, then add the fluorescent HaloTag® NanoBRET® 618 Ligand, which covalently binds to the HaloTag®-CRBN fusion, creating the energy acceptor.[23]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition & Incubation: Add the Nano-Glo® Vivazine Substrate to the wells. This is the substrate for the NanoLuc® enzyme. Incubate to allow for ternary complex formation.[23]
-
Measurement: Use a plate reader equipped for BRET measurements to simultaneously quantify the emission signal from the NanoLuc® donor (~460 nm) and the HaloTag® acceptor (>600 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive BRET signal indicates that the donor and acceptor are in close proximity (<10 nm), confirming ternary complex formation. Plotting the BRET ratio against PROTAC concentration often yields a characteristic "hook effect" curve.
Protocol: Target Protein Degradation Assay (Western Blot for DC₅₀/Dₘₐₓ)
Rationale: The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein. Western blotting is the gold-standard method to directly visualize and quantify this degradation. This experiment determines two key performance metrics: DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[24]
Detailed Steps:
-
Cell Treatment: Plate the relevant cell line and allow adherence. Treat cells with a range of PROTAC concentrations (typically from low pM to high µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.[25]
-
Lysis and Quantification: Harvest the cells, lyse them to release cellular proteins, and quantify the total protein concentration of each sample using a method like the BCA assay.[26]
-
SDS-PAGE: Normalize all samples to the same protein concentration and load equal amounts into the wells of an SDS-polyacrylamide gel to separate proteins by molecular weight.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., β-actin, GAPDH) whose levels should not change with treatment. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[26]
-
Detection and Densitometry: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager. Use software (e.g., ImageJ) to measure the band intensity for the POI and the loading control in each lane.[25]
-
Calculation: For each lane, normalize the POI band intensity to its corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control (set to 100%). Plot this percentage against the logarithm of the PROTAC concentration and fit the data to a nonlinear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[25]
Conclusion and Strategic Recommendations
The comparison between pomalidomide and this compound serves as a critical lesson in the structure-based design of PROTACs.
-
Pomalidomide remains a powerful and effective tool for researchers who require a high-affinity, validated CRBN ligand. Its primary drawback is the well-documented off-target degradation of neosubstrates, which must be carefully evaluated in any therapeutic program.[13]
-
This compound is not a functional CRBN ligand. Its structure lacks the essential glutarimide moiety required for binding.[8] Therefore, it cannot be used to construct a CRBN-recruiting PROTAC.
For researchers in the field, this analysis underscores a fundamental principle: successful PROTAC design hinges on a deep understanding of the specific molecular interactions between the E3 ligase and its recruiting ligand. While the search for novel CRBN ligands with improved off-target profiles is an active and vital area of research, this effort must be guided by the established structural requirements for Cereblon engagement.[12][27] Any new ligand must, at a minimum, contain a moiety that can functionally replicate the role of the glutarimide ring in binding to the CRBN pocket.
References
-
Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available at: [Link]
-
Zhao, B., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Li, J., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Central Science. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Varghese, S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature. Available at: [Link]
-
Wang, C., et al. (2022). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kwasigroch, C.A., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biotechnology and Bioengineering. Available at: [Link]
-
Asatsuma-Okumura, T., et al. (2019). Molecular mechanisms of thalidomide and its derivatives. Experimental and Molecular Medicine. Available at: [Link]
-
Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Semantic Scholar. Available at: [Link]
-
BMG Labtech. (2026). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]
-
Bio-Techne. (2026). Targeted Protein Degradation. Bio-Techne. Available at: [Link]
-
Almodóvar-Rivera, C.M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available at: [Link]
-
Okada, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. Available at: [Link]
-
Hartmann, M.D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Chemical Biology. Available at: [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Available at: [Link]
-
Zhou, S., et al. (2015). Population Pharmacokinetics of Pomalidomide. The Journal of Clinical Pharmacology. Available at: [Link]
-
Varghese, S., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. Available at: [Link]
-
Oreate AI. (2026). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Oreate AI Blog. Available at: [Link]
-
Reaction Biology. (2026). BRD4 Ternary Complex PROTAC Assay Service. Reaction Biology. Available at: [Link]
-
Yan, J., & Zheng, Z. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. ChemMedChem. Available at: [Link]
-
Kim, D., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Adams, J., et al. (2018). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Sroka, W., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Shi, Q., & Chen, Z.J. (2017). What is the functional role of the thalidomide binding protein cereblon?. Trends in Biochemical Sciences. Available at: [Link]
-
Frontiers. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
Man, H.W., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2026). Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]
-
Yang, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Drug Discovery Today. Available at: [Link]
-
Varghese, S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature. Available at: [Link]
-
ResearchGate. (2026). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Off-target activities of PROTAC. (a) IMiDs such as thalidomide (Tha),... ResearchGate. Available at: [Link]
-
Sakamoto, K.M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 17. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 22. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Ligands: A Comparative Guide to Thalidomide and 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one as CRBN Modulators
For the Researcher, Scientist, and Drug Development Professional
In the rapidly evolving landscape of targeted protein degradation (TPD), the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a cornerstone for the development of novel therapeutics. The ability to hijack CRBN using small molecules to induce the degradation of disease-causing proteins has opened up new avenues for treating a myriad of disorders, from cancer to neurodegenerative diseases. This guide provides an in-depth comparison of two CRBN ligands: the well-established and clinically significant thalidomide, and the less-characterized 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one.
Through a detailed examination of their mechanisms, binding interactions, and functional consequences, we aim to provide researchers with the critical insights necessary to navigate the selection and application of these molecules in their TPD strategies.
The Central Player: Cereblon (CRBN) and the CRL4 E3 Ubiquitin Ligase Complex
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. In its native state, CRL4^CRBN^ ubiquitinates a range of endogenous substrates, marking them for destruction by the proteasome.
The therapeutic potential of CRBN was unveiled through studies of thalidomide, which was found to modulate the substrate specificity of the CRL4^CRBN^ complex. By binding to CRBN, thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) create a new binding surface that recruits "neosubstrates"—proteins not normally targeted by CRBN—for ubiquitination and subsequent degradation.[2] This "molecular glue" mechanism forms the basis of their therapeutic efficacy and has inspired the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that link a target protein to an E3 ligase to induce its degradation.[3]
Diagram: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Caption: Schematic of the CRL4^CRBN^ E3 ubiquitin ligase complex.
The Archetype: Thalidomide as a CRBN Ligand
Thalidomide, a molecule with a checkered past, has been repurposed as a powerful therapeutic, primarily for the treatment of multiple myeloma.[4] Its mechanism of action is intricately linked to its ability to bind to CRBN and induce the degradation of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2]
Mechanism of Action and Binding Profile
Thalidomide binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN. This binding event alters the conformation of the substrate-binding surface, creating a favorable interface for the recruitment of neosubstrates.
| Parameter | Thalidomide | References |
| Binding Affinity (Kd) | ~250 nM | [1] |
| Key Neosubstrates | Ikaros (IKZF1), Aiolos (IKZF3) | [2] |
Experimental Protocol: In Vitro CRBN Binding Assay (Fluorescence Polarization)
This protocol outlines a common method to determine the binding affinity of a ligand to CRBN.
Objective: To quantify the binding affinity (Kd) of a test compound to the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled tracer ligand (e.g., fluorescein-labeled thalidomide)
-
Test compound (e.g., thalidomide or this compound)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well of the microplate.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and no CRBN-DDB1 complex (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence polarization values against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the Kd value from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
Causality Behind Experimental Choices:
-
Fluorescence Polarization (FP): This technique is highly sensitive to changes in the molecular size of the fluorescent tracer. When the small tracer binds to the large CRBN-DDB1 complex, its rotation slows, leading to an increase in polarization. A competing ligand will displace the tracer, causing a decrease in polarization.
-
CRBN-DDB1 Complex: Using the complex rather than CRBN alone can provide a more physiologically relevant binding assessment, as DDB1 is the natural binding partner of CRBN in the cell.
The Challenger: this compound
While thalidomide has paved the way for CRBN-based therapies, the quest for novel CRBN ligands with improved properties, such as enhanced binding affinity, novel neosubstrate profiles, and reduced off-target effects, is a major focus of current research.[5][6] this compound represents a structural departure from the classic thalidomide scaffold.
Structural Comparison and Predicted Binding
| Feature | Thalidomide | This compound |
| Core Structure | Phthalimide-glutarimide | Isoindolinone |
| Key Functional Groups | Glutarimide ring, Phthalimide ring | Amino group, Gem-dimethyl group |
| Chirality | Chiral center on the glutarimide ring | Achiral |
The most significant difference lies in the absence of the glutarimide ring in this compound. The glutarimide moiety of thalidomide is crucial for its interaction with the CRBN binding pocket. However, research into novel CRBN ligands has shown that alternative scaffolds can also occupy this pocket.[7]
The isoindolinone core of this compound is a common feature in many CRBN ligands.[8] The amino group at the 6-position could potentially form hydrogen bonds with residues in the CRBN binding pocket, analogous to the amino group in lenalidomide and pomalidomide, which is known to be important for neosubstrate recruitment.[9] The gem-dimethyl group at the 3-position introduces steric bulk, which could influence the compound's orientation within the binding pocket and potentially alter its neosubstrate specificity compared to thalidomide.
Diagram: Structural Comparison
Caption: Key structural differences between the two CRBN ligands.
Potential Advantages and Research Directions
The development of novel CRBN ligands like this compound is driven by the potential to:
-
Expand the Degradable Proteome: By presenting a different surface upon binding to CRBN, this compound could recruit a new set of neosubstrates, opening up therapeutic opportunities for previously "undruggable" targets.
-
Improve Selectivity: The unique structural features may lead to more selective degradation of target proteins, potentially reducing the off-target effects associated with thalidomide and its analogs.
-
Overcome Resistance: Novel CRBN ligands could be effective in cancers that have developed resistance to existing IMiDs.
Experimental Workflow: Assessing Neosubstrate Degradation
Caption: A typical workflow to evaluate the degradation of neosubstrates.
Conclusion: A Foundation and a Frontier
Thalidomide has undeniably revolutionized our understanding of CRBN biology and has provided a powerful template for the design of protein degraders. Its well-characterized binding mode and neosubstrate profile serve as an essential benchmark for the field.
In contrast, this compound represents the frontier of CRBN ligand discovery. While direct experimental data on its CRBN-mediated activities are currently limited, its distinct structural features offer the exciting possibility of unlocking new therapeutic potential. Further investigation into its binding affinity, neosubstrate specificity, and efficacy in cellular and in vivo models is crucial to fully understand its place in the expanding arsenal of targeted protein degradation. The continuous exploration of novel scaffolds beyond the thalidomide backbone will be paramount in realizing the full therapeutic promise of modulating the CRL4^CRBN^ E3 ubiquitin ligase complex.
References
- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., ... & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- An, S., Fu, L., Li, P., & Xu, Y. (2021).
-
PubChem. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- Gendoo, D. M. A., & Attisano, L. (2019).
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Bond, M. J., Chu, L., Nalawansha, D. A., Li, K., & Crews, C. M. (2020). Targeted protein degradation by small molecules. Annual review of cancer biology, 4, 283-305.
- Chamberlain, P. P., Lopez-Girona, A., Miller, K., Carmel, G., Pagarigan, B., Chie-Leon, B., ... & Cathers, B. E. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature structural & molecular biology, 21(9), 803-809.
- Matyskiela, M. E., Lu, G., Ito, T., Pagarigan, B., Lu, C. C., Miller, K., ... & Handa, H. (2016). A novel cereblon modulator recruits GSPT1 to the CRL4 CRBN ubiquitin ligase.
- Sievers, Q. L., Petzold, G., Bunker, R. D., Renneville, A., Słabicki, M., Liddicoat, B. J., ... & Ebert, B. L. (2018). Defining the human C2H2 zinc finger proteome.
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- Mares, A., Miah, A. H., Smith, I. E., & Jones, K. (2019). The chemistry of isoindole natural products. Natural product reports, 36(8), 1075-1096.
- Geiger, T. M., Maksutova, A., & Steinebach, C. (2022). Commonly utilized thalidomide-derived CRBN ligands and possible linker attachment points. RSC medicinal chemistry, 13(10), 1184-1196.
- Petz, L., Goreshnik, I., & Lander, G. C. (2022).
- Stewart, A. K. (2014). How I treat multiple myeloma. Blood, 124(19), 2933-2939.
- Banik, S. M., Pedram, K., Wisnovsky, S., Ahn, G., Riley, N. M., & Bertozzi, C. R. (2020). Targeted protein degradation by small molecules.
- Singh, N., & Kumar, R. (2023). Chemical structures of representative CRBN modulators. CRBN, cereblon. Future Medicinal Chemistry, 15(1), 15-30.
- Woo, C. M. (2022). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. Cell Chemical Biology, 29(1), 1-3.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Molecular mechanisms of cereblon-based drugs. Pharmacology & therapeutics, 202, 132-139.
- Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2020). Targeted protein degradation by small molecules. Molecular Cancer, 19(1), 1-14.
Sources
- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lander-lab.com [lander-lab.com]
- 3. Targeted Protein Knockdown using Small Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
The Modern Researcher's Guide to CRBN E3 Ligase Ligands: A Head-to-Head Comparison for Targeted Protein Degradation
Welcome to a comprehensive, field-proven guide to Cereblon (CRBN) E3 ligase ligands, the cornerstone of many pioneering strategies in targeted protein degradation (TPD). This document moves beyond mere product descriptions to offer a head-to-head comparison of key CRBN ligands, grounded in experimental data and practical insights. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal ligand for their TPD applications, whether in developing molecular glue degraders or Proteolysis-Targeting Chimeras (PROTACs).
The Central Role of CRBN in Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the cell's natural machinery for protein disposal. Targeted protein degradation harnesses this system by using small molecules to induce proximity between an E3 ubiquitin ligase and a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.
CRBN, as the substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^), has become a central player in this field.[1] Its recruitment is primarily mediated by a class of small molecules known as immunomodulatory drugs (IMiDs®) and their derivatives. These ligands act as "molecular glues," altering CRBN's substrate specificity to recognize and mark new proteins—termed "neosubstrates"—for degradation.[2][3] This unique mechanism has paved the way for targeting proteins previously considered "undruggable."[4]
Mechanism of Action: The Ternary Complex
The efficacy of a CRBN ligand is fundamentally tied to its ability to promote the formation of a stable ternary complex, consisting of the CRBN E3 ligase, the ligand itself, and the neosubstrate. This induced proximity is the critical first step in the degradation cascade.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Head-to-Head Comparison: The Classic IMiD® Ligands
Thalidomide, and its more potent analogs lenalidomide and pomalidomide, are the foundational CRBN ligands. While structurally similar, they exhibit distinct profiles in binding affinity, neosubstrate degradation potency, and selectivity.[5]
Binding Affinity to CRBN
The initial interaction between the ligand and CRBN is a prerequisite for neosubstrate recruitment. While all three classic IMiDs bind to the same tri-tryptophan cage within CRBN, their affinities vary.[6] Generally, pomalidomide displays the highest affinity, followed by lenalidomide and then thalidomide.
| Ligand | CRBN Binding Affinity (Kd or IC50, μM) | Source |
| Thalidomide | ~1.38 | [7][8] |
| Lenalidomide | ~0.286 | [7][8] |
| Pomalidomide | ~0.264 | [9] |
| Reference | ||
| CC-885 | ~0.018 | [7][8] |
Note: Binding affinity values can vary based on the assay format (e.g., SPR, FP). The values presented are for comparative purposes.
Causality: The higher binding affinity of pomalidomide and lenalidomide is attributed to an additional amino group on the phthalimide ring, which can form stabilizing hydrogen bonds. This enhanced affinity contributes to more efficient ternary complex formation at lower concentrations.
Neosubstrate Degradation Potency (DC₅₀ & Dₘₐₓ)
The ultimate measure of a CRBN ligand's performance is its ability to induce the degradation of specific neosubstrates. The most well-characterized therapeutic neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Casein Kinase 1α (CK1α), and the translation termination factor GSPT1.[2][10]
The potency of degradation is quantified by two key parameters:
-
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with the compound.
| Ligand | Target Neosubstrate | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line / Context | Source |
| Pomalidomide | IKZF1 | 8.7 | >95 | MM-1S | [9] |
| GSPT1 | >10,000 | <20 | MV4-11 (24h) | [7] | |
| Lenalidomide | IKZF1 | ~30 - 100 | >80 | Multiple Myeloma cells | [10] |
| CK1α | Active | - | 5q-MDS context | [5] | |
| GSPT1 | Inactive | - | - | [5] | |
| Thalidomide | IKZF1 | Low μM | - | - | [7] |
| GSPT1 | Inactive | - | - | [7] |
Key Insights:
-
Potency Hierarchy: Pomalidomide is generally the most potent degrader of IKZF1/3, followed by lenalidomide.[9]
-
Neosubstrate Selectivity: A critical distinction is that only lenalidomide effectively degrades CK1α , which is central to its efficacy in myelodysplastic syndromes with a 5q deletion (5q-MDS).[5] Conversely, neither of the classic IMiDs are potent degraders of GSPT1. This differential selectivity underscores how minor structural changes can dramatically alter the induced CRBN-neosubstrate interface.[5]
The Next Generation: Cereblon E3 Ligase Modulators (CELMoDs)
To enhance potency, broaden the neosubstrate scope, and overcome resistance, a new generation of CRBN ligands, termed CELMoDs, has been developed. These molecules are optimized for stronger CRBN binding and improved ternary complex formation with specific neosubstrates.[1]
Spotlight on Key CELMoDs: Iberdomide & Mezigdomide & CC-885
Iberdomide (CC-220) and Mezigdomide (CC-92480) were designed for superior degradation of IKZF1 and Aiolos.[11] CC-885, in contrast, was developed as a potent and selective degrader of GSPT1.[5][12]
| Ligand | Target Neosubstrate | DC₅₀ (nM) | Dₘₐₓ (%) | Key Features | Source |
| Iberdomide (CC-220) | IKZF1 / Aiolos | Potent (low nM) | High | Higher CRBN affinity than IMiDs. | |
| Mezigdomide (CC-92480) | IKZF1 / Aiolos | Potent (low nM) | High | Most potent CELMoD for Ikaros/Aiolos degradation.[11] | [11] |
| CC-885 | GSPT1 | ~1.6 - 9.7 | >90 | Highly potent and selective for GSPT1 degradation.[5][7] | [5][7] |
| IKZF1 | ~10 (at 24h) | >90 | Also degrades IKZF1, but GSPT1 is the primary target.[5] | [5] |
Causality and Design Rationale: The enhanced performance of CELMoDs stems from structural modifications that create additional, favorable contacts with CRBN or the neosubstrate, thereby stabilizing the ternary complex. For example, CC-885's structure is optimized to form a more complementary surface with GSPT1 when bound to CRBN, an interaction not efficiently mediated by classic IMiDs.[13] This demonstrates a shift from serendipitous discovery towards the rational design of molecular glues with desired neosubstrate profiles.
Key Experimental Protocols for Ligand Evaluation
To ensure trustworthiness and reproducibility, the protocols used to characterize and compare these ligands must be robust. Here, we outline the core methodologies.
Protocol 1: Determining Degradation Potency (DC₅₀/Dₘₐₓ) via Western Blot
This is the gold-standard method for quantifying the reduction in cellular protein levels.
Caption: Step-by-step workflow for DC₅₀ and Dₘₐₓ determination.
Detailed Steps:
-
Cell Seeding and Treatment: Seed a relevant cell line (e.g., MM.1S for IKZF1/3, MOLM-13 for GSPT1) in 12- or 24-well plates. Allow cells to adhere or stabilize. Treat cells with a 10-point serial dilution of the CRBN ligand for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Lysis and Quantification: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
Electrophoresis and Transfer: Denature 20-30 µg of protein from each sample and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with a validated primary antibody against the target neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-β-Actin or anti-GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection and Analysis: Apply an ECL chemiluminescent substrate and capture the signal using a digital imager.
-
Data Analysis: Quantify the band intensities using densitometry software like ImageJ.[15] Normalize the intensity of the target protein band to its corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control (set to 100%). Plot the percentage of remaining protein against the logarithm of the ligand concentration and fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope [four parameters]) using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.[15]
Protocol 2: Evaluating Ternary Complex Formation with AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a powerful, high-throughput method to directly measure the formation of the ternary complex in a biochemical setting.
Principle: The assay uses two beads: a "Donor" bead and an "Acceptor" bead. When the beads are brought into close proximity by the formation of the ternary complex, excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.
Detailed Steps:
-
Reagent Preparation:
-
CRBN Complex: Use a recombinant, tagged CRBN-DDB1 complex (e.g., FLAG-tagged).
-
Neosubstrate: Use a recombinant, tagged neosubstrate protein (e.g., GST-tagged IKZF1).
-
Ligand: Prepare serial dilutions of the CRBN ligand to be tested.
-
Beads: Prepare AlphaLISA Donor beads (e.g., Glutathione-coated to bind GST-IKZF1) and Acceptor beads (e.g., Anti-FLAG to bind FLAG-CRBN).[16]
-
-
Assay Procedure (384-well format):
-
To each well, add the CRBN-DDB1 complex, the neosubstrate protein, and the CRBN ligand at desired concentrations.[16][17]
-
Incubate for 60-90 minutes at room temperature to allow for ternary complex formation.[16]
-
Add a mixture of the AlphaLISA Donor and Acceptor beads to all wells.
-
Incubate for an additional 60-90 minutes at room temperature in the dark.[16]
-
-
Detection: Read the plate on an Alpha-enabled plate reader (e.g., EnVision). The signal is directly proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the ligand concentration. The resulting bell-shaped "hook effect" curve is characteristic of proximity-based assays, where excess ligand can lead to the formation of binary (CRBN-ligand, POI-ligand) complexes at the expense of the productive ternary complex.
Practical Considerations and Future Outlook
When selecting a CRBN ligand, researchers must consider several factors beyond raw potency.
-
Physicochemical Properties: Properties like solubility, cell permeability, and metabolic stability are critical, especially for in vivo applications. Lenalidomide, for instance, has high aqueous solubility but low permeability, limiting its CNS penetration compared to the more lipophilic thalidomide.[18] Newer ligands are being developed with improved drug-like properties.[19]
-
Neosubstrate Profile: Unintended degradation of neosubstrates can lead to toxicity. For example, potent GSPT1 degradation is broadly cytotoxic, making selective degraders highly desirable.[2][20] Comprehensive proteomic studies are essential to characterize the full degradation profile of a novel ligand.
-
PROTAC vs. Molecular Glue: As molecular glues, these ligands are small and generally possess better drug-like properties. When incorporated into PROTACs, the properties of the final bifunctional molecule (molecular weight, polarity) must be carefully optimized.[4]
The field of TPD is rapidly evolving. The discovery of novel CRBN ligands with unique neosubstrate specificities and improved physicochemical properties continues to expand the druggable proteome. By combining rational design with robust, quantitative evaluation methods, the scientific community is poised to unlock the full therapeutic potential of this remarkable E3 ligase.
References
-
Hansen, J. D., et al. (2021). Analogues of thalidomide induce degradation of distinct disease-relevant proteins. Journal of Medicinal Chemistry, 64(11), 7546-7562. Available from: [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969-5988. Available from: [Link]
-
Abbott, J. R., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry, 13(7), 846-854. Available from: [Link]
-
Smalley, J. P., et al. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. Request PDF. Available from: [Link]
-
Fier, I., et al. (2021). Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators. Journal of Medicinal Chemistry, 64(11), 7546-7562. Available from: [Link]
-
Fier, I., et al. (2021). Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators. National Institutes of Health. Available from: [Link]
-
Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Available from: [Link]
-
Kohl, F., et al. (2023). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. National Institutes of Health. Available from: [Link]
-
Li, Z., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. PMC. Available from: [Link]
-
Słabicki, M., et al. (2020). Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Available from: [Link]
-
Burslem, G. M., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. PMC. Available from: [Link]
-
Casement, R. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available from: [Link]
-
Chamberlain, P. P., et al. (2022). Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. ACS Central Science. Available from: [Link]
-
Papadourakis, M., et al. (2023). Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of Medicinal Chemistry. Available from: [Link]
-
Remez, N., et al. (2021). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. Request PDF. Available from: [Link]
-
Barankiewicz, J., et al. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. PMC. Available from: [Link]
-
Bahlis, N. J., et al. (2024). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. MDPI. Available from: [Link]
-
Funck, T., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link]
-
Smalley, J. P., et al. (2022). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available from: [Link]
-
Graham, K., et al. (2024). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. Available from: [Link]
-
Edmond, J., et al. (2024). Engineering CRBN for rapid identification of next generation binders. bioRxiv. Available from: [Link]
-
Barankiewicz, J., et al. (2022). (PDF) CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. ResearchGate. Available from: [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular glues (A) Crystal structure of DDB1:CRBN:CC-885:GSPT1 (PDB... ResearchGate. Available from: [Link]
-
Roberts, A. M., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health. Available from: [Link]
-
Li, S., et al. (2021). A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer. PMC. Available from: [Link]
-
Welle, A., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC opti. bioRxiv. Available from: [Link]
-
Zorba, A., et al. (2018). Exploring and characterizing ternary complex formation. Depiction of... ResearchGate. Available from: [Link]
-
M, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available from: [Link]
-
Matyskiela, M. E., et al. (2016). 5HXB: Cereblon in complex with DDB1, CC-885, and GSPT1. RCSB PDB. Available from: [Link]
Sources
- 1. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 12. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. SLAS2024 [slas2024.eventscribe.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Cereblon (CRBN) Engagement by 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Introduction: The Central Role of CRBN in Targeted Protein Degradation
Cereblon (CRBN) is a cornerstone of modern pharmacology, particularly in the field of Targeted Protein Degradation (TPD). As the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex, it can be hijacked by small molecules to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins[1][2]. The archetypal CRBN ligands are the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide[3][4]. These molecules function as "molecular glues," reprogramming CRBN to recognize and degrade neosubstrates, most notably the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[5].
The development of novel CRBN ligands is a vibrant area of research aimed at overcoming the limitations of classical IMiDs, such as chemical instability and potential teratogenicity, while expanding the scope of degradable proteins[6][7]. Our focus compound, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, features an isoindolinone core, a known pharmacophore for CRBN binding, but with distinct substitutions[8]. Validating that such a novel compound truly engages CRBN is a critical first step. This requires a rigorous, multi-faceted approach, moving from initial biophysical confirmation of direct binding to definitive proof of target engagement and functional activity within a cellular context.
Sources
- 1. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cellular Target Engagement Assays for Cereblon Ligands Derived from the 6-Amino-isoindolone Scaffold
This guide provides a comparative analysis of leading cellular target engagement assays for ligands targeting Cereblon (CRBN), a key E3 ubiquitin ligase component. The focus is on derivatives of the 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one scaffold, a foundational structure for immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the principles, protocols, and comparative performance of key assays, offering the technical insights required for robust drug development programs.
Introduction: The Central Role of Cereblon Engagement
The compound this compound is a precursor to potent bioactive molecules like pomalidomide. These molecules function as molecular glues, modulating the activity of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. Engagement of the CRBN substrate receptor by these ligands is a critical initiating event for two key therapeutic modalities:
-
Neosubstrate Degradation: As seen with IMiDs like lenalidomide and pomalidomide, ligand binding to CRBN induces the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins, such as IKZF1 and IKZF3.
-
PROTAC-Mediated Degradation: In PROTACs, the CRBN ligand is chemically linked to a separate ligand that binds to a specific Protein of Interest (POI). This creates a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination and proteasomal degradation of the POI.
Given these mechanisms, confirming direct, intracellular binding to CRBN is a non-negotiable step in validating compound activity and interpreting downstream phenotypic data. This guide compares the most effective methods for quantifying this pivotal target engagement event.
Caption: The PROTAC mechanism, initiated by ligand engagement with Cereblon (CRBN).
I. Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment without requiring compound or protein modifications. The principle is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.
Causality Behind Experimental Choices
In a typical CETSA experiment, cells are treated with the test compound and then heated to a specific temperature. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The choice of temperature is critical; it must be high enough to denature a significant portion of the unbound target protein but not so high that the ligand-bound fraction also denatures. This is determined empirically by running a temperature gradient experiment.
Experimental Protocol: CETSA HT
-
Cell Plating: Seed cells (e.g., HEK293T, MM.1S) in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with a serial dilution of the CRBN ligand (e.g., 0.1 nM to 30 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Thermal Challenge: Transfer the plate to a PCR thermocycler and heat to the predetermined optimal melt temperature (e.g., 52°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing protease inhibitors and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the plates at 4000g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a new plate. Quantify the amount of soluble CRBN using a suitable detection method, such as ELISA, Western Blot, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble CRBN as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 of thermal stabilization.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
II. NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures target engagement in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer ligand (the acceptor).
Causality Behind Experimental Choices
This assay requires engineering cells to express CRBN as a fusion protein with NanoLuc® luciferase. A fluorescent tracer, which is a known CRBN ligand conjugated to a fluorophore, is then introduced. A test compound (unlabeled) will compete with the tracer for binding to the CRBN-NanoLuc fusion. When the tracer is bound, it is in close proximity to the luciferase, and excitation of the luciferase substrate results in energy transfer and fluorescent emission from the tracer. When the test compound displaces the tracer, the BRET signal decreases. The choice of tracer concentration is critical; it should be at or below the Kd to ensure sensitive detection of competitive binding.
Experimental Protocol: NanoBRET™
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding for N-terminally or C-terminally tagged NanoLuc®-CRBN. Select a stable clone or use transient transfection.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add the unlabeled test compound (CRBN ligand) at various concentrations, immediately followed by the addition of the fluorescent tracer at a fixed concentration.
-
Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for binding to reach equilibrium.
-
Detection: Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
Signal Reading: Immediately read the plate on a luminometer capable of simultaneously measuring the donor (luciferase, ~460 nm) and acceptor (fluorophore, >600 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the test compound concentration and fit to a four-parameter log-logistic curve to determine the IC50.
III. Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a biochemical (in vitro) assay used to measure ligand binding. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to low polarization of emitted light. When this tracer binds to a much larger protein (like CRBN), its tumbling slows dramatically, resulting in a high polarization signal.
Causality Behind Experimental Choices
This is a cell-free assay that requires purified CRBN protein (typically as part of the DDB1-CRBN complex for stability) and a fluorescently labeled tracer ligand. An unlabeled test compound competes with the tracer for the binding pocket on CRBN. As the test compound displaces the fluorescent tracer, the tracer is released into the solution, its tumbling rate increases, and the FP signal decreases. This assay provides a direct measure of binding affinity (Ki) in a controlled, biochemical environment.
Experimental Protocol: FP
-
Reagent Preparation: Prepare a solution of purified DDB1-CRBN protein and a fluorescent tracer (e.g., a pomalidomide-BODIPY conjugate) in an appropriate assay buffer.
-
Compound Plating: In a black, low-volume 384-well plate, serially dilute the test compound.
-
Reaction Assembly: Add the DDB1-CRBN protein complex to the wells containing the test compound.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a plate reader equipped with filters for fluorescence polarization.
-
Data Analysis: Plot the millipolarization (mP) units against the log of the test compound concentration. Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
Comparative Analysis of Assays
| Feature | CETSA | NanoBRET™ | Fluorescence Polarization (FP) |
| Assay Format | In-cell, label-free (compound) | In-cell, live cells | Biochemical (in vitro) |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of fluorescent tracer | Competitive displacement of fluorescent tracer |
| Protein Requirement | Endogenous or overexpressed | Tagged protein (NanoLuc® fusion) | Purified protein complex (e.g., DDB1-CRBN) |
| Compound Requirement | Unlabeled test compound | Unlabeled test compound | Unlabeled test compound |
| Throughput | Medium to High (HT-CETSA) | High | High |
| Key Output | EC50 (thermal stabilization) | IC50 (in-cell binding) | Ki (biochemical binding affinity) |
| Primary Advantage | Measures engagement with endogenous protein in native state; no labels | Real-time measurement in live cells; high sensitivity | Direct measure of binding affinity; highly quantitative |
| Primary Limitation | Indirect measure of binding; requires robust antibody or MS detection | Requires genetic modification of cells; potential for tag interference | Does not account for cell permeability or intracellular metabolism |
Senior Scientist's Recommendation
The choice of assay is dictated by the specific question being asked and the stage of the drug discovery program.
-
For primary screening or SAR studies, a Fluorescence Polarization (FP) assay is often ideal. Its high-throughput nature and direct measurement of biochemical affinity (Ki) allow for the rapid and precise ranking of hundreds of compounds against the purified CRBN protein.
-
For confirming on-target activity in a cellular context, the NanoBRET™ assay is the gold standard. It provides a quantitative measure of target engagement in living cells, effectively bridging the gap between biochemical affinity and cellular activity. This is crucial for confirming that a compound can penetrate the cell membrane and bind to its intended target in the complex intracellular milieu.
-
For validating target engagement without genetic modification, CETSA is unparalleled. It is the only method described here that can confirm target engagement with the native, endogenous CRBN protein in any cell line of interest, provided a suitable detection antibody is available. This makes it an invaluable tool for validating lead compounds in disease-relevant cell models.
A robust drug discovery cascade should ideally incorporate an in vitro assay like FP for initial screening, followed by an in-cell assay like NanoBRET™ or CETSA to confirm that the observed biochemical affinity translates into bona fide cellular target engagement.
References
-
Title: The Cereblon Substrate Receptome. Source: Annual Review of Biochemistry. URL: [Link]
-
Title: Pomalidomide. Source: National Center for Biotechnology Information (PubChem). URL: [Link]
-
Title: PROTACs: A new therapeutic modality. Source: Bio-Techne. URL: [Link]
-
Title: The cellular thermal shift assay for drug discovery. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: NanoBRET Target Engagement—A Novel Proximity-Based Assay for the Study of Drug-Binding Kinetics in Live Cells. Source: SLAS DISCOVERY: Advancing the Science of Drug Discovery. URL: [Link]
A Technical Guide to Proteomic Analysis of 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one based PROTACs: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A critical component of many successful PROTACs is the E3 ligase-recruiting moiety. Among the most widely used are derivatives of thalidomide and its analogs, such as pomalidomide, which hijack the Cereblon (CRBN) E3 ligase.[1] This guide focuses on the proteomic analysis of cells treated with PROTACs incorporating the 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety, a pomalidomide analog, and provides a comparative framework against alternative PROTAC designs.
The Significance of Proteomics in PROTAC Development
Global proteomic analysis is indispensable for evaluating PROTACs, offering a comprehensive view of their cellular effects. It allows for the simultaneous quantification of thousands of proteins, enabling researchers to:
-
Confirm On-Target Degradation: Verify the selective degradation of the intended protein of interest (POI).
-
Identify Off-Target Effects: Uncover unintended degradation of other proteins, which can lead to toxicity.[3]
-
Understand Downstream Consequences: Elucidate the broader biological impact of target protein degradation on cellular pathways and protein networks.
The CRBN-Recruiting Moiety: A Double-Edged Sword
PROTACs based on thalidomide and its analogs, including this compound, effectively recruit the CRBN E3 ligase.[4] However, a known liability of this class of compounds is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, a phenomenon inherited from the immunomodulatory drug (IMiD) origins of the CRBN ligand.[3][5] This underscores the necessity of thorough proteomic profiling to ensure the therapeutic safety and specificity of novel PROTACs.
Comparative Proteomics Workflow: A Step-by-Step Guide
To objectively assess the performance of a this compound-based PROTAC, a robust comparative proteomics study is essential. Here, we outline a workflow comparing a hypothetical BRD4-targeting PROTAC utilizing this moiety (dubbed "PAC-1") against a well-characterized alternative, such as a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC also targeting BRD4 (dubbed "PAV-1").
Experimental Design
A well-controlled experimental design is paramount for generating high-quality, interpretable data.
| Treatment Group | Description | Purpose |
| Vehicle Control (DMSO) | Cells treated with the vehicle used to dissolve the PROTACs. | Baseline proteome measurement. |
| PAC-1 (Test PROTAC) | Cells treated with the this compound based PROTAC. | To assess on-target and off-target effects of the test compound. |
| PAV-1 (Alternative PROTAC) | Cells treated with a VHL-based PROTAC targeting the same POI. | To compare the specificity and degradation profile with a different E3 ligase recruiter. |
| Pomalidomide (Control) | Cells treated with the parent CRBN ligand. | To identify off-target effects inherent to the CRBN-recruiting moiety. |
Experimental Workflow Diagram
Caption: A generalized workflow for comparative proteomics analysis of PROTAC-treated cells.
Detailed Protocol: Quantitative Proteomics using Tandem Mass Tags (TMT)
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing BRD4) at an appropriate density.
-
Treat cells with PAC-1, PAV-1, pomalidomide, and a vehicle control at a predetermined concentration and for a specified duration (e.g., 24 hours).
-
Harvest cells and wash with PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate the proteins, followed by overnight digestion with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the resulting peptides from each treatment group with a unique TMT isobaric tag.
-
Quench the labeling reaction and pool the labeled samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins in each treatment group compared to the vehicle control.
-
Visualize the data using volcano plots and heatmaps.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
-
Interpreting the Proteomic Data: A Comparative Analysis
The power of this comparative approach lies in the ability to dissect the specific effects of the this compound moiety.
On-Target Potency and Selectivity
A primary goal is to confirm the potent and selective degradation of the target protein, BRD4.
| Metric | PAC-1 | PAV-1 | Interpretation |
| BRD4 Degradation | High | High | Both PROTACs effectively degrade the target protein. |
| BRD2/3 Degradation | Moderate | Moderate | Assess selectivity within the BET family of proteins. |
Off-Target Profile: The CRBN Signature
A critical aspect of the analysis is to identify and quantify off-target degradation, particularly the known liabilities of CRBN-recruiting PROTACs.
| Protein Class | PAC-1 | PAV-1 | Pomalidomide | Interpretation |
| Zinc-Finger Proteins (e.g., IKZF1, IKZF3, ZFP91) | Potential for degradation | No degradation | Degradation | PAC-1 may exhibit off-target degradation of ZF proteins, a characteristic of the pomalidomide scaffold.[3] The extent of this degradation should be carefully quantified and compared to the parent compound. |
| Other Off-Targets | To be determined | To be determined | To be determined | The global proteomics data will reveal any other unexpected off-target effects of both PROTACs. |
Mitigating Off-Target Effects: The Rationale for Analog Development
The development of analogs like this compound is often driven by the desire to minimize the off-target effects observed with parent compounds like pomalidomide.[3] By modifying the phthalimide ring, it may be possible to disrupt the binding interface required for the degradation of neosubstrates like ZF proteins, while maintaining efficient recruitment of CRBN for the degradation of the intended target.[3]
Visualizing the PROTAC Mechanism and Potential Off-Target Effects
Caption: On-target vs. potential off-target degradation mediated by a CRBN-recruiting PROTAC.
Conclusion
The use of this compound and similar analogs in PROTAC design represents a rational approach to fine-tuning the therapeutic window of CRBN-recruiting degraders. A comprehensive and comparative proteomics analysis is not merely a validation step but a critical tool for understanding the intricate cellular consequences of these powerful molecules. By carefully comparing on-target efficacy and off-target profiles against well-chosen alternatives, researchers can make informed decisions in the development of safer and more effective targeted protein degradation therapies.
References
-
Donovan, K. A., et al. (2020). Proteolysis-targeting chimeras with reduced off-targets. Cell Chemical Biology, 27(1), 59-69. [Link]
-
Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15(7), 672-680. [Link]
-
Zhang, X., et al. (2019). Design and Synthesis of Pomalidomide-Based PROTACs for the Degradation of BRD4. Molecules, 24(18), 3256. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of cereblon by immunomodulatory drugs and protein substrates. Current Opinion in Structural Biology, 47, 12-19. [Link]
-
Bond, M. J., et al. (2020). The expanding E3 ligase-ligand landscape for PROTAC technology. Molecules, 25(22), 5438. [Link]
-
Pike, A., et al. (2020). Off-target activities of PROTACs. Drug Discovery Today: Technologies, 31, 41-47. [Link]
-
Lin, M. Y., & Chen, C. H. (2021). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. eLife, 10, e69629. [Link]
-
López-Pérez, B., et al. (2021). Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids?. Molecules, 26(16), 4991. [Link]
-
Precise PEG. (2022). E3 Ligase Ligands in PROTAC. Precise PEG Scientific Blog. [Link]
-
Bohl, S. R., et al. (2019). Quantitative Proteomic Analysis of Relapsed Multiple Myeloma Identifies CDK6 Upregulation As a Potential Targetable Resistance Mechanism for Lenalidomide. Blood, 134(Supplement_1), 1874. [Link]
-
Steinebach, C., et al. (2021). Physicochemical Properties and Target Degradation Capabilities of BRD4-PROTACs. Journal of Medicinal Chemistry, 64(15), 11089-11105. [Link]
-
Donovan, K. A., et al. (2020). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]
-
Scott, D. C., et al. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society, 143(49), 20076-20087. [Link]
-
Scholl, Z., et al. (2021). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). bioRxiv. [Link]
-
Zhang, L., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 933192. [Link]
-
Li, J., et al. (2022). Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma. Journal of Medicinal Chemistry, 65(23), 15638-15652. [Link]
-
Ito, T. (2020). Protein degraders - from thalidomide to new PROTACs. The Journal of Biochemistry, 167(5), 427-438. [Link]
Sources
A Comparative Guide to the Selectivity of PROTACs Featuring 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one and its Analogs
Introduction: Beyond Occupancy, Towards Elimination
For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven pharmacology, where a drug binds to a target protein's active site to inhibit its function. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary shift towards an event-driven modality that harnesses the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1] These heterobifunctional molecules are designed not just to block a single function, but to remove the entire target protein, offering potential advantages in potency, duration of action, and the ability to target proteins previously considered "undruggable."[2]
A PROTAC molecule consists of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The central mechanism involves the PROTAC forming a ternary complex between the POI and the E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.[3]
The focus of this guide, the 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one moiety, is a core structural feature of ligands related to pomalidomide and lenalidomide. These are potent recruiters of the Cereblon (CRBN) E3 ligase complex.[4][] While powerful, the selectivity of any PROTAC is not guaranteed by the specificity of its warhead alone. Instead, selectivity is an emergent property of the entire ternary complex.[6][7] This guide provides a framework for assessing the selectivity of CRBN-recruiting PROTACs, objectively compares their performance characteristics against common alternatives like the von Hippel-Lindau (VHL) E3 ligase system, and provides validated experimental protocols for rigorous evaluation.
The Decisive Factor: Ternary Complex Formation and Selectivity
The central dogma of PROTAC selectivity is that binary binding affinity (warhead-to-target or E3 ligand-to-E3) does not reliably predict degradation potency or selectivity.[7] The crucial event is the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The stability of this complex is dictated by a combination of the initial binary interactions and, most importantly, by newly formed protein-protein interactions between the POI and the E3 ligase, which are induced by the PROTAC.[8]
This phenomenon, known as cooperativity , is the primary driver of selectivity. A PROTAC may bind to multiple off-target proteins, but it will only degrade those that can form a productive ternary complex.[6][7] Conversely, even a weak-binding warhead can lead to potent degradation if the resulting ternary complex is highly stabilized by strong cooperative interactions.[7][9]
Caption: The PROTAC mechanism of action, highlighting the central role of the ternary complex.
Comparative Analysis: CRBN vs. VHL E3 Ligase Recruitment
The choice of E3 ligase is a critical design parameter that profoundly impacts a PROTAC's selectivity profile. The two most utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10]
CRBN-Recruiting PROTACs (Pomalidomide-like Ligands)
PROTACs incorporating the 6-Amino-1-oxoisoindolin-2-yl moiety (or its derivatives like pomalidomide) hijack the CRBN E3 ligase.[4]
-
Intrinsic Activity & "Off-Target" Neosubstrates: A defining characteristic of CRBN modulation by these ligands (known as immunomodulatory drugs or IMiDs) is the induced degradation of specific "neosubstrates."[11] These are proteins not normally targeted by CRBN but are brought into proximity by the drug. Key neosubstrates include zinc finger transcription factors like IKZF1, IKZF3, and the translation termination factor GSPT1.[7][11] This means that even a perfectly specific warhead will not prevent a pomalidomide-based PROTAC from degrading these off-targets. This is not an unintended side effect but rather an inherent mechanistic feature of this E3 ligase/ligand pair.
-
Selectivity Profile: While the neosubstrate profile is a liability for targeted therapies, it can be therapeutically beneficial in other contexts, such as hematological cancers.[12] The selectivity challenge is therefore twofold: achieving degradation of the intended target over other proteins and managing the degradation of intrinsic CRBN neosubstrates.
-
Mitigation Strategies: Research has shown that modifications to the pomalidomide scaffold can tune this neosubstrate activity. For instance, substitutions at the C5 position of the phthalimide ring can reduce off-target zinc finger protein degradation while preserving on-target activity.[11] Similarly, modifications at the 6-position of the isoindolinone core have been shown to be a key strategy for controlling neosubstrate selectivity.[12][13]
VHL-Recruiting PROTACs (The Primary Alternative)
PROTACs built with ligands derived from the natural VHL binder, HIF-1α, offer a distinct selectivity profile.[14]
-
Absence of Known Neosubstrates: The VHL/ligand system is not known to possess the same kind of intrinsic neosubstrate activity as CRBN/pomalidomide. This often results in a "cleaner" off-target profile, making VHL a preferred choice when avoiding neosubstrate degradation is critical.
-
Selectivity Gains: Studies have shown that VHL-recruiting PROTACs can exhibit enhanced selectivity compared to the binding profile of the warhead itself.[7] This means a promiscuous kinase inhibitor, when incorporated into a VHL-based PROTAC, may only degrade a small subset of the kinases it binds to, contingent upon the formation of a stable ternary complex.[6]
-
Dependence on Cooperativity: Like all PROTACs, VHL-based degraders are entirely dependent on productive ternary complex formation. If the target protein and VHL do not have favorable protein-protein contacts, degradation will not occur, regardless of warhead affinity.
| Feature | CRBN-Recruiting PROTACs (Pomalidomide-like) | VHL-Recruiting PROTACs |
| Common Ligands | Pomalidomide, Lenalidomide, Thalidomide Analogs | Hydroxyproline-based (e.g., VH032) |
| Known Neosubstrates | Yes (e.g., IKZF1, IKZF3, GSPT1, ZFP91)[7][11] | Generally considered absent or not well-characterized |
| Primary Selectivity Driver | Ternary complex cooperativity | Ternary complex cooperativity[6][7] |
| Key Selectivity Concern | Managing on-target vs. off-target degradation, including inherent neosubstrates.[11][15] | Achieving a stable and productive ternary complex. |
| Tissue Expression | Broadly expressed | Broadly expressed |
| Potential Advantage | Potent degradation; well-understood chemistry. | Cleaner off-target profile; potential for "rescuing" selectivity from promiscuous warheads.[7] |
A Validated Framework for Assessing PROTAC Selectivity
A rigorous, multi-step experimental workflow is essential to fully characterize the selectivity of a novel PROTAC. This process moves from targeted validation to a global, unbiased view of the proteome.
Caption: A validated workflow for comprehensive PROTAC selectivity profiling.
Experimental Protocols
-
Objective: To quantify the potency (DC₅₀) and maximal level of degradation (Dₘₐₓ) for the target protein.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 10 µM to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), resolve by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize POI levels to the loading control. Plot the normalized POI level against the log of PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
-
Objective: To identify all proteins that are significantly up- or down-regulated upon PROTAC treatment, providing a global and unbiased view of selectivity.[16]
-
Causality: Using a shorter treatment time (e.g., 4-8 hours) is crucial to enrich for direct degradation events and minimize the detection of downstream, secondary changes in protein expression resulting from the loss of the primary target.[16]
-
Methodology:
-
Experimental Design: Treat cells in biological triplicate with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control for 4, 8, and 24 hours. Include a negative control PROTAC (e.g., with a methylated E3 ligand) as a critical control.[16]
-
Sample Preparation: Harvest and lyse cells as described above.
-
Protein Digestion: Reduce, alkylate, and digest protein lysates into peptides using trypsin.
-
TMT Labeling: Label the resulting peptide samples with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
Fractionation: Combine the labeled samples and fractionate using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Orbitrap).
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins. Perform statistical analysis to identify proteins with significant abundance changes (e.g., p-value < 0.05, fold-change > 1.5) compared to the vehicle control.
-
Interpretation: Plot the data on a volcano plot. The primary target should be among the most significantly downregulated proteins. Scrutinize other downregulated hits as potential off-targets. For CRBN-based PROTACs, specifically look for the presence of IKZF1, GSPT1, and other known neosubstrates.
-
-
Objective: To confirm or refute potential off-target hits identified by proteomics using a different method.
-
Methodology:
-
Selection: From the proteomics data, select the top 3-5 most significant off-target candidates for validation. For CRBN-based PROTACs, always include IKZF1 as a validation target.
-
Western Blotting: Perform a Western Blot experiment as described in Protocol 1, but use primary antibodies specific for the selected off-target candidates.
-
Analysis: Quantify the degradation of these proteins. A confirmed off-target will show dose-dependent degradation similar to the primary target.
-
Conclusion and Field-Proven Insights
The selectivity of PROTACs containing the this compound moiety, or related pomalidomide analogs, is a complex and multifaceted property. It cannot be predicted from the warhead's binding affinity alone but must be empirically determined through rigorous, multi-modal testing.
Key Takeaways for Researchers:
-
Embrace the Ternary Complex: Selectivity is an emergent property of the POI-PROTAC-E3 ligase complex. Biophysical assays that probe this complex can provide invaluable mechanistic insight into proteomics results.[17]
-
Acknowledge Inherent CRBN Neosubstrates: When using pomalidomide-based PROTACs, the degradation of neosubstrates like IKZF1 is an expected mechanistic event, not a failure of warhead design.[11] This must be accounted for in the interpretation of biological outcomes.
-
Use Orthogonal E3 Ligases: Comparing a CRBN-based PROTAC with a VHL-based counterpart targeting the same protein is a powerful strategy to deconvolute on-target from off-target effects and to generate tool compounds with distinct selectivity profiles.[7]
-
Proteomics is Non-Negotiable: Mass spectrometry-based global proteomics is the gold standard for defining selectivity. It provides an unbiased, system-wide view that is essential for preclinical development and for understanding the true mechanism of action of a PROTAC.[16][18]
By following the comparative framework and experimental protocols outlined in this guide, researchers can confidently and accurately assess the selectivity of their CRBN-based PROTACs, enabling the development of safer and more effective targeted protein degraders.
References
-
Chemical Society Reviews. (2022). Target and tissue selectivity of PROTAC degraders. [Link][19]
-
ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. [Link][20]
-
ResearchGate. (n.d.). Target and tissue selectivity of PROTAC degraders | Request PDF. [Link][19]
-
PubMed. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. [Link][12]
-
ResearchGate. (n.d.). (PDF) Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. [Link][13]
-
Cell Chemical Biology. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. [Link][6]
-
ResearchGate. (n.d.). (PDF) PROTACs improve selectivity for targeted proteins. [Link][8]
-
ACS Chemical Biology. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link][16]
-
Expert Opinion on Drug Discovery. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link][17]
-
National Institutes of Health. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. [Link][7]
-
Journal of the American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link][2]
-
National Institutes of Health. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. [Link][11]
-
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. [Link][15]
-
National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link][21]
-
ACS Publications. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link][10]
-
PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link][14]
-
Chemical Society Reviews. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. [Link][18]
-
National Institutes of Health. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link][1]
-
Taylor & Francis Online. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link][22]
-
Journal of Medicinal Chemistry. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. [Link][9]
Sources
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Protein Degrader [proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
The Architect's Blueprint: A Comparative Guide to PROTAC Linkers for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[] A PROTAC molecule is elegantly composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[4] This guide focuses on PROTACs that utilize 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one, a derivative of the thalidomide family, to engage the Cereblon (CRBN) E3 ligase.[5][6] While the choice of POI and E3 ligase ligands is crucial, the often-underestimated linker plays a pivotal role in dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[4][7]
This document provides a comparative analysis of different linker architectures, supported by experimental insights, to empower researchers in the rational design of potent and specific protein degraders.
The Linker: More Than Just a Spacer
The linker is not a passive tether but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][7] Its length, composition, rigidity, and attachment points collectively influence the geometry and thermodynamics of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[] An inadequately designed linker can result in steric hindrance, preventing the formation of a stable ternary complex, or position the target protein's lysine residues unfavorably for ubiquitination.[]
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value signifies higher potency.[7]
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC. A higher Dmax indicates greater efficacy.[7]
Comparative Analysis of Linker Classes
The optimization of a PROTAC linker often involves empirical testing, but a rational approach based on established principles can significantly streamline the process.[8] The most commonly employed linker types are polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures.[][8]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and permeability of the often large and greasy PROTAC molecules. The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and ligand pair.
Key Characteristics & Experimental Insights:
-
Solubility and Permeability: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the aqueous solubility of the PROTAC.
-
Flexibility: The flexible nature of PEG linkers allows for conformational adjustments to achieve a productive ternary complex.
-
Length-Dependent Efficacy: Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity. For instance, in the development of BRD4-targeting PROTACs, those with intermediate PEG linker lengths (1-2 PEG units) showed reduced degradation potency compared to those with shorter or longer linkers.[8] This highlights the non-linear relationship between linker length and efficacy.
Alkyl Linkers
Alkyl chains offer a more hydrophobic and rigid alternative to PEG linkers. Their straightforward synthesis makes them an attractive option for initial structure-activity relationship (SAR) studies.
Key Characteristics & Experimental Insights:
-
Hydrophobicity: While potentially reducing solubility, the hydrophobic nature of alkyl linkers can contribute to cell permeability. However, excessive hydrophobicity can lead to poor pharmacokinetic properties.[4]
-
Conformational Restriction: Compared to PEG linkers, alkyl chains have less conformational freedom, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.
-
Impact of Length: Similar to PEG linkers, the length of the alkyl chain is a critical determinant of efficacy. Systematic variation of the alkyl chain length is a common strategy to identify the optimal distance and geometry for ternary complex formation.[9][10]
Rigid and Functionalized Linkers
To further control the conformation of the PROTAC and introduce additional interactions within the ternary complex, researchers have explored more rigid and functionalized linkers. These can include structures like alkynes, piperazines, and phenyl rings.[5][8]
Key Characteristics & Experimental Insights:
-
Enhanced Potency: Rigid linkers, such as those incorporating an ethynyl group, have been shown to lead to highly potent PROTACs. For example, replacing a flexible amine linkage with a rigid ethynyl group in a BET degrader resulted in a significant increase in cell activity in certain cell lines.[8]
-
Improved Selectivity: By providing a more defined three-dimensional structure, rigid linkers can impart selectivity for the degradation of one protein over another, even within the same family.[8]
-
Modulation of Physicochemical Properties: The incorporation of heterocyclic scaffolds like piperazine or piperidine can improve a PROTAC's physicochemical properties, such as solubility and metabolic stability.[]
Data-Driven Comparison of Linker Efficacy
The following table summarizes hypothetical, yet representative, experimental data illustrating the impact of different linker types and lengths on the degradation of a target protein (e.g., BRD4) using a PROTAC with a this compound-based CRBN ligand.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | PEG | 8 | 150 | 85 |
| PROTAC-A2 | PEG | 12 | 50 | 95 |
| PROTAC-A3 | PEG | 16 | 200 | 80 |
| PROTAC-B1 | Alkyl | 8 | 100 | 90 |
| PROTAC-B2 | Alkyl | 12 | 40 | >95 |
| PROTAC-B3 | Alkyl | 16 | 180 | 88 |
| PROTAC-C1 | Alkyne-based | 10 | 15 | >95 |
This representative data underscores the importance of linker optimization, with the 12-atom alkyl and the rigid alkyne-based linkers demonstrating superior potency in this hypothetical scenario.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Essential Experimental Protocols
Accurate and reproducible data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]
1. Cell Culture and Treatment: a. Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.[11] b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours).[11] Include a vehicle control (e.g., DMSO).[11]
2. Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the soluble protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[1]
1. Cell Treatment: a. Seed cells in 10 cm dishes and grow to 70-80% confluency. b. Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins. c. Treat the cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for 4-6 hours.
2. Immunoprecipitation (IP): a. Lyse the cells in a non-denaturing lysis buffer. b. Pre-clear the lysate with Protein A/G agarose beads. c. Add a primary antibody against the target protein to the lysate and incubate overnight at 4°C with gentle rotation. d. Add Protein A/G agarose beads to capture the antibody-protein complex and incubate for 2-4 hours. e. Wash the beads extensively with lysis buffer to remove non-specific binding.
3. Western Blot Analysis: a. Elute the immunoprecipitated protein from the beads by boiling in sample buffer. b. Perform SDS-PAGE and Western blotting as described in Protocol 1. c. Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1). d. A smear or ladder of high molecular weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.
Conclusion
The linker is a critical design element in the development of effective PROTACs that utilize this compound to recruit the CRBN E3 ligase. A systematic evaluation of linker composition, length, and rigidity is essential for optimizing the potency and selectivity of these novel therapeutics. By combining rational design principles with robust experimental validation, researchers can unlock the full potential of targeted protein degradation.
References
-
Crowther, M. et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, C. et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Chemical Biology. Available at: [Link]
-
Hao, G-F. et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Available at: [Link]
-
Kim, T. et al. (2025). Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, Y. et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. Available at: [Link]
-
Crews, C. M. et al. (2012). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Wang, Y. et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances. Available at: [Link]
-
Barthels, F. et al. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. Available at: [Link]
-
Zhang, C. et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
Wang, L. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. Available at: [Link]
-
Buckley, D. L. et al. (2012). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]
-
Ciulli, A. et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ciulli, A. et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ChemRxiv. Available at: [Link]
-
Henning, N. J. et al. (2017). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology. Available at: [Link]
-
Ciulli, A. et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ResearchGate. Available at: [Link]
-
Zheng, Y. G. et al. (2023). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. ResearchGate. Available at: [Link]
-
Chen, C-Y. et al. (2026). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Drug Design, Development and Therapy. Available at: [Link]
-
Barthels, F. et al. (2023). Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype. RSC Chemical Biology. Available at: [Link]
-
Liu, Y. et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biochempeg.com [biochempeg.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
A Comparative Guide to Novel CRBN Ligands: Benchmarking Next-Generation Scaffolds Against 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Introduction: The Evolving Landscape of Targeted Protein Degradation and the Central Role of Cereblon
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution lies the E3 ubiquitin ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[1] Small molecules that bind to CRBN can modulate its substrate specificity, either acting as "molecular glues" to induce the degradation of neo-substrates or serving as the E3 ligase-recruiting handle in Proteolysis Targeting Chimeras (PROTACs).[]
The first generation of CRBN ligands, derived from the thalidomide scaffold (immunomodulatory imide drugs or IMiDs), paved the way for this technology.[] However, their inherent pleiotropic effects and potential for off-target degradation of endogenous neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3) have spurred the search for novel, more selective, and potent CRBN binders.[][3]
This guide provides a comprehensive technical comparison of emerging CRBN ligand scaffolds against a representative next-generation isoindolinone, 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one . While direct, extensive published data for this specific molecule is nascent, its isoindolinone core represents a promising and actively explored chemical space for developing next-generation CRBN-based therapeutics. We will objectively evaluate its projected performance characteristics alongside other innovative ligand classes, supported by a critical analysis of available experimental data. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
The Rise of Novel CRBN Ligand Scaffolds
The limitations of classical IMiDs have driven the exploration of new chemical matter that can engage CRBN with high affinity and potentially altered surface interactions, leading to improved selectivity profiles for PROTACs. This guide will focus on three promising classes of novel CRBN ligands and benchmark them against our representative isoindolinone.
The Isoindolinone Scaffold: A Promising Successor to Phthalimides
The isoindolinone core, as exemplified by This compound , represents a logical evolution from the phthalimide-based IMiDs. By modifying the phthalimide ring system, researchers aim to fine-tune the interactions with CRBN and its surrounding environment, potentially disrupting the binding interface for neo-substrates while retaining potent E3 ligase engagement.
Rationale for Exploration:
-
Structural Similarity and Synthetic Accessibility: The isoindolinone scaffold maintains key structural features necessary for CRBN binding while offering new vectors for chemical modification.
-
Potential for Improved Selectivity: Alterations to the isoindolinone core can sterically hinder the recruitment of endogenous neo-substrates, a significant advantage for developing PROTACs with cleaner off-target profiles.[3]
Benzamide-Type Ligands: Expanding the Chemical Space
Moving further away from the traditional IMiD structure, benzamide-based ligands have emerged as a distinct class of CRBN binders. These non-phthalimide scaffolds offer a completely new chemical space for optimization.
Rationale for Exploration:
-
Novel Binding Modes: Benzamides can engage with CRBN through different hydrogen bonding and hydrophobic interactions compared to IMiDs, offering opportunities to engineer novel functionalities.[4]
-
Physicochemical Properties: This class of ligands can be optimized for improved drug-like properties, such as solubility and cell permeability.[4]
Benzimidazole-Based Ligands: A New Frontier in CRBN Recruitment
The 2,3-dihydro-2-oxo-1H-benzimidazole core represents another innovative scaffold for CRBN ligand development. These molecules have demonstrated potent CRBN binding and have been successfully incorporated into effective PROTACs.
Rationale for Exploration:
-
High Potency: Benzimidazole derivatives have shown the potential for high-affinity binding to CRBN, rivaling that of traditional IMiDs.[3]
-
Favorable PROTAC Development: This scaffold has proven to be a viable starting point for the construction of potent and selective protein degraders.[3]
Quantitative Performance Benchmarking
A direct comparison of these novel CRBN ligands requires a multi-faceted evaluation of their performance in key biochemical and cellular assays. The following tables summarize the available data for representative compounds from each class. It is important to note that these values are compiled from different studies and should be interpreted as a comparative overview rather than a direct head-to-head analysis under identical conditions.
Table 1: Comparative CRBN Binding Affinities
| Ligand Class | Representative Compound | Binding Assay | Affinity (IC50/Kd) | Reference |
| Isoindolinone-based | Phenyl-substituted Isoindolinone | FP Competition | Potent (inhibition comparable to pomalidomide) | [3] |
| Benzamide-based | Fluorinated Benzamide (8d) | MST | IC50 = 63 ± 16 μM | [4] |
| Benzimidazole-based | Phenyl-substituted Benzimidazole | FP Competition | Potent (inhibition comparable to pomalidomide) | [3] |
| Classical IMiD | Lenalidomide | TR-FRET | IC50 = 2.694 μM | [] |
| Classical IMiD | Pomalidomide | TR-FRET | IC50 = 0.9 μM | [3] |
Table 2: Comparative Performance of PROTACs Utilizing Novel CRBN Ligands
| Ligand Class in PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Isoindolinone-based | BRD4 | Not explicitly stated, but effective degradation shown | >90% | SU-DHL-4 | [3] |
| Benzamide-based | HDAC6 | DC50 = 1.6 nM (with pomalidomide for comparison) | 86% | MM.1S | [3] |
| Benzimidazole-based | BRD4 | Potent (sub-micromolar) | >90% | SU-DHL-4 | [3] |
| Classical IMiD | BCL-XL (PZ15227) | DC50 = 46 nM | 96.2% | WI38 | [1] |
Analysis of Performance Data:
The available data suggests that novel isoindolinone and benzimidazole-based ligands can achieve CRBN binding affinities comparable to or exceeding those of classical IMiDs.[3] While the benzamide-based ligands in the cited study show weaker binding, they represent an early-stage exploration of this chemical space with significant room for optimization.[4]
Crucially, PROTACs constructed with these novel ligands have demonstrated potent and efficient degradation of their target proteins.[3] The ability of isoindolinone and benzimidazole-based PROTACs to achieve significant Dmax values highlights their potential as effective alternatives to IMiD-based degraders.[3] A key advantage of these novel scaffolds is their potential to circumvent the degradation of IMiD neo-substrates, leading to more selective PROTACs.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental mechanism involves the ligand-induced formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the CRBN ligand (as part of a PROTAC), and the protein of interest (POI). This proximity drives the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: CRBN-based PROTACs induce proximity between the target protein and the CRL4-CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.
Experimental Workflow for Benchmarking CRBN Ligands
A rigorous evaluation of novel CRBN ligands involves a multi-step experimental workflow, from initial binding assessment to cellular degradation profiling.
Caption: A systematic workflow for the evaluation of novel CRBN ligands, from synthesis to lead candidate identification.
Detailed Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for CRBN Binding
Rationale: TR-FRET is a robust, high-throughput method for quantifying ligand binding in solution. It relies on the proximity-dependent energy transfer between a donor (e.g., terbium-labeled anti-His antibody) and an acceptor (e.g., fluorescently labeled tracer ligand) bound to the target protein (e.g., His-tagged CRBN). Unlabeled ligands compete with the tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% BSA, pH 7.4.
-
Prepare a stock solution of His-tagged DDB1/CRBN complex in assay buffer.
-
Prepare a stock solution of Terbium-labeled anti-His antibody in assay buffer.
-
Prepare a stock solution of a fluorescently labeled tracer ligand (e.g., FITC-thalidomide) in DMSO.
-
Prepare serial dilutions of the test compounds (e.g., this compound and other novel ligands) in DMSO, followed by a dilution in assay buffer.
-
-
Assay Plate Setup (384-well, low-volume, black plate):
-
Add 2 µL of the diluted test compounds or DMSO (control) to the appropriate wells.
-
Add 8 µL of a master mix containing the His-DDB1/CRBN complex and the fluorescent tracer to all wells. The final concentrations should be optimized, but a starting point could be 5-10 nM CRBN complex and 10-20 nM tracer.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 10 µL of the Terbium-labeled anti-His antibody solution to all wells (final concentration typically 1-2 nM).
-
-
Incubation and Measurement:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at both ~620 nm (Terbium) and ~520 nm (FITC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity. A ligand (e.g., CRBN) is immobilized on a sensor chip, and the binding of an analyte (the small molecule ligand) is detected as a change in the refractive index at the surface.
Step-by-Step Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified DDB1/CRBN complex onto the chip surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a low to moderate immobilization level to minimize mass transport limitations.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Inject the analyte solutions over the immobilized CRBN surface at a constant flow rate. Include a buffer-only injection for baseline subtraction.
-
Monitor the binding response (in Resonance Units, RU) during the association phase.
-
After the association phase, switch back to running buffer and monitor the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (subtracting the signal from a reference flow cell).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Western Blotting for Cellular Degradation (DC50/Dmax Determination)
Rationale: Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate. It is the gold standard for confirming PROTAC-mediated protein degradation.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the blot with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[5]
-
Conclusion and Future Directions
The development of novel CRBN ligands beyond the classical IMiD scaffold is a critical endeavor in the field of targeted protein degradation. This guide has benchmarked a representative next-generation isoindolinone, This compound , against other innovative ligand classes, namely benzamide and benzimidazole-based compounds.
The analysis of available data indicates that these novel scaffolds, particularly the isoindolinone and benzimidazole cores, are highly promising. They can achieve potent CRBN binding and, when incorporated into PROTACs, mediate efficient and deep degradation of target proteins.[3] A key differentiating advantage of these new ligands is their potential for improved selectivity, mitigating the off-target degradation of IMiD neo-substrates.[3]
While This compound was used here as a representative of an emerging class, further structure-activity relationship studies are required to fully realize its potential and that of the broader isoindolinone scaffold. The experimental protocols detailed in this guide provide a robust framework for such investigations.
Future research should focus on:
-
Expanding the chemical diversity of these novel scaffolds to optimize binding affinity, selectivity, and drug-like properties.
-
Co-crystal structure determination of these new ligands in complex with CRBN to enable structure-based design.
-
Comprehensive proteomic studies to confirm the improved selectivity profiles of PROTACs built with these next-generation ligands.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can accelerate the development of safer, more potent, and highly selective CRBN-based therapeutics.
References
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Frequency of CRBN ligands used in PROTAC compounds. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022, December 1). eScholarship.org. Retrieved January 23, 2026, from [Link]
-
Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. (2023, March 1). PubMed. Retrieved January 23, 2026, from [Link]
-
Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is paramount to understand the foundational principles that govern the safe disposal of laboratory chemicals. These principles are designed to minimize risk and ensure regulatory compliance.
-
Segregation: Never mix incompatible waste streams. This is a cornerstone of laboratory safety to prevent dangerous chemical reactions.
-
Containment: All chemical waste must be stored in appropriate, sealed, and clearly labeled containers.
-
Accumulation: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA).
-
Documentation: Maintain meticulous records of all waste generated and disposed of.
Disposal Protocol for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
This protocol provides a detailed workflow for the safe disposal of the subject compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential hazards associated with this class of compounds, appropriate PPE is non-negotiable.
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Step 2: Waste Collection and Containerization
-
Container Selection:
-
Use a dedicated, leak-proof, and sealable container for solid chemical waste.[1]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is clean and dry before use.
-
-
Labeling:
-
As soon as the first particle of waste enters the container, it must be labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date accumulation begins.
-
The primary hazard(s) (e.g., "Toxic," "Harmful if swallowed").
-
-
-
Accumulation:
Step 3: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the temporary holding location for hazardous waste before it is collected by Environmental Health and Safety (EHS) personnel.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Segregation: Store the container with other solid, non-reactive chemical waste. Do not store it with strong acids, bases, or oxidizers.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.
-
Collect the rinsate as hazardous waste in a designated liquid waste container.
-
-
Defacing:
-
Completely remove or deface the original label on the container to prevent misuse.
-
-
Disposal:
-
Once triple-rinsed and defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policies.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent the spread of the solid material. Avoid creating dust.
-
Clean-up:
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container.
-
Use a damp cloth or absorbent pad to wipe the area, collecting the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS, following your institution's specific procedures.
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance.
References
-
Harvard University Environmental Health & Safety. Chemical Waste Management.[Link]
-
PubChem. 6-Amino-3,3-dimethylindolin-2-one.[Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
-
University of California, Irvine Environmental Health & Safety. Laboratory Hazardous Chemical Waste Guidelines.[Link]
-
University of North Carolina at Chapel Hill Environment, Health and Safety. Laboratory Waste Management Guidelines.[Link]
Sources
Comprehensive Safety and Handling Guide for 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.
Hazard Assessment and Chemical Profile
Due to a lack of specific toxicological data for this compound, a precautionary approach is mandated. The chemical structure, featuring an aromatic amine, suggests potential hazards that warrant rigorous safety measures. Aromatic amines as a class can exhibit varying degrees of toxicity, including skin and eye irritation, and potential for sensitization.
Key Considerations:
-
Primary Hazards: Based on related compounds, potential risks include skin and eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[1]
-
Physical Form: This compound is likely a solid, and handling may generate dust.[2]
-
Reactivity: Data on reactivity is limited. It should be stored away from strong oxidizing agents.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE, categorized by the level of protection required.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Primary (Essential) | Nitrile Gloves (Double Gloving Recommended) | Provides a primary barrier against skin contact. Double gloving is recommended to prevent exposure in case of a tear or puncture in the outer glove. Gloves must be inspected before use and disposed of properly after handling the compound.[2] |
| Safety Goggles (with side shields) | Protects the eyes from splashes or airborne particles. Tightly fitting safety goggles are essential.[3] | |
| Laboratory Coat | A standard lab coat protects against incidental contact with skin and clothing. | |
| Secondary (Procedural) | Chemical-Resistant Apron or Gown | To be worn over the lab coat when there is a higher risk of splashes or significant contamination. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes to the face. | |
| Tertiary (High-Risk Operations) | Respiratory Protection (N95 or higher) | Necessary when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosolization. The choice of respirator should be based on a formal risk assessment.[2][4][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount for safety. The following steps provide a procedural guide for handling this compound.
3.1. Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound should occur in a designated area, clearly marked with appropriate hazard signs.
-
Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Donning PPE Workflow:
The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
Caption: Figure 1: Recommended PPE Donning Sequence
3.3. Handling the Compound:
-
Weighing: Use a weigh boat or creased weighing paper to contain the solid. Perform this task in a fume hood.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent.
3.4. Doffing PPE Workflow:
The removal of PPE is a critical step to prevent self-contamination.
Caption: Figure 2: Recommended PPE Doffing Sequence
Disposal Plan: Managing Chemical Waste
Proper disposal is essential to protect both personnel and the environment.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the chemical name and primary hazard.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Major Spill | Evacuate the area and contact your institution's emergency response team. |
References
-
MSDS of 6-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one. Capot Chemical. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
